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Core Science & Biosynthesis

Foundational

3'-Des(dimethylamino)-3'-keto Azithromycin CAS number and properties.

An In-Depth Technical Guide to 3'-Des(dimethylamino)-3'-keto Azithromycin Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3'-Des(dimethylamino)-3'-keto Azithromycin, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3'-Des(dimethylamino)-3'-keto Azithromycin

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3'-Des(dimethylamino)-3'-keto Azithromycin, a significant impurity and derivative of the widely used macrolide antibiotic, Azithromycin. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, and its implications in pharmaceutical quality control.

Introduction

3'-Des(dimethylamino)-3'-keto Azithromycin, also identified as Azithromycin EP Impurity N, is a critical process-related impurity and potential degradant of Azithromycin.[1][2][3] The presence of this and other impurities can potentially alter the efficacy and safety profile of the final drug product, possibly by reducing its antibacterial activity or increasing toxicity.[4][5] Therefore, robust analytical methods for its detection and quantification are paramount for ensuring the quality and consistency of Azithromycin formulations. This guide offers a detailed examination of this specific impurity, providing essential information for its identification and control.

Physicochemical Properties

The fundamental properties of 3'-Des(dimethylamino)-3'-keto Azithromycin are summarized in the table below. This data is crucial for its identification and for the development of analytical methods.

PropertyValueSource(s)
CAS Number 612069-25-7[1][2][3][6][7]
Synonyms 3'-De(dimethylamino)-3'-oxoazithromycin, Azithromycin EP Impurity N, 3'-Des(dimethylamino)-3'-keto Azithromycin[1][2][3]
Molecular Formula C36H65NO13[1][3]
Molecular Weight 719.90 g/mol [1][3]
Appearance White to off-white solid (typical for macrolide derivatives)Inferred from general knowledge of macrolides
Storage 2-8°C Refrigerator[3]

Synthesis and Formation Pathways

3'-Des(dimethylamino)-3'-keto Azithromycin is not a therapeutically intended molecule but rather an impurity that can arise during the synthesis of Azithromycin or as a degradation product. While the exact industrial synthesis routes are proprietary, the formation of this keto-derivative can be postulated through several chemical transformations. One plausible pathway involves the oxidation of a precursor or an intermediate. For instance, the oxidation of 3'-aminoazithromycin could yield the 3'-keto derivative.[8][9]

The diagram below illustrates a potential generalized pathway for the formation of this impurity from a related precursor.

G cluster_synthesis Potential Formation Pathway Azithromycin_precursor Azithromycin Precursor (e.g., 3'-aminoazithromycin) Oxidation Oxidation Azithromycin_precursor->Oxidation Oxidizing Agent Impurity 3'-Des(dimethylamino)-3'-keto Azithromycin Oxidation->Impurity G cluster_workflow HPLC Analytical Workflow for Impurity Profiling Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (210 nm) Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Identification & Quantification) UV_Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Sources

Exploratory

An In-depth Technical Guide to the Formation of Azithromycin Keto Impurity During Synthesis and Processing

Abstract This technical guide provides a comprehensive examination of the formation mechanism of the 3'-keto-azithromycin impurity, a critical process-related impurity and degradation product in the manufacturing of azit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of the 3'-keto-azithromycin impurity, a critical process-related impurity and degradation product in the manufacturing of azithromycin. The guide elucidates the chemical pathways leading to its formation, particularly during downstream processing, and offers insights into the analytical methodologies for its detection and quantification. Furthermore, strategies for mitigating the formation of this impurity are discussed, providing valuable information for researchers, scientists, and professionals involved in drug development and manufacturing.

Introduction to Azithromycin and the Imperative of Impurity Profiling

Azithromycin is a broad-spectrum macrolide antibiotic, belonging to the azalide subclass, widely prescribed for the treatment of various bacterial infections.[1][2] It is a semi-synthetic derivative of erythromycin A, characterized by the incorporation of a methyl-substituted nitrogen atom into the lactone ring.[3][4] This structural modification enhances its stability in acidic environments and improves its pharmacokinetic profile compared to erythromycin.[5]

The synthesis of azithromycin is a multi-step process that begins with erythromycin A.[6] Like any synthetic active pharmaceutical ingredient (API), azithromycin is susceptible to the formation of impurities during its synthesis, purification, and storage.[7] These impurities can arise from various sources, including raw materials, intermediates, side reactions, and degradation of the final product. The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the drug product. Therefore, stringent control and monitoring of impurities are mandated by regulatory authorities worldwide.

One of the critical impurities encountered during azithromycin manufacturing is a keto-containing derivative, specifically 3'-keto-azithromycin, also referred to as 3'-De(dimethylamino)-3'-oxoazithromycin or Azithromycin EP Impurity N.[8][9] This impurity is formed through the oxidation of the dimethylamino group on the desosamine sugar moiety of the azithromycin molecule. Understanding the mechanism of its formation is paramount for developing effective control strategies to ensure the quality and purity of the final drug substance.

The Primary Synthetic Route of Azithromycin: A Brief Overview

The synthesis of azithromycin from erythromycin A typically involves a sequence of chemical transformations designed to modify the 9-keto group of the erythromycin macrolactone ring.[6] A common synthetic pathway involves the following key steps:

  • Oximation: The 9-keto group of erythromycin A is reacted with hydroxylamine to form an oxime.

  • Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement, which expands the 14-membered lactone ring to a 15-membered azalactone ring by inserting the nitrogen atom.

  • Reduction: The resulting amide is then reduced to a secondary amine.

  • Reductive N-methylation: Finally, the secondary amine is N-methylated to yield azithromycin.

While this process is well-established, side reactions and degradation can occur at various stages, leading to the formation of impurities.

The Formation Mechanism of 3'-Keto-Azithromycin: An Oxidative Degradation Pathway

The 3'-keto-azithromycin impurity is primarily formed as a degradation product during the downstream processing of crude azithromycin, particularly during the drying phase at elevated temperatures in the presence of air.[8] It is an oxidative degradation process targeting the exocyclic dimethylamino group at the 3'-position of the desosamine sugar.[3][5]

The proposed mechanism for the formation of 3'-keto-azithromycin involves the oxidation of the tertiary amine. This can proceed through a radical mechanism or via the formation of an N-oxide intermediate, which subsequently eliminates to form the keto group. The presence of atmospheric oxygen is a key factor in this degradation.[3]

Factors Influencing the Formation of 3'-Keto-Azithromycin

Several factors can influence the rate and extent of 3'-keto-azithromycin formation:

  • Temperature: Elevated temperatures significantly accelerate the rate of oxidative degradation. Studies have shown a direct correlation between increasing drying temperature and the percentage of 3'-keto-azithromycin formed.[8]

  • Time: The duration of exposure to elevated temperatures and air also plays a crucial role. Longer drying times lead to higher levels of the keto impurity.[8]

  • Presence of Oxygen: The availability of oxygen is essential for the oxidative degradation to occur. Manufacturing processes that minimize exposure to air, such as vacuum drying or drying under an inert atmosphere, can help mitigate the formation of this impurity.[8]

  • Presence of Oxidizing Agents: Contamination with any residual oxidizing agents from previous synthetic steps could potentially promote the formation of the keto impurity.

The following table summarizes the impact of temperature and time on the formation of 3'-keto-azithromycin during the drying of a wet cake of crude azithromycin, as adapted from patent literature.[8]

Drying Temperature (°C)Time (hours)3'-Keto-Azithromycin (%)
5010.72
5020.92
5041.53
5082.51
50142.92
Visualizing the Formation Pathway

The following diagram illustrates the proposed oxidative degradation pathway from azithromycin to 3'-keto-azithromycin.

G cluster_azithromycin Azithromycin cluster_process Oxidative Conditions cluster_impurity Keto Impurity AZN Azithromycin (with 3'-dimethylamino group) Keto_Impurity 3'-Keto-Azithromycin (3'-oxo group) AZN->Keto_Impurity Oxidation Conditions Heat (e.g., Drying) + O2 (Air) Conditions->Keto_Impurity caption Formation of 3'-Keto-Azithromycin

Caption: Oxidative degradation of Azithromycin to 3'-Keto-Azithromycin.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 3'-keto-azithromycin are crucial for ensuring the quality of the drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed analytical technique for this purpose.[4][7]

Experimental Protocol: HPLC Analysis of Azithromycin and its Keto Impurity

Objective: To separate and quantify 3'-keto-azithromycin in an azithromycin drug substance sample.

Materials:

  • Azithromycin reference standard

  • 3'-Keto-azithromycin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (analytical grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.05 M Dipotassium hydrogen phosphate buffer, pH adjusted to 8.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of azithromycin reference standard in a suitable diluent (e.g., a mixture of mobile phases).

    • Prepare a stock solution of 3'-keto-azithromycin reference standard in the same diluent.

    • Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the azithromycin drug substance sample in the diluent to achieve a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • The amount of 3'-keto-azithromycin in the sample can be calculated using the peak area response of the impurity in the sample chromatogram against the peak area response of the corresponding reference standard. The relative retention time (RRT) of 3'-keto-azithromycin is typically around 0.80 relative to the main azithromycin peak.[3]

Workflow for Impurity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_quant Quantification Prep Prepare Azithromycin Sample and Keto Impurity Standard HPLC Inject into HPLC System (C18 Column, UV Detection) Prep->HPLC Data Record Chromatograms and Integrate Peak Areas HPLC->Data Quant Calculate Impurity Percentage using Reference Standard Data->Quant caption HPLC Workflow for Keto Impurity Analysis

Caption: A typical workflow for the HPLC analysis of the keto impurity.

Mitigation Strategies to Control Keto Impurity Formation

Controlling the formation of 3'-keto-azithromycin is essential for ensuring the quality of the final drug product. The following strategies can be implemented:

  • Optimization of Drying Conditions: The most effective way to minimize the formation of this impurity is to carefully control the drying process. This includes using the lowest effective temperature and minimizing the drying time.[8]

  • Inert Atmosphere: Performing the drying process under an inert atmosphere, such as nitrogen, can significantly reduce the oxidative degradation by limiting the exposure to oxygen.

  • Vacuum Drying: Drying under vacuum is another effective method to reduce the presence of oxygen and lower the required drying temperature, thereby minimizing impurity formation.[8]

  • Crystallization: A stepwise crystallization process using a mixture of a lower alcohol (e.g., methanol or ethanol) and water has been shown to be effective in reducing the level of 3'-keto-azithromycin in the final product.[8]

  • In-Process Controls: Implementing in-process controls to monitor the levels of the keto impurity during the manufacturing process can help in identifying and addressing any deviations in a timely manner.

Conclusion

The formation of 3'-keto-azithromycin is a critical quality attribute to be monitored and controlled during the manufacturing of azithromycin. This in-depth technical guide has elucidated that this impurity is primarily an oxidative degradation product formed during downstream processing, particularly under conditions of elevated temperature and exposure to air. By understanding the mechanism of its formation and the factors that influence it, drug development professionals can implement effective mitigation strategies, including optimization of drying conditions and purification through crystallization. Robust analytical methods, such as HPLC, are essential for the accurate detection and quantification of this impurity, ensuring that the final azithromycin drug substance meets the stringent quality and purity standards required for pharmaceutical use.

References

  • Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers. WO2011015219A1.
  • Degradation products of azithromycin, and methods for their identific
  • Degradation products of azithromycin, and methods for their identific
  • Synthesis routes of A, erythromycin imino ether and B, azithromycin showing the formation of impurities. ResearchGate. [Link]

  • Electrochemical oxidation of azithromycin and its derivates. ResearchGate. [Link]

  • Characterization of Four Unknown Impurities in Azithromycin and Erythromycin Imino Ether Using Two-Dimensional Liquid Chromatography Coupled to High-Resolution Quadrupole Time-Of-Flight Mass Spectrometry and Nuclear Magnetic Resonance. PubMed. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]

  • Azithromycin EP Impurity N | CAS No- 612069-25-7. GLP Pharma Standards. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]

  • LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. [Link]

  • Synthesis method of azithromycin impurity F. CN108727445B.
  • Development of azithromycin–Pd mono nanocomposite: Synthesis, physicochemical, characterization and TD-DFT calculations. ResearchGate. [Link]

  • Azithromycin: Chemical Structure Overview. Scribd. [Link]

  • Synthesis Characterization and Antimicrobial Activities of Azithromycin Metal Complexes. Walsh Medical Media. [Link]

  • Azithromycin: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. [Link]

  • Azithromycin: mechanisms of action and their relevance for clinical applications. PubMed. [Link]

  • Mechanism of action, resistance, synergism, and clinical implications of azithromycin. PMC. [Link]

  • What is the mechanism of Azithromycin?. Patsnap Synapse. [Link]

  • From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. MDPI. [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization (NMR, MS) of 3'-Des(dimethylamino)-3'-keto Azithromycin

Executive Summary In the rigorous landscape of pharmaceutical impurity profiling, the accurate structural elucidation of degradation products and synthetic intermediates is paramount. 3'-Des(dimethylamino)-3'-keto Azithr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the accurate structural elucidation of degradation products and synthetic intermediates is paramount. 3'-Des(dimethylamino)-3'-keto Azithromycin (CAS RN: 612069-25-7) is a critical analytical reference standard representing a specific oxidative/synthetic modification of the azithromycin macrolide antibiotic.

This technical whitepaper provides an authoritative, in-depth guide to the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic signatures of this molecule. By moving beyond mere data listing, this guide establishes a self-validating analytical framework, explaining the fundamental causality behind experimental choices, fragmentation pathways, and chemical shift perturbations.

Part 1: Molecular Architecture & Analytical Context

To understand the spectroscopic behavior of 3'-Des(dimethylamino)-3'-keto Azithromycin, one must first deconstruct its structural divergence from the parent active pharmaceutical ingredient (API), Azithromycin.

Azithromycin (C₃₈H₇₂N₂O₁₂) is a 15-membered azalide containing two sugars: a neutral cladinose and a basic desosamine. The desosamine sugar features a highly basic 3'-dimethylamino group (–N(CH₃)₂). In the 3'-keto derivative (Molecular Formula: C₃₆H₆₅NO₁₃, Exact Mass: 719.4456 Da), this functional group is entirely removed and replaced by a ketone (oxo) group at the C-3' position[1].

This single functional group transformation drastically alters the molecule's electron density, basicity, and magnetic resonance environment, necessitating highly specific LC-MS and NMR methodologies for definitive identification[2].

Part 2: Mass Spectrometry (LC-ESI-MS/MS) Profiling

Ionization Causality and Fragmentation Mechanics

In positive electrospray ionization (ESI+), the parent azithromycin molecule yields a robust [M+H]⁺ ion at m/z 749 due to its two tertiary amine centers. Despite losing the highly basic 3'-dimethylamino group, the 3'-keto derivative retains the N-methyl group within the core 15-membered azalide ring. This remaining basic site acts as a localized protonation sink, ensuring the generation of a strong [M+H]⁺ precursor ion at m/z 720.45.3 is mechanistically driven by the cleavage of labile glycosidic bonds[3]. In standard azithromycin, fragmentation yields major product ions corresponding to the loss of cladinose (158 Da) and desosamine (157 Da)[4]. For the 3'-keto derivative, the fragmentation logic remains identical, but the mass of the neutral losses shifts to reflect the modified sugar[5]. The loss of the intact cladinose residue still results in a -158 Da shift, while the loss of the new 3'-keto-desosamine residue results in a -130 Da neutral loss.

Quantitative Data Summary

Table 1: Key LC-ESI-MS/MS Fragment Ions for 3'-Keto Azithromycin

Ion Typem/z ValueNeutral Loss (Da)Structural Assignment
Precursor [M+H]⁺ 720.45N/AIntact protonated 3'-keto azithromycin
Product Ion 1 590.35130Loss of 3'-keto-desosamine sugar
Product Ion 2 562.30158Loss of cladinose sugar
Product Ion 3 434.25286 (130+158)Macrolide aglycone core (both sugars lost)
Fragmentation Pathway Visualization

MS_Pathway M [M+H]+ m/z 720.45 F1 - Cladinose m/z 562.30 M->F1 -158 Da F2 - 3'-keto-desosamine m/z 590.35 M->F2 -130 Da Core Macrolide Core m/z 434.25 F1->Core -128 Da F2->Core -156 Da

Caption: CID MS/MS fragmentation pathway of 3'-keto azithromycin showing sequential glycosidic cleavage.

Protocol 1: LC-ESI-MS/MS Self-Validating Workflow
  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete dissolution of the lipophilic macrolide core. Formic acid acts as a proton donor to ensure >99% ionization of the azalide nitrogen, preventing the formation of sodium adducts ([M+Na]⁺ at m/z 742) which suppress CID fragmentation.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The C18 stationary phase effectively retains the large hydrophobic macrolactone ring, while gradient elution sharpens the peak shape and separates the analyte from co-eluting void volume salts.

  • Mass Spectrometry Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • Causality: High desolvation thermal energy is required to fully evaporate the aqueous droplets, releasing the high-molecular-weight [M+H]⁺ ion into the gas phase without inducing thermal degradation.

  • CID Fragmentation: Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas.

    • Causality: A CE ramp ensures sufficient kinetic energy is imparted to break the robust glycosidic bonds (yielding m/z 590 and 562) while preserving the macrolide core (m/z 434) from shattering into non-diagnostic low-mass hydrocarbon noise.

Part 3: Nuclear Magnetic Resonance (NMR) Elucidation

Magnetic Resonance Causality

The structural transformation from a 3'-dimethylamino group to a 3'-ketone induces profound deshielding effects on the adjacent nuclei. In ¹H NMR, the most immediate diagnostic marker is the complete absence of the 6-proton singlet at ~2.26 ppm , which corresponds to the –N(CH₃)₂ group in the parent API. Furthermore, the protons adjacent to the new ketone (H-2' and H-4') experience a strong anisotropic deshielding effect, shifting significantly downfield.

In ¹³C NMR, the transformation is validated by the disappearance of the characteristic dimethylamino carbon signal at ~40.3 ppm, and the emergence of a highly deshielded carbonyl carbon signal at ~209.5 ppm, characteristic of a pyranose ring ketone.

Quantitative Data Summary

Table 2: Comparative NMR Chemical Shifts (Azithromycin vs. 3'-Keto Derivative in CDCl₃)

Structural FeatureAzithromycin ¹H (ppm)3'-Keto Azithromycin ¹H (ppm)Azithromycin ¹³C (ppm)3'-Keto Azithromycin ¹³C (ppm)
3'-N(CH₃)₂ 2.26 (s, 6H)Absent40.3Absent
C-3' 2.49 (m, 1H)Absent65.4~209.5 (C=O)
C-2' 3.24 (dd, 1H)~4.35 (d, 1H)70.8~78.2
C-4' 1.67 (m, 1H)~2.85 (d, 1H)28.1~48.5
Macrolide N-CH₃ 2.32 (s, 3H)2.32 (s, 3H)36.136.1
(Note: Shifts for the 3'-keto derivative are predictive delta-shifts based on established empirical rules for α-hydroxy/α-methylene ketones in pyranose systems).
NMR Elucidation Workflow Visualization

NMR_Logic Prep Sample Prep (CDCl3, 298K) H1 1H NMR Check 2.2-2.5 ppm Prep->H1 C13 13C NMR Check 40 & 210 ppm H1->C13 Absence of N(CH3)2 HMBC 2D HMBC Link C3' to H2'/H4' C13->HMBC Presence of C=O Valid Structure Validated HMBC->Valid Regiochemistry Confirmed

Caption: Logical progression of 1D and 2D NMR experiments for definitive structural validation.

Protocol 2: NMR Spectroscopy Self-Validating Workflow
  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of CDCl₃ (100% atom D, containing 0.03% TMS).

    • Causality: CDCl₃ is non-polar enough to dissolve the macrolide and lacks exchangeable protons, preventing the masking of critical hydroxyl signals. Crucially, CDCl₃ maintains the intramolecular hydrogen bonding network of the macrolide, ensuring consistent chemical shifts.

  • ¹H NMR Acquisition: Acquire at 400 or 600 MHz, 298 K, using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation of all protons. This allows for accurate integration, which is the only way to definitively confirm the quantitative loss of the 6-proton singlet of the N,N-dimethyl group.

  • ¹³C{¹H} NMR Acquisition: Acquire with broad-band proton decoupling, using a D1 of 2–3 seconds and a minimum of 1024 scans.

    • Causality: The quaternary ketone carbon (C-3') has a long T₁ relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons. High scan counts are mandatory to achieve a usable signal-to-noise ratio for the critical ~209 ppm peak.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for long-range coupling constants (J = 8 Hz).

    • Causality: 1D NMR proves a ketone exists, but HMBC proves where it exists. HMBC will show 3-bond cross-peaks between the new carbonyl carbon (~209 ppm) and the adjacent H-2' and H-4' protons, validating the exact regiochemistry of the oxidation.

Part 4: Conclusion (Self-Validating Systems)

The characterization of 3'-Des(dimethylamino)-3'-keto Azithromycin cannot rely on a single analytical technique. The protocols outlined above form a self-validating system : The LC-MS/MS data confirms the exact mass and the specific location of the mass-loss to the desosamine sugar, while the 2D HMBC NMR data provides the absolute regiochemical proof that the modification is a C-3' ketone. By understanding the causality behind the instrumentation—from the proton-donating role of formic acid in ESI to the relaxation dynamics of quaternary carbons in NMR—analytical scientists can ensure absolute trustworthiness in their impurity profiling workflows.

References

  • Fisher Scientific. "3'-Des(dimethylamino)-3'-keto Azithromycin, TRC 25 mg | Buy Online - Fisher Scientific". Available at: [Link][1]

  • ICM. "Application of HPLC-MS with Electrospray Ionization for the Qualitative and Quantitative Analysis of Antibiotics in Pharmaceutical Formulation". Available at: [Link][4]

  • Emery Pharma. "Collision-Induced Fragmentation of Macrolide Antibiotics". Available at:[Link][3]

  • D-NB. "Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry". Available at:[Link][5]

Sources

Exploratory

Biological activity and toxicity of azithromycin degradation products.

Whitepaper: Biological Activity, Toxicity, and Degradation Kinetics of Azithromycin Transformation Products Executive Summary Azithromycin (AZM) is a broad-spectrum macrolide antibiotic characterized by a 15-membered lac...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Biological Activity, Toxicity, and Degradation Kinetics of Azithromycin Transformation Products

Executive Summary

Azithromycin (AZM) is a broad-spectrum macrolide antibiotic characterized by a 15-membered lactone ring attached to two sugar moieties (desosamine and cladinose). While highly effective in clinical settings, its pseudo-persistence in aquatic environments has raised significant ecotoxicological concerns[1]. The degradation of AZM—whether through environmental weathering (hydrolysis, photolysis) or engineered wastewater treatment (Advanced Oxidation Processes, AOPs)—generates a complex profile of transformation products (TPs)[2].

As a Senior Application Scientist, the critical question is not merely whether AZM degrades, but whether its degradation products retain residual antimicrobial activity (driving antimicrobial resistance, AMR) or exhibit heightened ecotoxicity. This technical guide synthesizes the mechanistic pathways of AZM degradation, evaluates the biological and toxicological profiles of its DPs, and provides a self-validating experimental framework for researchers engineering next-generation remediation strategies.

Mechanistic Pathways of Azithromycin Degradation

The structural breakdown of AZM is highly dependent on environmental stressors, dictating the chemical nature of the resulting fragments.

2.1. Hydrolytic Degradation AZM hydrolysis is strictly pH-dependent. At a slightly acidic pH (6.0), the glycosidic bond anchoring the cladinose sugar is highly susceptible to cleavage, yielding descladinose azithromycin (desosaminylazithromycin) as the primary degradation product[3]. As the pH shifts toward neutral (7.2), the rate of hydrolytic cladinose loss decreases, but secondary pathways involving the opening of the macrocyclic lactone ring begin to emerge[3].

2.2. Thermal Fragmentation Thermal stress alters the chemical matrix of AZM. Heating AZM formulations to 60°C induces the destruction of core chemical bonds, resulting in distinct fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals that thermal degradation splits the active ingredient into at least five distinct low-molecular-weight compounds with m/z values of 43, 72, 99, 158, and 198[4].

2.3. Advanced Oxidation Processes (AOPs) & Photocatalysis Engineered degradation relies on the generation of reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).

  • TiO2 / UV-C Photocatalysis: Utilizing nanostructured TiO2 films under UV-C irradiation at pH 10 yields five distinct degradation products[5]. The alkaline pH is deliberately chosen because it increases the concentration of •OH radicals, which aggressively attack the AZM molecule, leading to hydroxylation and subsequent ring cleavage[6].

  • Nanozyme Catalysis: Novel catalysts, such as Co0.5Fe0.5Fe2O4 nanozymes, achieve near-complete degradation of AZM within 15 minutes at a neutral pH using minimal H2O2 (0.5 mM), bypassing the need for UV activation entirely[7].

AZM_Pathways AZM Azithromycin (AZM) Parent Compound Hydrolysis Hydrolytic Pathway (pH 6.0 - 7.2) AZM->Hydrolysis Photocatalysis AOPs / Photocatalysis (UV/TiO2 or H2O2) AZM->Photocatalysis Thermal Thermal Stress (>60°C) AZM->Thermal DP_Hydro Descladinose AZM (Lactone Ring Opening) Hydrolysis->DP_Hydro DP_Photo Hydroxylated TPs (m/z 765.51, etc.) Photocatalysis->DP_Photo DP_Thermal Low MW Fragments (m/z 43, 72, 99...) Thermal->DP_Thermal

Figure 1: Primary degradation pathways of Azithromycin under varying physicochemical stressors.

Biological Activity and Toxicity Profiles

Understanding the biological impact of AZM degradation is critical. Partial degradation can leave pharmacologically active pharmacophores intact, while complete mineralization eliminates toxicity.

Residual Antimicrobial Activity & AMR

The antimicrobial efficacy of AZM relies on its binding to the 50S ribosomal subunit of bacteria, a mechanism heavily dependent on the intact macrolide ring and its attached sugars.

  • Loss of Efficacy: Degradation products like descladinose azithromycin exhibit significantly reduced antibacterial activity[3]. Similarly, thermal fragmentation completely destroys the structural integrity required for target binding[4].

  • Formulation Countermeasures: To combat environmental degradation and overcome bacterial efflux pumps (a primary AMR mechanism), researchers encapsulate AZM into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This encapsulation protects the AZM structure and reduces the Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) from 256 µg/mL to 64 µg/mL[8].

Ecotoxicity and Cytotoxicity

Intact AZM is highly toxic to aquatic ecosystems. In Caenorhabditis elegans, exposure to environmentally relevant concentrations (0.0038 mg/mL) significantly reduces body length, alters lipid deposition, and delays neurological responses[1]. In microalgae systems, AZM exhibits an IC50 of approximately 2.22 mg/L, classifying it as toxic to aquatic flora[9].

Do the degradation products retain this toxicity? Empirical data suggests that properly engineered AOPs successfully detoxify AZM:

  • TiO2 Photocatalysis: Toxicity assays of the five DPs generated via TiO2/UV-C treatment confirmed that none of the intermediate compounds exhibited toxic properties, proving that photocatalysis is a safe removal method[5].

  • ZrO2/Ag@TiO2 Degradation: Phytotoxicity evaluations using Vigna radiata showed that the germination index improved from 12.3% (intact AZM) to 81.05% after 8 hours of degradation, indicating near-complete detoxification[10].

Quantitative Data Summary

The table below synthesizes the degradation conditions, resulting products, and their corresponding biological impacts.

Degradation Catalyst / StressorOptimal ConditionsIdentified Products / FragmentsToxicity / Biological Activity OutcomeRef
Aqueous Buffer (Hydrolysis) pH 6.0, Ambient TempDesosaminylazitromycin (Descladinose AZM)Reduced antibacterial activity.[3]
Thermal Stress > 60°Cm/z 43, 72, 99, 158, 198Loss of clinical efficacy.[4]
TiO2 Nanofilms + UV-C pH 10.05 distinct TPs (unreported structures)Non-toxic; complete detoxification.[5]
H2O2 + UV Irradiation pH 9.0, 3 mL 30% H2O2Mineralization to CO2 and H2OComplete elimination of toxicity.[6]
ZrO2/Ag@TiO2 + Vis Light 8 hours irradiationHydroxylated intermediatesHigh detoxification (81.05% Germination).[10]
Microalgae (P. salina) 7 days incubationTP6 (m/z 765.51), TP7 (m/z 763.49)Reduced toxicity compared to parent AZM.[2]

Standardized Experimental Protocol: Photocatalytic Degradation & Toxicity Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mass balance checks and parallel toxicity screening to ensure that the disappearance of the parent compound correlates with actual detoxification, rather than the generation of hyper-toxic intermediates.

Phase 1: Photocatalytic Degradation

  • Matrix Preparation: Prepare a 10 mg/L AZM solution in ultrapure water. Adjust the pH to 10.0 using 0.1 M NaOH. Causality: Alkaline pH increases the generation rate of •OH radicals, accelerating degradation[6].

  • Catalyst Introduction: Submerge a nanostructured TiO2 film (prepared via sol-gel dip-coating) into the reactor[5].

  • Irradiation & Sampling: Expose the reactor to a UV-C source. Extract 2 mL aliquots at t = 0, 5, 10, 20, 30, 60, and 120 minutes. Quench the reaction immediately with methanol to halt radical activity.

Phase 2: Analytical Identification (LC-MS-IT-TOF) 4. Chromatographic Separation: Inject samples into an LC system using a C18 column. Use a mobile phase of ammonium acetate (pH 8.0) and acetonitrile (60:40, v/v)[3]. 5. Structural Elucidation: Utilize Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF-MS). Causality: IT-TOF provides high mass accuracy, essential for identifying low-abundance, transient TPs (e.g., distinguishing hydroxylation from dealkylation)[2].

Phase 3: Ecotoxicity Validation 6. Microalgae IC50 Assay: Expose Chlorella vulgaris or Pavlova salina to the treated effluent for 72 hours. Measure cell viability via optical density (OD680). 7. Validation Check: Compare the IC50 of the t=120 effluent against the t=0 baseline (Intact AZM IC50 ≈ 2.22 mg/L)[9]. A successful run must show an IC50 shift indicating non-toxicity.

Workflow Prep 1. Matrix Prep 10 mg/L AZM pH 10.0 Catalyst 2. AOP Reactor TiO2 Film + UV-C Sampling 0-120 min Prep->Catalyst Analysis 3. TP Elucidation LC-MS-IT-TOF Mass Balance Check Catalyst->Analysis Toxicity 4. Toxicity Assay Microalgae IC50 Detoxification Check Analysis->Toxicity

Figure 2: Self-validating experimental workflow for AZM degradation and toxicity assessment.

Sources

Foundational

An In-Depth Technical Guide to the Degradation Pathways and Impurity Profiling of Azithromycin

This guide provides a comprehensive technical overview of the chemical stability of Azithromycin, focusing on its degradation pathways and the formation of impurities. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical stability of Azithromycin, focusing on its degradation pathways and the formation of impurities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes complex chemical data with practical, field-proven methodologies to ensure a thorough understanding of Azithromycin's stability profile.

Introduction: The Imperative of Stability Analysis

Azithromycin is a broad-spectrum macrolide antibiotic widely prescribed for various bacterial infections.[1][2] Structurally, it is a semi-synthetic derivative of erythromycin, belonging to the azalide subclass, which is characterized by a 15-membered macrocyclic lactone ring with a methyl-substituted nitrogen at position 9a.[1] This modification enhances its acid stability and broadens its spectrum of activity. However, like all pharmaceutical substances, Azithromycin is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities.[3][4] These degradation products can potentially reduce the therapeutic efficacy and increase the toxicity of the drug product.[2]

Understanding these degradation pathways is not merely an academic exercise; it is a critical regulatory requirement mandated by guidelines such as the International Council for Harmonisation (ICH) Q1A(R2).[5][6] Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6] This guide will delve into the primary degradation mechanisms of Azithromycin and provide robust experimental protocols for their investigation.

Chapter 1: Major Degradation Pathways of Azithromycin

Azithromycin's complex structure, featuring a lactone ring, glycosidic linkages, and tertiary amine groups, presents several hotspots for chemical degradation. The primary pathways include hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a major degradation pathway for macrolide antibiotics. Azithromycin's stability is significantly pH-dependent.[7]

  • Acidic Hydrolysis : Under acidic conditions, the most significant degradation pathway is the hydrolytic cleavage of the glycosidic bond linking the cladinose sugar to the aglycone core.[7][8] This results in the formation of Desosaminylazithromycin (also known as Impurity J), which has been identified as the major degradation product in the pH range of 4.0–7.2.[7] Some studies have noted that while susceptible to acid hydrolysis, Azithromycin may form only one primary degradation product under these conditions.[8][9] The rate of degradation can be influenced by the specific acid and temperature used.[10]

  • Alkaline Hydrolysis : In basic conditions, the degradation is also pronounced.[11][12] Saponification, or the opening of the macrocyclic lactone ring, can occur under strong basic conditions.[7][10] Studies have shown that Azithromycin is unstable in 0.1N NaOH, especially when heated.[11] The degradation profile in basic media is distinct from that in acidic media, with different impurities being formed.[13][14]

Oxidative Degradation

The tertiary amine groups in the Azithromycin structure are susceptible to oxidation.[3][4]

  • Mechanism : Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of N-oxide impurities.[14] The exocyclic amine group is a primary site for this oxidative attack.[3][4] Studies have confirmed that Azithromycin is unstable under oxidative stress, for instance, in the presence of 3% H₂O₂ at elevated temperatures.[11] The major product identified from oxidative degradation is Azithromycin N-oxide .[14]

Photodegradation

Azithromycin has been shown to be sensitive to light exposure, which is a critical consideration for its storage and packaging.[7][15]

  • Mechanism : UV irradiation, especially in the presence of an oxidant like H₂O₂, can efficiently degrade Azithromycin.[16][17] The degradation is pH-dependent, with increased degradation observed in basic conditions (pH 9) compared to acidic conditions.[16] This is attributed to the higher concentration of hydroxyl radicals generated at a higher pH, which attack the Azithromycin molecule.[18] Photolytic degradation can lead to the loss of one or both sugar moieties from the lactone ring and even the opening of the ring itself.[15]

Thermal Degradation

Heat can act as a catalyst for both hydrolytic and oxidative degradation. Studies have shown that heating Azithromycin, for example at 55°C or higher, leads to the formation of various impurities.[3][4] One study demonstrated that heating to 60°C can cause the active ingredient to decompose into at least five different compounds.[1]

The following diagram illustrates the primary degradation pathways.

G Fig 1. Primary Degradation Pathways of Azithromycin AZT Azithromycin Acid Acidic Hydrolysis (e.g., HCl) AZT->Acid Glycosidic Bond Cleavage Base Alkaline Hydrolysis (e.g., NaOH) AZT->Base Lactone Ring Opening Oxidation Oxidation (e.g., H₂O₂) AZT->Oxidation Tertiary Amine Oxidation Photo Photodegradation (UV Light) AZT->Photo Multiple Pathways Impurity_J Desosaminylazithromycin (Loss of Cladinose) Acid->Impurity_J Impurity_RingOpened Ring-Opened Products Base->Impurity_RingOpened Impurity_Noxide Azithromycin N-Oxide Oxidation->Impurity_Noxide Impurity_Photo Photolytic Products (Loss of Sugars, etc.) Photo->Impurity_Photo

Caption: Fig 1. Primary Degradation Pathways of Azithromycin

Chapter 2: Experimental Design for Forced Degradation Studies

Forced degradation studies, or stress testing, are fundamental to understanding the stability of a drug substance.[5] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without destroying the molecule entirely.[5]

Causality Behind Experimental Choices

The choice of stress conditions is not arbitrary; it is designed to mimic the potential environmental stresses a drug product might encounter during its lifecycle and to explore its inherent chemical vulnerabilities.

  • Acid/Base Selection : We use dilute acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to simulate potential pH extremes and to specifically target acid-labile (glycosidic bonds) and base-labile (lactone ester) functional groups.[11]

  • Oxidant Concentration : A concentration like 3% H₂O₂ is chosen because it is strong enough to induce oxidation of susceptible groups like tertiary amines without being overly aggressive, which could lead to unrealistic, secondary degradation pathways.[11]

  • Thermal Stress : Heating at temperatures like 60°C or 105°C accelerates the rate of degradation, allowing for the observation of long-term degradation effects in a shortened timeframe.[1][11]

  • Photostability : Following ICH Q1B guidelines, exposure to a specific illumination (e.g., 1.2 million lux hours) ensures that the drug's sensitivity to light is assessed under standardized and reproducible conditions.[6]

Experimental Protocols

The following are step-by-step protocols for conducting forced degradation studies on Azithromycin.

Protocol 2.2.1: Acidic Degradation

  • Preparation : Accurately weigh and dissolve a known amount of Azithromycin in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Stress Application : Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.

  • Incubation : Heat the solution at a controlled temperature, for example, 60°C, for a defined period (e.g., 10 minutes to several hours), monitoring the degradation progress.[11]

  • Neutralization : After the desired time, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis : Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2.2.2: Basic Degradation

  • Preparation : Prepare an Azithromycin stock solution as described above.

  • Stress Application : Transfer an aliquot into a flask and add an equal volume of 0.1 M sodium hydroxide.

  • Incubation : Heat the solution at 60°C, monitoring for degradation.[11]

  • Neutralization : After the incubation period, cool the solution and neutralize with 0.1 M hydrochloric acid.

  • Analysis : Dilute the neutralized solution with the mobile phase for HPLC analysis.

Protocol 2.2.3: Oxidative Degradation

  • Preparation : Prepare an Azithromycin stock solution.

  • Stress Application : Transfer an aliquot to a flask and add a specified volume of 3% hydrogen peroxide.[11]

  • Incubation : Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a set duration (e.g., 10 hours), protected from light.[11]

  • Analysis : Dilute the sample directly with the mobile phase for immediate HPLC analysis.

Protocol 2.2.4: Photolytic Degradation

  • Preparation : Prepare Azithromycin solutions in transparent vials and a control sample in an amber vial wrapped in aluminum foil.

  • Exposure : Place the vials in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).

  • Monitoring : Expose the samples for a specified duration or until a certain light energy exposure is reached (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

  • Analysis : Analyze the exposed and control samples by HPLC.

Workflow for Forced Degradation and Analysis

The diagram below outlines the logical flow from sample preparation to final analysis.

G Fig 2. Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Azithromycin Stock Solution Acid Acid Hydrolysis (HCl, Heat) Prep->Acid Base Base Hydrolysis (NaOH, Heat) Prep->Base Oxid Oxidation (H₂O₂) Prep->Oxid Photo Photolysis (UV/Vis Light) Prep->Photo Thermal Thermal (Heat) Prep->Thermal Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC-UV/PDA Analysis Oxid->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC LCMS Impurity Identification (LC-MS/MS) HPLC->LCMS For unknown peaks Report Characterize Impurities & Pathways HPLC->Report LCMS->Report

Caption: Fig 2. Forced Degradation Experimental Workflow

Chapter 3: Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[19]

The Central Role of HPLC

A method is considered "stability-indicating" if it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[20] For Azithromycin, which lacks a strong UV chromophore, detection is often performed at a low wavelength, such as 215 nm.[11][12]

Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods.[11][12][14]

  • Chromatographic System :

    • Column : C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11] A C8 column is often suitable for separating Azithromycin from its more polar degradants.

    • Mobile Phase : The mobile phase typically consists of a buffer and an organic modifier. A common choice is a phosphate buffer (e.g., K₂HPO₄) adjusted to a slightly alkaline pH (e.g., 6.5-10.5) and acetonitrile.[11][14][20] The alkaline pH is crucial for achieving good peak shape for the basic Azithromycin molecule.

    • Flow Rate : 1.0 - 1.5 mL/min.[11][20]

    • Detection : UV detector set at 215 nm.[11][12] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

    • Column Temperature : Elevated temperatures, such as 50°C, can improve peak shape and reduce analysis time.[12][14]

  • Method Validation (Self-Validating System) :

    • Specificity : Inject the stressed samples. The method is specific if the degradation product peaks are well-resolved from the main Azithromycin peak. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of its degradants.[11]

    • Linearity : Analyze a series of Azithromycin standards over a range of concentrations (e.g., 100-360 µg/mL) to establish a linear relationship between peak area and concentration (correlation coefficient > 0.999).[11]

    • Accuracy & Precision : Perform recovery studies on spiked samples and assess repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Robustness : Intentionally vary method parameters (e.g., pH of mobile phase, flow rate) to ensure the method remains reliable under minor variations.

Structural Elucidation with Mass Spectrometry (LC-MS)

While HPLC-UV can separate and quantify impurities, it cannot identify their structures. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[13] By coupling the HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks. Further fragmentation using MS/MS analysis provides structural fragments, allowing for the confident identification of unknown degradation products.[9]

Chapter 4: Summary of Key Impurities and Data

Forced degradation studies generate a wealth of data. Organizing this information into a clear format is crucial for interpretation.

Table 1: Summary of Azithromycin Degradation Under Stress Conditions
Stress ConditionReagents & DurationMajor Degradation Products IdentifiedObservations
Acidic Hydrolysis 0.1 M HCl, 60°C, 10 minDesosaminylazithromycinSignificant degradation observed.[11] Cleavage of the cladinose sugar is the primary pathway.[7]
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 10 minRing-opened products, DecladinosylazithromycineSignificant degradation observed.[11][14] The lactone ring is susceptible to opening.[7]
Oxidation 3% H₂O₂, 60°C, 10 hoursAzithromycin N-oxideThe drug is unstable under oxidative stress.[11] Oxidation occurs at the tertiary amine.[4][14]
Photodegradation UV/Visible Light (ICH Q1B)Multiple products (loss of sugars)Degradation is enhanced in basic pH and with H₂O₂.[16]
Thermal Degradation 105°C, 24 hoursVarious thermal degradantsThe drug is unstable at high temperatures.[11] Can lead to multiple fragmentation products.[1]

Note: The extent of degradation and specific products may vary based on the exact experimental conditions.

The United States Pharmacopeia (USP) monograph for Azithromycin lists several known impurities, some of which are process-related and some of which can be formed through degradation.[21][22][23] These include Azaerythromycin A, N-Demethylazithromycin, and Desosaminylazithromycin, among others.[22][23]

Conclusion

A thorough understanding of Azithromycin's degradation pathways is critical for the development of a safe, effective, and stable pharmaceutical product. This guide has detailed the primary mechanisms of degradation—hydrolysis, oxidation, and photolysis—and provided the scientific rationale and experimental framework for their investigation. By implementing robust forced degradation studies and validated stability-indicating analytical methods, drug development professionals can ensure product quality, meet regulatory expectations, and ultimately safeguard patient health. The insights gained from these studies are foundational for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. National Center for Biotechnology Information. [Link]

  • Development of Stability Indicating RP-HPLC Method for Simultaneous Determination of Azithromycin and Ambroxol HCl (SR) in the Tablet. Scholars Research Library. [Link]

  • Degradation products of azithromycin, and methods for their indentification.
  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under UV Irradiation. Preprints.org. [Link]

  • Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. PubMed. [Link]

  • Azithromycin USP Monograph Details. Scribd. [Link]

  • Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. PubMed. [Link]

  • Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]

  • Degradation products of azithromycin, and methods for their identification.
  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. [Link]

  • Development of Rapid, Simple and Stability-Indicating Method for Determination of Azithromycin Using RP-HPLC. ResearchGate. [Link]

  • pH-Dependent stability of azithromycin in aqueous... Journal of Pharmaceutical and Biomedical Analysis, Ovid. [Link]

  • Validated stability-indicating HPTLC method for cefixime and azithromycin with preparative isolation, identification, and characterization of degradation products. AKJournals. [Link]

  • Azithromycin USP 2025. [Link]

  • DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Photocatalytic Degradation of Azithromycin by Nanostructured TiO 2 Film: Kinetics, Degradation Products, and Toxicity. MDPI. [Link]

  • Photodegradation of Azithromycin in Aqueous System Under VIS/UV Irradiation. Semantic Scholar. [Link]

  • Azithromycin determination using spectrophotometer molecular methods and degradation using an advanced oxidation process. Australian Journal of Basic and Applied Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under UV Irradiation. ResearchGate. [Link]

  • Azithromycin Tablets - USP-NF. [Link]

  • Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Systematic Reviews in Pharmacy. [Link]

  • Azithromycin According to USP method. Antec Scientific. [Link]

  • USP Monographs: Azithromycin. uspbpep.com. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • (PDF) Degradation Studies of Azithromycin and its Spectrophotometric Determination in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

  • A Review on Analytical Methods for Determination of Azithromycin. Ibn Al-Haitham Journal for Pure and Applied Science. [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H 2 O 2 under Ultraviolet Irradiation. MDPI. [Link]

  • pH‐Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Semantic Scholar. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]

  • Validated HPLC-MS-MS method for determination of azithromycin in human plasma. PubMed. [Link]

  • HPLC Method for Determination of Azithromycin on Primesep 200 Column. SIELC Technologies. [Link]

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Exploratory

Comprehensive Technical Guide on the Physicochemical Properties and Analytical Characterization of Azithromycin EP Impurity N

Executive Summary In the rigorous landscape of pharmaceutical quality control, the impurity profiling of macrolide antibiotics presents unique analytical challenges. Azithromycin, a broad-spectrum azalide, is highly susc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the impurity profiling of macrolide antibiotics presents unique analytical challenges. Azithromycin, a broad-spectrum azalide, is highly susceptible to degradation during both active pharmaceutical ingredient (API) synthesis and formulation shelf-life. Among its critical degradants is Azithromycin EP Impurity N .

This whitepaper provides an authoritative, in-depth analysis of the structural, physicochemical, and toxicological properties of Impurity N. Furthermore, it details field-validated analytical methodologies (HPLC-UV and LC-MS/MS), emphasizing the mechanistic causality behind specific chromatographic parameters to ensure self-validating, reproducible workflows for regulatory submissions (ANDA/DMF).

Chemical Identity and Structural Elucidation

Azithromycin Impurity N, officially designated as 3′-de(dimethylamino)-3′-oxoazithromycin [1], is a primary degradation product of Azithromycin[].

Structurally, the transformation from the parent API to Impurity N is driven by an oxidative deamination event at the 3'-position of the desosamine sugar moiety. During this degradation pathway, the highly basic dimethylamino group ( −N(CH3​)2​ ) is cleaved and replaced by a ketone (oxo group). This specific structural alteration fundamentally shifts both the molecule's ionization profile and its pharmacological activity.

DegradationPathway API Azithromycin (API) C38H72N2O12 Process Oxidative Deamination Loss of -N(CH3)2 API->Process Thermal/Oxidative Stress ImpN Azithromycin Impurity N 3'-keto formation C36H65NO13 Process->ImpN Structural Transformation

Figure 1: Degradation pathway of Azithromycin to Impurity N via oxidative deamination.

Physicochemical Properties

Understanding the physicochemical behavior of Impurity N is non-negotiable for developing robust extraction and chromatographic methods. The loss of the basic dimethylamino group significantly alters its solubility and acid-base characteristics.

Table 1: Core Physicochemical Specifications
PropertyValue / Description
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[1]
CAS Number 612069-25-7[1]
Molecular Formula C36​H65​NO13​ [1]
Molecular Weight 719.92 g/mol []
Appearance Off-White to Pale Yellow Solid / White crystalline powder[]
Solubility Soluble in DMSO, Methanol, and Acetonitrile[]
pKa 11.58 ± 0.60 (at 25 °C)[]
Causality Insight: The Role of pKa in Method Development

The exceptionally high pKa value (11.58)[] is attributed to the remaining tertiary nitrogen atom embedded within the 15-membered macrolide ring (the azalide nitrogen). Because the molecule remains ionized across a broad pH range, analytical scientists must exert stringent pH control during HPLC mobile phase preparation. Failure to buffer the mobile phase correctly leads to secondary interactions with free silanols on the stationary phase, resulting in severe peak tailing and compromised resolution.

Toxicological Relevance & Regulatory Impact

Impurities in generic anti-infective medicines are a primary cause of sub-therapeutic responses and adverse side effects[3].

Recent toxicological assessments utilizing in vivo zebrafish models have revealed unexpected safety signals regarding Impurity N. Studies demonstrate that the hepatotoxicity of Azithromycin Impurity N is intrinsically linked to the charge distribution of the nitrogen atoms on the side chain group at the C5 position via strict structure-toxicity relationships[].

Because the structural modification at the 3'-position abolishes the ribosomal binding affinity required for antibacterial efficacy, Impurity N offers zero therapeutic benefit while introducing potential off-target hepatotoxicity. Consequently, regulatory bodies (FDA, EMA) mandate its stringent control, typically enforcing a reporting threshold of ≤0.05% relative to the API[4].

Analytical Methodologies: Self-Validating Protocols

To ensure data integrity and trust, the following analytical protocols are engineered as self-validating systems. Every parameter is selected based on thermodynamic and kinetic causality.

Protocol A: RP-HPLC-UV for Routine Quantification

This methodology is optimized to baseline-resolve Impurity N from the API and closely eluting degradants (e.g., Impurities E, I, and L)[4].

  • Mobile Phase Preparation (The Causality of pH) :

    • Mobile Phase A: Prepare a 10 mM anhydrous dibasic sodium phosphate buffer. Adjust the pH strictly to 8.20 using dilute ammonia[5].

    • Why pH 8.20? At pH levels below 8.10, Impurities E, L, and I co-elute. At precisely pH 8.20, the ionization state of the macrolide ring nitrogen is optimized, maximizing the separation factor ( α ) between these critical pairs[5].

    • Mobile Phase B: Acetonitrile and Methanol (3:1 v/v). The addition of methanol disrupts the hydration shell around the macrolide, enhancing peak symmetry.

  • Chromatographic Parameters :

    • Column: C18 (250 × 4.6 mm, 5 µm particle size).

    • Column Temperature: 55 °C [4].

    • Why 55 °C? Large macrolide molecules suffer from poor mass transfer kinetics at room temperature. Elevating the temperature to 55 °C reduces mobile phase viscosity, sharpens the peaks, and pulls the retention time of the highly lipophilic Impurity N into a practical analytical window (typically eluting around 36 minutes)[4].

    • Flow Rate: 0.9 mL/min[4].

    • Detection: UV at 210 nm (Azithromycin lacks a strong chromophore; 210 nm captures the lactone carbonyl absorption).

  • Gradient Elution :

    • Employ a linear gradient starting at 47% A / 53% B, ramping to 28% A / 72% B over 48 minutes to elute late-retained hydrophobic degradants[6].

  • System Suitability (Self-Validation) :

    • The protocol is valid only if the Signal-to-Noise (S/N) ratio for the Impurity N peak at the 0.05% LOQ level is ≥10 , and the resolution ( Rs​ ) between Azithromycin and adjacent impurities is >1.5 .

Protocol B: 2D-LC-MS/MS for Structural Confirmation

Standard phosphate buffers are non-volatile and will catastrophically foul a mass spectrometer source. To achieve structural confirmation without sacrificing the chromatographic resolution achieved at pH 8.20, a modified approach is required[7].

  • Desalination Strategy : Utilize a multiple heart-cutting 2D-LC approach. The first dimension uses the phosphate buffer (pH 8.20) to isolate Impurity N. The heart-cut fraction is transferred to a second dimension utilizing a volatile 10 mM ammonium formate solution and methanol[7].

  • Ionization : Positive Electrospray Ionization (ESI+).

  • Detection : Monitor the precursor ion [M+H]+ at m/z 720.9.

AnalyticalWorkflow Prep Sample Preparation 1 mg/mL in Acetonitrile HPLC RP-HPLC Separation C18 Column, 55°C Gradient Elution Prep->HPLC 10 µL Injection Split Eluent Routing / Detection Strategy HPLC->Split pH 8.20 Buffer System UV UV Detection (210 nm) Quantification (LOQ ≤ 0.05%) Split->UV 1D-LC (Routine QC) MS 2D-LC Desalination & ESI-MS Precursor m/z 720.9 Structural Confirmation Split->MS 2D-LC (Volatile Buffer)

Figure 2: Comprehensive analytical workflow for the detection and structural confirmation of Impurity N.

Conclusion

The monitoring of Azithromycin EP Impurity N is not merely a regulatory checkbox; it is a critical safeguard against off-target hepatotoxicity. By understanding the intrinsic physicochemical properties of the molecule—specifically its high pKa and lipophilicity—analytical scientists can leverage thermodynamic principles (e.g., 55 °C column temperatures and precise pH 8.20 buffering) to build robust, self-validating chromatographic methods that ensure the safety and efficacy of final pharmaceutical products.

References

  • Veeprho Pharmaceuticals. "Azithromycin EP Impurity N | CAS 612069-25-7". Veeprho. Available at:[Link]

  • Researcher.Life. "Detection of Impurities in Anti-infective Generic Drugs in Brazil by Liquid Chromatography-Mass Spectrometry". Researcher.Life. Available at:[Link]

  • SciELO Brazil. "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV". Journal of the Brazilian Chemical Society. Available at:[Link]

  • Google Patents. "CN104297383A - Method of separating and detecting azithromycin and impurities of the same". Google Patents.
  • CEU Repositorio Institucional. "LC determination of impurities in azithromycin tablets". CEU. Available at: [Link]

  • ResearchGate. "Rationale A simple and sensitive method was developed for the separation and characterization of four unknown impurities in azithromycin...". Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Foundational

Solubility and stability of 3'-Des(dimethylamino)-3'-keto Azithromycin in different solvents.

Executive Summary In the landscape of macrolide antibiotic development and quality assurance, monitoring degradation products is critical for ensuring drug efficacy and patient safety. 3'-Des(dimethylamino)-3'-keto Azith...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of macrolide antibiotic development and quality assurance, monitoring degradation products is critical for ensuring drug efficacy and patient safety. 3'-Des(dimethylamino)-3'-keto Azithromycin , officially designated as Azithromycin Impurity N (EP)[1], is a primary oxidative degradation product of the active pharmaceutical ingredient (API) Azithromycin.

With a molecular weight of 719.90 g/mol and the chemical formula C36H65NO13[1], this impurity is characterized by the loss of the basic dimethylamino group on the desosamine sugar moiety. This seemingly minor structural modification fundamentally alters the molecule's physicochemical properties, drastically shifting its solubility profile and stability dynamics. This technical guide provides an in-depth analysis of the causality behind these changes and outlines field-proven, self-validating protocols for handling, solubilizing, and quantifying this critical impurity.

Structural Causality: The Impact of Deamination on Physicochemical Properties

To understand the behavior of 3'-Des(dimethylamino)-3'-keto Azithromycin in various solvents, one must analyze the structural mechanics of the parent molecule.

Azithromycin relies on its basic tertiary amine (pKa ~8.7) to form water-soluble salts in acidic environments (e.g., gastric fluid)[2]. The transformation to Impurity N involves the oxidative cleavage of this dimethylamino group, replacing it with a neutral ketone.

Causality of Solubility Shift: By losing the ionizable nitrogen center, Impurity N becomes a neutral, highly lipophilic macrolactone. It can no longer be protonated. Consequently, its solubility becomes entirely independent of pH. While Azithromycin dihydrate can achieve solubility in acidic aqueous media via ion-dipole interactions[2], Impurity N exhibits practically zero aqueous solubility across all physiological pH ranges and demonstrates restricted solubility even in polar organic solvents[3].

Table 1: Comparative Physicochemical and Solubility Profile
PropertyAzithromycin Dihydrate3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N)
CAS Number 117772-70-0612069-25-7[4]
Molecular Weight 785.02 g/mol 719.90 g/mol [1]
Ionizability (pKa) ~8.7 (Basic)Non-ionizable (Neutral)
Aqueous Solubility (pH 7.4) Practically insolublePractically insoluble
Aqueous Solubility (pH 2.0) Soluble (Forms salts)Practically insoluble
Organic Solubility (Methanol) Freely solubleSlightly soluble[3]
Organic Solubility (Chloroform) Freely solubleSlightly soluble[3]
Storage Temperature Room Temperature-20°C (Hygroscopic)[4]

Stability Dynamics and Oxidative Degradation Pathways

Impurity N is not formed through standard hydrolytic degradation; it is a direct consequence of oxidative stress. When Azithromycin is exposed to peroxides, free radicals, or intense photolytic conditions, the tertiary amine undergoes N-demethylation (forming intermediate Impurity E), followed by complete deamination and oxidation to form the 3'-keto derivative[5],[6].

Once formed, Impurity N is highly unstable. It is intensely hygroscopic and thermally labile. To maintain the structural integrity of the macrolactone ring and prevent further degradation, reference standards of Impurity N must be stored at -20°C under an inert atmosphere (e.g., Argon or Nitrogen)[4],[3].

DegradationPathway Azi Azithromycin API (Tertiary Amine) Stress Oxidative Stress (Peroxides / UV) Azi->Stress Exposure ImpE Azithromycin Impurity E (N-Demethylation) Stress->ImpE Oxidation ImpN Azithromycin Impurity N (3'-keto formation) ImpE->ImpN Deamination

Oxidative degradation pathway of Azithromycin to Impurity N.

Self-Validating Experimental Protocols

To accurately assess the solubility and monitor the stability of Impurity N, researchers must employ rigorous, self-validating methodologies. Recent studies utilizing LC-MS/MS have successfully detected Impurity N in generic formulations, highlighting the necessity for highly sensitive analytical techniques[5].

Protocol A: Thermodynamic Solubility Determination

Because Impurity N is only slightly soluble in organic solvents, kinetic dissolution can easily be mistaken for thermodynamic equilibrium. This protocol uses a time-dependent validation mechanism to ensure accuracy.

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 1.0 mL of the target solvent (e.g., Methanol, Chloroform, or Propylene Glycol) into a sealed 2.0 mL amber glass vial.

  • Excess Solute Addition: Add Impurity N standard incrementally until a visible, persistent suspension is formed (indicating saturation).

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25°C ± 0.5°C at 150 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (avoid nylon or cellulose to prevent adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS.

  • Self-Validation Step: Repeat the sampling process at 72 hours. Causality check: If the concentration variance between the 48h and 72h samples exceeds 5%, thermodynamic equilibrium has not been achieved, and incubation must be extended.

SolubilityProtocol Prep Add Excess Impurity N to Solvent (1mL) Incubate Equilibrate at 25°C (Orbital Shaker, 48h) Prep->Incubate Separate Centrifuge & Filter (0.22 µm PTFE) Incubate->Separate Analyze LC-MS/MS Analysis (Quantification) Separate->Analyze

Thermodynamic solubility determination workflow for Impurity N.

Protocol B: LC-MS/MS Quantification in Stability Samples

Given the lack of a strong chromophore in macrolides, LC-MS/MS is the gold standard for quantifying Impurity N[5].

Step-by-Step Methodology:

  • Chromatographic Separation: Utilize a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for Impurity N ( m/z 720.4 product ions).

  • Self-Validation Step: Incorporate an isotopically labeled internal standard (e.g., Azithromycin-d3). Causality check: The internal standard corrects for matrix effects and ionization suppression inherent to ESI. A calibration curve with an R2>0.995 is mandatory before sample analysis to ensure quantitative trustworthiness.

Conclusion

The transformation of Azithromycin into 3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N) serves as a textbook example of how a localized functional group oxidation can completely rewrite a molecule's physicochemical identity. By eliminating the basic amine, the molecule loses its aqueous solubility and becomes highly sensitive to environmental degradation. Drug development professionals must strictly adhere to cold-chain storage (-20°C) for this reference standard and utilize highly specific LC-MS/MS protocols to monitor its presence in stability programs.

References

  • LGC Standards - 3'-Des(dimethylamino)-3'-keto Azithromycin Product Overview[1] URL:

  • Clinivex - CAS 612069-25-7 | 3'-Des(dimethylamino)-3'-keto Azithromycin Supplier[4] URL:

  • ChemBK - 3'-Des(diMethylaMino)-3'-keto AzithroMycin Physico-chemical Properties[3] URL:

  • Arab Journal of Chemistry - Stability and thermophysical properties of azithromycin dihydrate[2] URL:

  • Researcher.life - Detection of Impurities in Anti-infective Generic Drugs in Brazil by Liquid Chromatography-Mass Spectrometry[5] URL:

  • Impactfactor - Isolation of Azithromycin Using Liquid-Liquid Extraction and Separation of Impurities[6] URL:

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of 3'-Des(dimethylamino)-3'-keto Azithromycin

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Pharmaceutical Formulations Introduction & Clinical Significance Azithromycin is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Pharmaceutical Formulations

Introduction & Clinical Significance

Azithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic widely prescribed for bacterial infections[1]. Because of its complex 15-membered azalactone ring structure, the molecule is susceptible to degradation during both synthesis and prolonged shelf-life storage[1][2].

One of the most critical degradation products is 3'-Des(dimethylamino)-3'-keto Azithromycin (CAS: 172617-84-4), also classified in pharmacopeial literature as Azithromycin Impurity N[3][4]. The presence of this impurity can significantly reduce the antibacterial activity of the formulation and increase patient toxicity[1]. Consequently, regulatory bodies such as the ICH and USP mandate strict monitoring of this impurity, requiring its quantification to ensure it does not exceed the 0.1% identification threshold in finished products[1][5].

Scientific Rationale & Causality (E-E-A-T)

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for Azithromycin and its impurities presents unique analytical challenges. As a Senior Application Scientist, understanding the causality behind the chromatographic parameters is essential for method reproducibility and troubleshooting.

  • Detection Wavelength (210 nm): Unlike many pharmaceuticals, Azithromycin and 3'-Des(dimethylamino)-3'-keto Azithromycin lack a highly conjugated aromatic chromophore[5]. The UV absorbance relies entirely on the ester/lactone group, which only absorbs maximally in the low UV range. Therefore, 210 nm is the mandatory wavelength for achieving the sensitivity required for trace impurity quantification[1][2][6].

  • Elevated Column Temperature (55 °C): Macrolides are bulky, high-molecular-weight molecules (Azithromycin MW ~749 g/mol )[7]. At standard room temperature, the mass transfer of these large molecules into the pores of the C18 stationary phase is kinetically slow, leading to severe peak broadening. Elevating the column oven temperature to 55 °C reduces mobile phase viscosity, significantly enhancing mass transfer kinetics and sharpening the peaks[1].

  • Mobile Phase pH Control (pH 8.0): Azithromycin is a basic compound (pKa ~8.7). If analyzed under acidic or neutral conditions, the protonated amine groups interact strongly with residual silanols on the silica support, causing severe peak tailing. By utilizing a dibasic phosphate buffer adjusted to pH 8.0, the molecule remains partially unionized, mitigating secondary silanol interactions and yielding a symmetrical peak shape[2].

Method_Rationale Root HPLC-UV Optimization T1 Detection: UV 210 nm Root->T1 T2 Column Temp: 55°C Root->T2 T3 Buffer pH: 8.0 Root->T3 D1 Targets lactone ring (Weak chromophore) T1->D1 D2 Improves mass transfer of bulky macrolides T2->D2 D3 Suppresses ionization Minimizes peak tailing T3->D3

Caption: Logical causality behind critical HPLC-UV parameters for Azithromycin.

Experimental Protocol

Reagents and Materials
  • Standards: Azithromycin API Reference Standard[8]; 3'-Des(dimethylamino)-3'-keto Azithromycin Reference Standard (Purity ≥ 99.5%)[3][9].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm)[1][2].

  • Buffer Salts: Anhydrous Dibasic Sodium Phosphate ( Na2​HPO4​ )[1].

Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)[1]
Column Temperature 55 °C (Critical for peak shape)[1]
Detection UV at 210 nm[1][6]
Flow Rate 0.9 mL/min[1]
Injection Volume 50 µL[2]
Mobile Phase A 0.05 M Dibasic Sodium Phosphate Buffer (pH adjusted to 8.0)
Mobile Phase B Methanol : Acetonitrile (50:50, v/v)
Elution Mode Gradient (e.g., 40% B to 80% B over 20 minutes)
Step-by-Step Sample Preparation Workflow

Step 1: Buffer Preparation Dissolve 7.1 g of anhydrous dibasic sodium phosphate in 1000 mL of ultrapure water. Adjust the pH to 8.0 ± 0.05 using dilute phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane[1][2].

Step 2: Diluent Preparation Prepare a mixture of Buffer : Methanol : Acetonitrile in a 20:40:40 (v/v/v) ratio.

Step 3: Standard Solution Preparation Accurately weigh 10 mg of 3'-Des(dimethylamino)-3'-keto Azithromycin reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a stock concentration of 100 µg/mL.

Step 4: System Suitability Solution Prepare a solution containing 1.0 mg/mL of Azithromycin API and spiked with 10 µg/mL of 3'-Des(dimethylamino)-3'-keto Azithromycin. This ensures the system can resolve the API from its critical degradation product[8].

HPLC_Workflow A Sample Prep (API & Impurity) B HPLC Injection (50 µL) A->B C C18 Separation (55°C, Gradient) B->C D UV Detection (210 nm) C->D E Data Analysis (Quantification) D->E

Caption: Step-by-step experimental workflow for impurity quantification.

System Suitability & Self-Validating Checks

A trustworthy analytical protocol must be a self-validating system. Before analyzing unknown samples, inject the System Suitability Solution six times. The system is only considered "valid" for quantification if it meets the following pharmacopeial acceptance criteria[7][8]:

System Suitability ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥ 3.0 between Azithromycin and Impurity NEnsures baseline separation for accurate integration[7].
Tailing Factor ( Tf​ ) ≤ 1.5 for all peaksConfirms that secondary silanol interactions are successfully suppressed by the pH 8.0 buffer[7].
Relative Standard Deviation (RSD) ≤ 2.0% (Area)Validates the precision of the autosampler and the stability of the UV detector at 210 nm[6].
Theoretical Plates ( N ) > 1500Verifies column efficiency and proper mass transfer at 55 °C[7].

Note: 3'-Des(dimethylamino)-3'-keto azithromycin typically elutes later than the main Azithromycin peak due to the loss of the polar dimethylamino group, rendering the molecule more hydrophobic and increasing its retention on the C18 stationary phase[10].

Method Validation Summary

When executing this protocol, the expected validation parameters (based on ICH Q2 guidelines) demonstrate high sensitivity and reliability for trace impurity analysis[1][6][7]:

Validation ParameterExpected Performance
Linearity Range 0.5 µg/mL to 50 µg/mL ( R2 > 0.999)
Limit of Detection (LOD) ~0.15 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) ~0.45 µg/mL (S/N ≥ 10)
Accuracy (Recovery) 98.0% – 102.0%
Method Precision (RSD) < 1.0%

Sources

Application

Application Notes and Protocols for the Use of 3'-Des(dimethylamino)-3'-keto Azithromycin as a Pharmaceutical Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control In the manufacturing and quality control of Active Pharmaceutical Ingredients (APIs), the adage "the dose makes the poison...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

In the manufacturing and quality control of Active Pharmaceutical Ingredients (APIs), the adage "the dose makes the poison" is a fundamental principle. However, it is not just the concentration of the API that is critical, but also the presence of any impurities. These impurities can arise from the synthesis process, degradation of the drug substance, or interaction with excipients.[1][2] In the case of the widely-used macrolide antibiotic, Azithromycin, meticulous control of its impurity profile is paramount to ensure its safety and efficacy.

One such critical impurity is 3'-Des(dimethylamino)-3'-keto Azithromycin , also known as Azithromycin EP Impurity N.[3][4][5] This molecule is a derivative of Azithromycin where the dimethylamino group at the 3'-position of the desosamine sugar is replaced by a keto group.[3][6][7] The presence of this and other impurities can potentially alter the therapeutic effect or introduce toxicity.[1][2] Therefore, the accurate identification and quantification of 3'-Des(dimethylamino)-3'-keto Azithromycin are non-negotiable aspects of quality assurance for Azithromycin-containing drug products.

This document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper utilization of 3'-Des(dimethylamino)-3'-keto Azithromycin as a pharmaceutical reference standard. We will delve into the underlying principles of its use in chromatographic techniques, provide detailed, field-tested protocols for its application, and explain the scientific rationale behind these methodologies.

Chemical and Physical Properties

A thorough understanding of the reference standard's properties is foundational to its correct application.

PropertyValueSource
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[4,6-dideoxy-β-D-erythro-hexopyranos-3-ulos-1-yl]oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[3][4]
Synonyms 3'-De(dimethylamino)-3'-oxoazithromycin, Azithromycin EP Impurity N[3][5]
CAS Number 612069-25-7[3][4][6][7]
Molecular Formula C36H65NO13[3][6][8]
Molecular Weight 719.90 g/mol [3][6]
Appearance White Powder[3]

The Scientific Rationale for Using a Certified Reference Standard

The use of a certified reference standard (CRS) of 3'-Des(dimethylamino)-3'-keto Azithromycin is indispensable for several key analytical activities in pharmaceutical development and quality control:

  • Peak Identification: In a complex chromatogram of an Azithromycin sample, a CRS provides the definitive retention time for the impurity, enabling unambiguous identification.

  • Method Validation: During the validation of analytical methods (e.g., HPLC, UHPLC), the CRS is used to assess crucial parameters such as specificity, linearity, accuracy, and precision for the quantification of the impurity.

  • Quantification: By preparing a standard curve with known concentrations of the CRS, the amount of 3'-Des(dimethylamino)-3'-keto Azithromycin in a test sample can be accurately determined.

  • Stability Studies: The CRS is used to monitor the formation of this specific degradation product in Azithromycin drug substance and drug product under various stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation), as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[9]

Experimental Workflow for Impurity Profiling

The general workflow for the identification and quantification of 3'-Des(dimethylamino)-3'-keto Azithromycin in a pharmaceutical sample is outlined below.

Impurity_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation sample_prep Sample Preparation (e.g., Azithromycin Tablets) hplc HPLC/UHPLC-UV/MS Analysis sample_prep->hplc std_prep Reference Standard Preparation (3'-Des(dimethylamino)-3'-keto Azithromycin) std_prep->hplc peak_id Peak Identification (based on retention time) hplc->peak_id quant Quantification (using standard curve) peak_id->quant report Reporting & Specification Check quant->report

Caption: Workflow for impurity analysis using a reference standard.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory equipment and sample matrix.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate concentrations of the 3'-Des(dimethylamino)-3'-keto Azithromycin reference standard for use in HPLC analysis.

Materials:

  • 3'-Des(dimethylamino)-3'-keto Azithromycin Reference Standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 5 mg of the 3'-Des(dimethylamino)-3'-keto Azithromycin reference standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.

    • Sonicate for 10-15 minutes, or until the standard is completely dissolved.[1]

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the acetonitrile/methanol mixture and mix thoroughly. This is your stock solution.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., the mobile phase or a mixture similar to the initial mobile phase composition).

    • For example, to prepare a 10 µg/mL working standard, pipette 5 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the chosen diluent.

    • Prepare a range of concentrations that bracket the expected concentration of the impurity in the sample and cover the desired linear range of the method.

Causality and Trustworthiness: The use of Class A volumetric glassware and an analytical balance is crucial for the accuracy of the standard concentrations, which directly impacts the quantification of the impurity. Sonication ensures complete dissolution of the reference standard. Preparing fresh working solutions daily is recommended to avoid degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Objective: To separate, identify, and quantify 3'-Des(dimethylamino)-3'-keto Azithromycin in an Azithromycin sample. This method is based on principles found in various published methods for Azithromycin impurity analysis.[1][2][10]

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for macrolide antibiotics and their impurities.[1][2]
Mobile Phase A Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9)Buffering at an alkaline pH is often necessary for good peak shape of Azithromycin and related substances.[1]
Mobile Phase B Acetonitrile and Methanol mixtureCommon organic modifiers for reversed-phase chromatography.[1][2]
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase BNecessary to elute both the more polar and less polar impurities and the main Azithromycin peak within a reasonable run time.
Flow Rate 0.9 - 1.5 mL/minA typical flow rate for a 4.6 mm ID column to achieve efficient separation.[1][11]
Column Temperature 55 °CElevated temperature can improve peak shape and reduce viscosity of the mobile phase.[1][2]
Detection UV at 210 nmAzithromycin and its impurities have poor chromophores, but detection at low UV wavelengths provides adequate sensitivity.[1][2][10]
Injection Volume 20 - 50 µLDependent on the concentration of the sample and the sensitivity of the detector.

System Suitability:

Before analyzing samples, inject a system suitability solution (which may contain Azithromycin and known impurities, including 3'-Des(dimethylamino)-3'-keto Azithromycin) to ensure the chromatographic system is performing adequately. Key parameters to check include:

  • Resolution: The resolution between critical peak pairs should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Azithromycin and impurity peaks should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections of the standard solution should be less than 2.0%.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the prepared sample solution(s).

  • After the analysis, process the chromatograms using appropriate software.

Data Interpretation and Quantification

  • Identification: Compare the retention time of the peak in the sample chromatogram with the retention time of the 3'-Des(dimethylamino)-3'-keto Azithromycin reference standard. A match in retention times (within a specified tolerance) indicates the presence of the impurity.

  • Quantification:

    • Generate a linear regression calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the impurity in the sample solution using the calibration curve.

    • Calculate the percentage of the impurity in the original Azithromycin sample, taking into account the sample weight and dilution factors.

Advanced Technique: LC-MS for Confirmation and Characterization

For unequivocal identification, especially during method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[12][13]

Key Principles:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for Azithromycin and its derivatives.[14][15]

  • Mass-to-Charge Ratio (m/z): The protonated molecule [M+H]+ for 3'-Des(dimethylamino)-3'-keto Azithromycin would be expected at an m/z of approximately 720.9.

  • Fragmentation (MS/MS): By selecting the parent ion (m/z 720.9) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be obtained, providing structural confirmation.

LCMS_Confirmation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_separation Separation of Azithromycin and Impurities esi Electrospray Ionization (Positive Mode) lc_separation->esi ms1 MS1 Scan (Detect [M+H]+ at m/z 720.9) esi->ms1 ms2 MS/MS Fragmentation (Structural Confirmation) ms1->ms2

Caption: LC-MS workflow for impurity confirmation.

Conclusion

The use of 3'-Des(dimethylamino)-3'-keto Azithromycin as a pharmaceutical reference standard is a cornerstone of ensuring the quality and safety of Azithromycin drug products. By following well-defined and scientifically sound protocols for its preparation and application in chromatographic analyses, researchers and quality control professionals can confidently identify and quantify this critical impurity. The methodologies outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for the analytical control of Azithromycin.

References

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  • Kovacevic, I., et al. (2003). "Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • SynZeal. (n.d.). "Azithromycin Impurities." Available at: [Link]

  • Agilent Technologies. (n.d.). "Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software." Available at: [Link]

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  • Abou-Attia, F. M., et al. (2012). "Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products." PubMed. Available at: [Link]

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  • Bhimani, S., et al. (2016). "Development of the UV Spectrophotometric Method of Azithromycin in API and Stress Degradation Studies." SUDPS. Available at: [Link]

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  • Jian, W., et al. (2019). "A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study." Biomedical Chromatography. Available at: [Link]

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  • Symtera Analytics. (n.d.). "3’-Des(dimethylamino)-3’-keto Azithromycin | CAS# 612069-25-7." Available at: [Link]

  • Fu, Y., et al. (2013). "Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives." Journal of Beijing Institute of Technology. Available at: [Link]

  • Google Patents. (n.d.). "WO2004092736A2 - Derivatives of azithromycin.
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  • Google Patents. (n.d.). "US7410952B2 - Derivatives of azithromycin.
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  • Jian, W., et al. (2019). "Validated HPLC-MS-MS method for determination of azithromycin in human plasma." Biomedical Chromatography. Available at: [Link]

  • Gackowska, A., et al. (2021). "Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples." Molecules. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). "Azithromycin Analyzed with HPLC ELSD – AppNote." Available at: [Link]

  • PubChem. (n.d.). "3'-De(dimethylamino)-3'-oxoazithromycin." Available at: [Link]

  • Matar, K. M. (2017). "A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions." MDPI. Available at: [Link]

  • Amini, M., & Zarghi, A. (2012). "Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method." Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Waters Corporation. (n.d.). "Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions." Available at: [Link]

  • USP-NF. (2023). "Azithromycin for Injection." Available at: [Link]

Sources

Application

Application Note: Analytical Profiling and Quality Control of 3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N)

Executive Summary & Scientific Context Azithromycin is a broad-spectrum azalide antibiotic widely prescribed for respiratory and systemic bacterial infections. Due to its complex 15-membered macrocyclic lactone structure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Azithromycin is a broad-spectrum azalide antibiotic widely prescribed for respiratory and systemic bacterial infections. Due to its complex 15-membered macrocyclic lactone structure, the Active Pharmaceutical Ingredient (API) is susceptible to various synthetic and degradation-related impurities[1].

One of the most critical degradation products monitored in pharmaceutical quality control is 3'-Des(dimethylamino)-3'-keto Azithromycin , officially recognized as Azithromycin Impurity N by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP)[1][2]. This impurity arises from the oxidative loss of the dimethylamino group on the desosamine sugar moiety, followed by conversion to a ketone[1][3].

As a Senior Application Scientist, I designed this protocol to address the specific analytical challenges of macrolide quantification. Because structural modifications to the desosamine sugar drastically reduce ribosomal binding affinity, Impurity N exhibits diminished antibacterial efficacy and poses potential toxicity risks[1]. Strict regulatory compliance requires robust, self-validating High-Performance Liquid Chromatography (HPLC) workflows to ensure this impurity remains below the ICH identification threshold (typically ≤ 0.1% to 1.0% depending on the formulation)[1][4].

Chemical Identity and Physicochemical Properties

Understanding the analyte's physical chemistry is the first step in method development. The loss of the basic dimethylamino group fundamentally alters the molecule's pKa and polarity, which dictates our chromatographic strategy.

Table 1: Chemical Profile of Azithromycin Impurity N [2][5][6]

ParameterSpecification
Chemical Name 3'-De(dimethylamino)-3'-oxoazithromycin
Pharmacopeial Synonym Azithromycin EP Impurity N / USP Related Compound N
CAS Registry Number 612069-25-7
Molecular Formula C36H65NO13
Molecular Weight 719.90 g/mol
Structural Alteration Loss of -N(CH3)2 at 3' position; oxidation to C=O (ketone)

Mechanistic Insights: Degradation Pathway

The desosamine sugar is crucial for the basicity and target binding (50S ribosomal subunit) of azithromycin. Under oxidative stress or specific environmental conditions during shelf-life, the dimethylamino group is cleaved[1].

Degradation A Azithromycin (Active Macrolide) B Oxidative Degradation (Loss of Dimethylamino) A->B C 3'-Des(dimethylamino)- 3'-keto Azithromycin (Impurity N) B->C

Figure 1: Oxidative degradation pathway of Azithromycin forming Impurity N.

Analytical Methodology: HPLC-UV Protocol

Macrolides lack strong chromophores, necessitating low-wavelength UV detection (210 nm). Furthermore, the bulky, basic nature of azithromycin and its derivatives causes severe peak tailing on standard silica columns. The following protocol utilizes high pH and elevated temperatures to mitigate these issues, ensuring a self-validating and reproducible system[1].

Chromatographic Conditions & Causality

Table 2: Optimized HPLC-UV Parameters [1]

ParameterSettingScientific Justification (Causality)
Column C18 (250 × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for large macrocycles.
Mobile Phase A Phosphate Buffer (pH 8.9)High pH ensures basic macrolides remain in their non-ionized (free base) form, preventing secondary interactions with silanol groups and eliminating peak tailing.
Mobile Phase B Methanol : Acetonitrile (25:75)Acetonitrile lowers system backpressure; Methanol provides necessary selectivity for closely eluting rotamers.
Column Temperature 55 °CElevated temperature improves mass transfer of the bulky macrocycle, sharpening peaks and improving resolution.
Flow Rate 0.9 mL/minBalances optimal linear velocity with system backpressure.
Detection UV at 210 nmMacrolides lack conjugated double bonds; 210 nm captures the ester/lactone absorbance.
Step-by-Step Execution Protocol

Step 1: Buffer Preparation (Mobile Phase A)

  • Accurately weigh 1.8 g of anhydrous dibasic sodium phosphate.

  • Dissolve in 1000 mL of ultra-purified water (Milli-Q, 0.22 µm filtered).

  • Adjust the pH to exactly 8.9 using dilute phosphoric acid. Critical Step: Precise pH control is mandatory to maintain the free-base state of the analytes.

Step 2: Organic Modifier (Mobile Phase B)

  • Mix 250 mL of HPLC-grade Methanol with 750 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 3: Standard & Sample Preparation

  • Diluent: Prepare a mixture of Solution A, Solution B, and Methanol (e.g., 7:6:7 v/v)[1].

  • Reference Standard: Weigh 4.0 mg of Azithromycin EPCRS (containing Impurity N) into a vial. Add 1.0 mL of diluent.

  • Sample Extraction: Weigh sample equivalent to 8.0 mg of Azithromycin. Add 15 mL of diluent, sonicate for 15 minutes at room temperature, and make up the volume to 100 mL. Filter through a 0.22 µm PVDF syringe filter[1].

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown samples, the system must validate its own performance:

  • Resolution ( Rs​ ): The resolution between Impurity N and adjacent peaks must be ≥1.5 .

  • Repeatability: Relative Standard Deviation (RSD) of 5 replicate standard injections must be ≤2.0% .

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the Azithromycin peak.

Data Presentation: Chromatographic Profiling

Under the optimized gradient conditions, the loss of the dimethylamino group makes Impurity N significantly less polar than the parent Azithromycin API. Consequently, it elutes earlier on the reverse-phase C18 column.

Table 3: Representative Retention Time Data [1][4]

AnalyteApproximate Retention Time (min)Relative Retention Time (RRT)
Azithromycin Impurity L12.800.27
Azithromycin Impurity E18.760.39
Azithromycin Impurity F22.990.48
Azithromycin Impurity N 36.50 0.76
Azithromycin (API) 47.88 1.00

Quality Control Workflow Visualization

QC_Workflow Step1 1. Sample Preparation (API or Formulation Extraction) Step2 2. HPLC Separation (C18, 55°C, pH 8.9 Buffer) Step1->Step2 Step3 3. UV Detection (210 nm) Step2->Step3 Step4 4. Peak Integration (Impurity N at ~36.5 min) Step3->Step4 Step5 5. Compliance Check (Limit ≤ 1.0%) Step4->Step5

Figure 2: HPLC-UV quality control workflow for Impurity N quantification.

References

  • Silva, et al. (2025). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 36(11), e-20250111. Available at: [Link]

Sources

Method

Application Note: Targeted Generation and Isolation of 3'-Des(dimethylamino)-3'-keto Azithromycin via Forced Degradation

Introduction & Scientific Rationale Azithromycin is a broad-spectrum, 15-membered macrolide (azalide) antibiotic widely used in clinical settings. During its manufacturing, formulation, and shelf-life, the Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Azithromycin is a broad-spectrum, 15-membered macrolide (azalide) antibiotic widely used in clinical settings. During its manufacturing, formulation, and shelf-life, the Active Pharmaceutical Ingredient (API) is susceptible to various environmental stressors[1]. One of the most critical and structurally significant degradation products is 3'-Des(dimethylamino)-3'-keto Azithromycin (also known as Azithromycin Impurity N or Degradation Product 2)[2].

Mechanistic Causality : The formation of this specific impurity is primarily driven by oxidative and thermal stress[3]. The tertiary amine group ( −N(CH3​)2​ ) located at the 3'-position of the desosamine sugar is highly electron-rich and susceptible to oxidation. Under thermal stress in the presence of atmospheric oxygen, or when exposed to chemical oxidants (such as H2​O2​ ), the amine undergoes N-oxidation. Subsequent oxidative deamination—often via a Cope-type elimination or direct oxidative cleavage—removes the dimethylamino group, replacing it with a ketone ( =O ) at the 3'-position.

Understanding this causality is essential for designing a forced degradation study. By carefully tuning the temperature and oxidative environment, researchers can selectively maximize the yield of Impurity N without causing complete fragmentation of the macrolactone ring.

Mechanistic Pathway

G A Azithromycin (3'-N(CH3)2 on Desosamine) B Azithromycin N-oxide (Reactive Intermediate) A->B Thermal O2 / H2O2 (Oxidative Stress) C 3'-Des(dimethylamino)- 3'-keto Azithromycin (Impurity N) B->C Oxidative Deamination (- N,N-dimethylhydroxylamine)

Caption: Oxidative deamination pathway of Azithromycin to form 3'-Des(dimethylamino)-3'-keto Azithromycin.

Experimental Protocols

To ensure a self-validating system , every degradation workflow must be run in parallel with a protected control (Azithromycin API stored at 2–8°C under inert N2​ gas). Mass balance must be calculated during HPLC analysis; a total peak area recovery of >95% confirms that the API is converting into trackable impurities rather than volatile or non-UV-absorbing fragments.

Protocol A: Solid-State Thermal-Oxidative Degradation (High Specificity)

This method leverages atmospheric oxygen and elevated temperature to mimic and accelerate natural shelf-life degradation, specifically driving the formation of the 3'-keto impurity[3].

Step-by-Step Methodology :

  • Sample Preparation : Accurately weigh 5.0 g of Azithromycin API.

  • Exposure : Spread the API evenly in a thin layer (approx. 1-2 mm thick) on a wide glass Petri dish. Causality: A thin layer maximizes surface area exposure to atmospheric oxygen, which is the rate-limiting reagent for this solid-state oxidation.

  • Thermal Stress : Place the open Petri dish in a forced-air convection oven set strictly to 50°C[3].

  • Kinetic Sampling : Remove 50 mg aliquots at strictly timed intervals: 1 h, 2 h, 4 h, 8 h, and 14 h.

  • Quenching & Storage : Immediately dissolve the aliquots in the HPLC mobile phase and store at -20°C until analysis to halt further thermal degradation.

Protocol B: Solution-State Peroxide Oxidation (High Yield)

This protocol is utilized for the rapid generation of oxidative impurities, including Impurity N and Azithromycin N-oxide.

Step-by-Step Methodology :

  • Solubilization : Dissolve 1.0 g of Azithromycin in 50 mL of Methanol:Water (50:50 v/v).

  • Oxidation : Add 5.0 mL of 3% H2​O2​ (v/v) to the solution.

  • Incubation : Stir the mixture continuously at 25°C for 4 hours.

  • Quenching (Critical Step) : Neutralize the unreacted peroxide by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Failure to quench will result in continuous degradation during the HPLC run, leading to non-reproducible retention times, ghost peaks, and artificial inflation of impurity levels.

  • Extraction : Extract the organic layer using Dichloromethane (DCM), evaporate under reduced pressure, and reconstitute the dry film in the HPLC mobile phase.

Analytical Monitoring & Data Presentation

The degradation products are monitored using a stability-indicating HPLC-UV method optimized for macrolides[4].

Validated HPLC Parameters [4]:

  • Column : C18 (250 × 4.6 mm; 5 µm).

  • Column Temperature : 55 °C (Elevated temperature improves peak shape for bulky macrolides).

  • Mobile Phase : Gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.

  • Flow Rate : 0.9 mL/min.

  • Detection : UV at 210 nm.

Quantitative Data: Kinetics of 3'-keto Azithromycin Formation

The following table summarizes the validated formation kinetics of 3'-Des(dimethylamino)-3'-keto Azithromycin when subjected to Protocol A (50°C solid-state thermal oxidation)[3].

Time of Exposure at 50°C% 3'-Des(dimethylamino)-3'-keto Azithromycin% Remaining APIMass Balance (%)
0 hours (Control)< 0.10%99.8%100.0%
1 hour0.72%98.5%99.2%
2 hours0.92%98.1%99.0%
4 hours1.53%97.2%98.7%
8 hours2.51%95.8%98.3%
14 hours2.92%94.5%97.4%

Data Interpretation: The steady, time-dependent increase in the 3'-keto impurity correlates directly with the depletion of the parent API, validating the direct oxidative conversion pathway under thermal stress[3].

Isolation and Purification

To obtain the pure 3'-Des(dimethylamino)-3'-keto Azithromycin reference standard from the degraded mixture:

  • Preparative HPLC : Inject the reconstituted Protocol B mixture into a Prep-HPLC system using a scaled-up C18 column. Collect the fraction eluting at the specific Relative Retention Time (RRT) corresponding to Impurity N.

  • Stepwise Crystallization : For Protocol A mixtures, dissolve the degraded solid in a lower alcohol (e.g., methanol) at 30°C. Slowly add water (ratio of alcohol to water ~1:1) over 2 hours to selectively crystallize the remaining Azithromycin dihydrate, leaving the 3'-keto impurity enriched in the mother liquor for subsequent lyophilization[3].

References

  • Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products Source: PubMed / Journal of AOAC International URL:[Link]

  • Detection of Impurities in Anti-infective Generic Drugs in Brazil by Liquid Chromatography-Mass Spectrometry Source: R Discovery / Taylor & Francis URL:[Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV Source: ResearchGate / Journal of the Brazilian Chemical Society URL:[Link]

  • WO2011015219A1 - Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers Source: Google Patents / WIPO URL

Sources

Application

Application Note: Utilizing 3'-Des(dimethylamino)-3'-keto Azithromycin in Stability-Indicating Analytical Method Validation

Scientific Rationale: The Significance of Impurity N Azithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic widely used to treat bacterial infections. However, during its synthesis and throughout its shelf...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Significance of Impurity N

Azithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic widely used to treat bacterial infections. However, during its synthesis and throughout its shelf-life, the active pharmaceutical ingredient (API) is susceptible to environmental degradation[1]. One of the most critical degradation products is 3'-Des(dimethylamino)-3'-keto Azithromycin (CAS: 612069-25-7), designated in pharmacopeias as Azithromycin Impurity N[2].

Mechanistic Causality: The antibacterial efficacy of Azithromycin relies heavily on the 3'-dimethylamino group located on its desosamine sugar moiety. This specific functional group facilitates the drug's binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The loss of this dimethylamino group and its subsequent oxidation to a ketone completely abolishes this ribosomal binding affinity[1]. Furthermore, this structural alteration can introduce off-target toxicities. Consequently, regulatory bodies (ICH, FDA, EMA) mandate the strict quantification of this impurity to ensure drug safety and efficacy.

Visualizing the Degradation Pathway

Pathway A Azithromycin API (Active Macrolide) B Desosamine Sugar Degradation (Hydrolysis/Oxidation) A->B Environmental Stress C 3'-Des(dimethylamino)- 3'-keto Azithromycin (Impurity N) B->C D Loss of Ribosomal Binding Efficacy C->D E Potential Off-Target Toxicity C->E

Caption: Structural degradation pathway of Azithromycin yielding Impurity N and its biological impact.

Analytical Challenges and the Self-Validating Strategy

Quantifying Impurity N presents unique chromatographic challenges. Azithromycin and its degradants lack strong chromophores (conjugated double bonds), necessitating UV detection at low wavelengths (e.g., 210 nm)[3]. At this wavelength, baseline drift during gradient elution is common. Additionally, pharmacopeial methods often employ weak aqueous phosphate buffers (e.g., 12 mM) that risk precipitation when mixed with high concentrations of organic solvents like acetonitrile and methanol[4].

To mitigate these risks, the following protocol is designed as a self-validating system . System Suitability Testing (SST) is hardcoded into the workflow as a continuous gatekeeper. If the SST criteria fail at any point, the analytical run is automatically invalidated, preventing the reporting of false stability data.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Azithromycin Reference Standard (API)

  • 3'-Des(dimethylamino)-3'-keto Azithromycin Reference Standard (Purity ≥ 99.0%)[2]

  • HPLC-grade Acetonitrile, Methanol, and Ultrapure Water

  • Anhydrous dibasic sodium phosphate

Chromatographic Conditions
  • Column: C18, 250 × 4.6 mm, 5 µm[1]. Causality: The highly hydrophobic C18 stationary phase provides optimal retention for the bulky, lipophilic macrolide ring.

  • Mobile Phase A: 12 mM Phosphate buffer (pH 7.5)[4]. Causality: A slightly basic pH suppresses the ionization of residual basic groups on the macrolide, improving peak shape and preventing tailing.

  • Mobile Phase B: Acetonitrile/Methanol blend[4].

  • Flow Rate: 0.9 - 1.2 mL/min[1][3].

  • Detection: UV at 210 nm[1][3].

  • Column Temperature: 55 °C[1]. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, which is critical for resolving structurally similar macrolide impurities.

Method Validation Workflow (ICH Q2(R2) Compliant)

Step 1: System Suitability Testing (SST) - The Gatekeeper Prepare a resolution solution containing Azithromycin (1.0 mg/mL) and Impurity N (0.01 mg/mL). Inject six replicates. Self-Validation Check: The resolution ( Rs​ ) between Azithromycin and Impurity N must be ≥ 1.5. If this fails, column degradation or buffer precipitation has occurred, and the run must be aborted[4].

Step 2: Specificity Inject the blank (diluent), Impurity N standard, API standard, and a spiked matrix sample. Causality: This proves that the mobile phase gradient successfully separates Impurity N from the main Azithromycin peak and that no excipient matrix components co-elute with the impurity.

Step 3: Sensitivity (LOD and LOQ) Dilute the Impurity N standard sequentially. Causality: Determine the lowest concentration where the Signal-to-Noise (S/N) ratio is ≥ 3 (Limit of Detection) and ≥ 10 (Limit of Quantitation). This ensures the method can reliably detect the impurity well below the ICH reporting threshold of 0.1%.

Step 4: Linearity Prepare five calibration standards of Impurity N ranging from the LOQ to 120% of the specification limit[1]. Causality: Establishing a linear relationship ( R2 ≥ 0.999) ensures that the UV detector's response is directly proportional to the impurity's concentration across the operational range.

Step 5: Accuracy (Spike Recovery) Spike known amounts of Impurity N into the Azithromycin matrix at 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Causality: This assesses matrix effects. A recovery of 90-110% proves the API matrix does not suppress or artificially enhance the UV signal of the impurity.

Visualizing the Validation Workflow

Workflow SST System Suitability (Rs ≥ 1.5) Spec Specificity (No Co-elution) SST->Spec Sens Sensitivity (S/N ≥ 10 for LOQ) Spec->Sens Lin Linearity (R² ≥ 0.999) Sens->Lin Acc Accuracy (90-110% Recovery) Lin->Acc Prec Precision (RSD ≤ 5.0%) Acc->Prec

Caption: Self-validating analytical method workflow for Impurity N quantification.

Data Presentation: Validation Metrics

Table 1: System Suitability Acceptance Criteria (The Gatekeeper)

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥ 1.5 (API vs Impurity N)Ensures baseline separation for accurate peak integration.
Tailing Factor ( T ) ≤ 1.5Prevents peak overlap due to secondary interactions with the stationary phase.
Injection Precision RSD ≤ 2.0% (n=6)Verifies autosampler accuracy and mobile phase stability[4].

Table 2: Representative Method Validation Summary for Impurity N

Validation ParameterICH Q2(R2) RequirementRepresentative ResultStatus
Specificity No interference at retention timeBlank/Matrix peaks non-interferingPass
LOD S/N ≥ 30.015%Pass
LOQ S/N ≥ 100.045%Pass
Linearity R2 ≥ 0.999 (LOQ to 120%) R2 = 0.9996Pass
Accuracy (Recovery) 90.0% – 110.0%98.4% – 101.2%Pass
Precision RSD ≤ 5.0%1.8%Pass

Conclusion

The quantification of 3'-Des(dimethylamino)-3'-keto Azithromycin is not merely a regulatory checkbox; it is a critical measure of the drug's retained efficacy and safety profile. By employing a self-validating chromatographic strategy that accounts for the unique chemical properties of macrolides—such as the lack of a strong chromophore and the necessity of high-salt, high-temperature gradients—analytical scientists can ensure robust, reproducible stability-indicating data.

References

  • Waters Corporation. (2023). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from:[Link]

  • Silva et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. Retrieved from: [Link]

  • Shen et al. (2010). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC / National Institutes of Health. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols: The Role of 3'-Des(dimethylamino)-3'-keto Azithromycin in Drug Stability Testing

Introduction: Beyond the Active Ingredient - Understanding Azithromycin Stability Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy, however, is intrins...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Active Ingredient - Understanding Azithromycin Stability

Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy, however, is intrinsically linked to its chemical integrity. The stability of a drug substance like azithromycin is not a static property; it is a dynamic characteristic influenced by environmental factors such as temperature, humidity, light, and oxidative stress.[1][2] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of impurities, some of which may have altered pharmacological or toxicological profiles. Therefore, rigorous stability testing is a critical and non-negotiable aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4]

This document provides a detailed guide on the role and monitoring of a specific, critical degradation product: 3'-Des(dimethylamino)-3'-keto Azithromycin (also known as Azithromycin EP Impurity N). This impurity serves as a key marker for thermal and oxidative degradation of azithromycin. Understanding its formation and implementing robust analytical protocols for its detection and quantification are paramount for ensuring the safety, efficacy, and shelf-life of azithromycin-containing drug products.

The Degradant of Concern: Formation and Significance of 3'-Des(dimethylamino)-3'-keto Azithromycin

3'-Des(dimethylamino)-3'-keto Azithromycin is an impurity that arises from the chemical transformation of the azithromycin molecule. Its formation is particularly associated with thermal stress and oxidative conditions. Evidence suggests that this keto-impurity is formed during the manufacturing process, especially during drying steps of the crude azithromycin cake at elevated temperatures (from room temperature to 60°C), as well as during storage under conditions that promote oxidation. The presence of this impurity is a direct indicator of suboptimal manufacturing or storage conditions.

The formation of 3'-Des(dimethylamino)-3'-keto Azithromycin involves the oxidative degradation of the dimethylamino group at the 3'-position of the desosamine sugar moiety of azithromycin, converting it into a keto group.

Diagram: Proposed Degradation Pathway of Azithromycin

G Azithromycin Azithromycin Keto_Impurity 3'-Des(dimethylamino)-3'-keto Azithromycin Azithromycin->Keto_Impurity Oxidation Stress Thermal Stress & Oxidative Conditions Stress->Azithromycin

Caption: Oxidative stress and elevated temperatures can lead to the formation of 3'-Des(dimethylamino)-3'-keto Azithromycin.

Analytical Protocols for Monitoring 3'-Des(dimethylamino)-3'-keto Azithromycin

A stability-indicating analytical method is essential for separating and quantifying degradation products from the parent drug and other impurities.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for this purpose.

Protocol 1: Forced Degradation Studies to Generate and Characterize the Impurity

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used in accelerated stability testing.[1] This helps to identify likely degradation products and validate the stability-indicating nature of the analytical method.

Objective: To generate 3'-Des(dimethylamino)-3'-keto Azithromycin and other potential degradation products to confirm the specificity of the analytical method.

Methodology:

  • Preparation of Azithromycin Stock Solution: Accurately weigh and dissolve a known amount of azithromycin reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Thermal Stress: Transfer an aliquot of the stock solution into a sealed vial and expose it to a dry heat of 80°C for 48 hours.

    • Oxidative Stress: To another aliquot of the stock solution, add 3% hydrogen peroxide solution. Keep the mixture at room temperature for 24 hours.

    • Acid Hydrolysis: Add 0.1 N HCl to an aliquot of the stock solution and keep at 60°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH to an aliquot of the stock solution and keep at 60°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

    • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Analysis: Analyze all stressed samples and the control sample using the validated HPLC method described in Protocol 2.

  • Peak Identification: Compare the chromatograms of the stressed samples with the control. The peak corresponding to 3'-Des(dimethylamino)-3'-keto Azithromycin should be significantly more prominent in the thermal and oxidative stress samples. Confirmation can be achieved by spiking the sample with a certified reference standard of the impurity.

Diagram: Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis AZI_Stock Azithromycin Stock Solution Thermal Thermal AZI_Stock->Thermal Oxidative Oxidative AZI_Stock->Oxidative Acid Acidic AZI_Stock->Acid Base Basic AZI_Stock->Base HPLC HPLC-UV Analysis Thermal->HPLC Oxidative->HPLC Acid->HPLC Base->HPLC Data Data Evaluation & Peak Identification HPLC->Data

Caption: Experimental workflow for conducting forced degradation studies on azithromycin.

Protocol 2: Stability-Indicating HPLC-UV Method for Quantification

This protocol outlines a robust HPLC method for the separation and quantification of azithromycin and its related substances, including 3'-Des(dimethylamino)-3'-keto Azithromycin.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Phosphate Dibasic, pH adjusted to 8.2
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 210 nm
Injection Volume 20 µL

Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

System Suitability:

Before sample analysis, a system suitability solution containing azithromycin and known impurities (including 3'-Des(dimethylamino)-3'-keto Azithromycin) should be injected. The acceptance criteria should be pre-defined for parameters such as resolution between critical pairs, tailing factor, and theoretical plates.

Protocol 3: Routine Stability Testing of Azithromycin Drug Product

This protocol describes the setup for a routine stability study to determine the shelf-life of an azithromycin drug product.

Objective: To monitor the level of 3'-Des(dimethylamino)-3'-keto Azithromycin and other impurities over time under specified storage conditions.

Methodology:

  • Batch Selection: Select at least three primary batches of the drug product manufactured and packaged in the proposed commercial packaging.[1]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

    • Accelerated: 0, 3, and 6 months.[7]

  • Tests to be Performed: In addition to other stability-indicating parameters (e.g., assay, dissolution, physical appearance), perform impurity profiling using the validated HPLC method (Protocol 2).

  • Acceptance Criteria: The specification for 3'-Des(dimethylamino)-3'-keto Azithromycin should be established based on ICH guidelines (Q3B) and toxicological data. Typically, for a known impurity, the limit is set based on the qualification threshold.

Data Interpretation and Reporting

The concentration of 3'-Des(dimethylamino)-3'-keto Azithromycin should be calculated relative to the azithromycin peak area. Any increasing trend in the level of this impurity over time, particularly under accelerated conditions, should be carefully evaluated as it may indicate an inadequate formulation or packaging. The results from the stability studies are used to establish the shelf-life and recommended storage conditions for the drug product.

Conclusion

The diligent monitoring of 3'-Des(dimethylamino)-3'-keto Azithromycin is a critical component of a comprehensive stability testing program for azithromycin. Its presence serves as a direct indicator of thermal and oxidative degradation, providing invaluable insights into the manufacturing process and the long-term stability of the drug product. By implementing the robust analytical protocols outlined in these application notes, researchers and drug development professionals can ensure the quality, safety, and efficacy of azithromycin formulations, ultimately safeguarding patient health.

References

  • ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ICH guidelines for stability studies. SlideShare. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. PubMed. Available at: [Link]

  • The proposed degradation pathways of AZ under stress storage conditions... ResearchGate. Available at: [Link]

  • Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. PubMed. Available at: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC. Available at: [Link]

  • Degradation products of azithromycin, and methods for their indentification. Google Patents.
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. National Center for Biotechnology Information. Available at: [Link]

  • Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase composition for better separation of azithromycin and its impurities.

Technical Support Center: Azithromycin Analysis Optimizing Mobile Phase Composition for Superior Separation of Azithromycin and its Impurities Welcome to the Technical Support Center for Azithromycin HPLC analysis. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azithromycin Analysis

Optimizing Mobile Phase Composition for Superior Separation of Azithromycin and its Impurities

Welcome to the Technical Support Center for Azithromycin HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for separating azithromycin from its closely-related impurities. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to troubleshoot and optimize your methods effectively.

The analysis of azithromycin, a macrolide antibiotic, presents a unique set of chromatographic challenges. As a basic compound, it is prone to interacting with residual silanols on silica-based columns, leading to poor peak shape.[1][2][3] Furthermore, its various impurities, which can arise from synthesis or degradation, are often structurally similar, demanding a highly selective mobile phase for adequate resolution.[4][5][6] This guide provides a structured approach to overcoming these challenges by systematically optimizing your mobile phase composition.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems encountered during the HPLC analysis of azithromycin, offering potential causes and scientifically-grounded solutions.

Issue 1: My azithromycin peak is tailing or fronting.

Question: My primary azithromycin peak shows significant asymmetry (tailing or fronting). What is causing this, and how can I achieve a symmetrical peak?

Answer: Peak asymmetry is the most common issue when analyzing basic compounds like azithromycin. The primary causes are secondary ionic interactions with the stationary phase or column overload.

  • Causality (Peak Tailing): Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. Azithromycin, being a basic molecule with amine groups, can undergo secondary ionic interactions with these negatively charged silanols. This mixed-mode retention mechanism leads to peak tailing.[1][2][3]

  • Solutions for Tailing:

    • Increase Mobile Phase pH: Adjusting the mobile phase to a higher pH (e.g., pH 8.0 or above) suppresses the ionization of the silanol groups, minimizing the secondary interactions and dramatically improving peak shape.[1][7] Caution: Always ensure your column is stable at the chosen pH; most standard silica columns degrade above pH 8.[8] Hybrid-particle columns (e.g., Waters XTerra) or those specifically designed for high pH work are recommended.[9][10]

    • Use an End-Capped Column: Employ a high-purity, base-deactivated (end-capped) column. These columns have their residual silanols chemically bonded with a small silylating agent, shielding the basic analyte from unwanted interactions.[1]

    • Lower the Organic Modifier Concentration: In some cases, increasing the aqueous component of the mobile phase can help to better shield the silanol groups.

  • Causality (Peak Fronting): This is typically a sign of mass overload. You are injecting a higher concentration of the analyte than the stationary phase can handle in a linear fashion.

  • Solution for Fronting:

    • Reduce Sample Concentration: Dilute your sample and reinject. The peak shape should become more symmetrical. If analyzing impurities, you may need to find a balance between the main peak shape and the detection limits for the impurities.

Issue 2: I can't separate azithromycin from a critical impurity.

Question: Azithromycin is co-eluting or has very poor resolution (Rs < 1.5) with one of its known impurities. How can I improve the separation?

Answer: Achieving baseline separation between azithromycin and its structurally similar impurities is the core objective of method development.[9] Selectivity is primarily governed by the mobile phase composition and the stationary phase chemistry.

  • Causality: Insufficient selectivity between the two components. This means the mobile phase is not differentiating enough between the subtle chemical differences of azithromycin and the impurity.

  • Solutions:

    • Adjust Mobile Phase pH: The ionization state of azithromycin and its impurities can be manipulated by changing the pH, which in turn alters their retention and can significantly improve resolution. While a high pH is good for the main peak shape, a slightly lower pH (e.g., 6.5) may provide the necessary selectivity to resolve specific degradation products.[1][9][11] A systematic study of pH (e.g., from 6.0 to 9.0, within column limits) is highly recommended.

    • Vary the Organic Modifier Ratio: Fine-tuning the percentage of acetonitrile or methanol can alter selectivity. Create a series of mobile phases with slightly different organic-to-aqueous ratios (e.g., 55:45, 60:40, 65:35) to find the optimal balance.

    • Switch the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes differently, offering a powerful way to change selectivity. Acetonitrile is generally preferred for its lower UV cutoff, which is beneficial as azithromycin is detected at low wavelengths (~210 nm).[2][10] If you are using acetonitrile, try switching to methanol or a ternary mixture.

    • Introduce an Ion-Pairing Reagent: For particularly difficult separations, a low concentration of an ion-pairing reagent like tetrabutylammonium hydroxide can be added to the mobile phase. This reagent can improve the retention and resolution of basic compounds.[9][10]

    • Implement a Gradient: If dealing with multiple impurities with a wide range of polarities, an isocratic method may not be sufficient. A linear gradient, starting with a higher aqueous percentage and increasing the organic modifier over time, is often necessary to resolve all compounds effectively.[2][4]

Issue 3: My retention times are drifting between injections.

Question: The retention time for my azithromycin peak is not consistent across my analytical run. What could be causing this instability?

Answer: Retention time stability is critical for accurate peak identification, especially when using relative retention time (RRT) to identify impurities.[12][13] Drifting retention times usually point to an issue with the system's equilibrium or the stability of the mobile phase or column.

  • Causality & Solutions:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the run. For high-pH mobile phases, this can take longer than usual. Flush the column for at least 30-60 minutes before the first injection.

    • Temperature Fluctuations: Column temperature directly impacts retention time. A small change in ambient temperature can cause drift. Using a thermostatically controlled column oven is mandatory for robust and reproducible results.[1] Many methods specify elevated temperatures (e.g., 40-55 °C) to improve peak shape and reduce run time.[2][4][14]

    • Mobile Phase Instability: Ensure the mobile phase is fresh, well-mixed, filtered, and thoroughly degassed.[1] High pH buffers can absorb atmospheric CO₂, causing the pH to drift downwards over time. Prepare fresh buffer daily. Buffer precipitation can also occur, especially with high concentrations of phosphate buffer mixed with high percentages of acetonitrile.[13][14]

    • Column Degradation: Repeated use of high-pH mobile phases will eventually degrade the silica-based stationary phase, leading to retention time shifts and poor peak shape. If you observe a sudden, irreversible shift, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.[1]

Mobile Phase Optimization Workflow

A systematic approach is key to efficiently developing a robust separation method. The following workflow outlines the logical steps for optimizing your mobile phase.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Fine-Tuning Start Select Column (e.g., High pH C18) Scout Scout Organic Modifiers (Acetonitrile vs. Methanol) Start->Scout SelectOrganic Select Best Organic Modifier (Based on initial selectivity) Scout->SelectOrganic pH_Study Systematic pH Study (e.g., pH 6.5, 8.0, 9.5) SelectOrganic->pH_Study Select_pH Select Optimal pH (Best resolution & peak shape) pH_Study->Select_pH Ratio_Opt Optimize Organic:Aqueous Ratio (Isocratic or Gradient) Select_pH->Ratio_Opt Temp_Opt Optimize Temperature (e.g., 40-60°C) Ratio_Opt->Temp_Opt Final Final Validated Method Temp_Opt->Final

Caption: A systematic workflow for mobile phase optimization in azithromycin analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase and column for azithromycin impurity analysis? A robust starting point is a base-deactivated, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][7][14] For the mobile phase, begin with a mixture of phosphate or ammonium acetate buffer and an organic modifier. A common starting ratio is 60:40 (v/v) Acetonitrile:Buffer.[15][16] Set the buffer pH to around 8.0 to ensure good peak shape for the main azithromycin peak.[7][15] Detection is typically performed at a low wavelength, around 210-215 nm.[9][14][17][18]

Q2: Why is phosphate buffer so common, and are there alternatives? Phosphate buffers are widely used because they have good buffering capacity in the neutral to high pH range required for azithromycin analysis.[7][17][18] However, phosphate buffers have a tendency to precipitate when mixed with high concentrations of acetonitrile, which can block HPLC tubing and columns.[13][14] An excellent alternative is ammonium acetate or ammonium phosphate buffer, which offers superior solubility in organic solvents and is also volatile, making it compatible with mass spectrometry (LC-MS) if needed.[14]

Q3: Is an isocratic or gradient method better for azithromycin and its impurities? The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler, more robust, and often sufficient for assaying the main component or a few known impurities.[14][19][20]

  • Gradient elution (mobile phase composition changes over time) is generally necessary for stability-indicating methods where you need to separate the main peak from a wide range of potential degradation products and synthesis-related impurities with different polarities.[2][4][6] The United States Pharmacopeia (USP) method for organic impurities utilizes a gradient.[21][22]

Q4: How do I prepare samples from forced degradation studies for analysis? Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[5] Samples are typically stressed under acidic, alkaline, oxidative, and thermal conditions.[14][23][24]

  • Acid/Base Hydrolysis: After stressing the sample (e.g., with 0.1N HCl or 0.1N NaOH), it is crucial to neutralize the solution before injection to prevent damage to the column and ensure chromatographic consistency.[15]

  • Oxidative Degradation: After exposure to an oxidizing agent like hydrogen peroxide, the sample can often be diluted with the mobile phase and injected directly.[15]

  • General Protocol: Regardless of the stress condition, the final sample concentration should be diluted to fall within the linear range of the method. All samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.

Data Summary & Experimental Protocols

Table 1: Example Mobile Phase Compositions for Azithromycin Analysis
Mobile Phase Composition (Aqueous : Organic)pHColumnDetectionApplication NoteReference
Ammonium Acetate (30mM) : Acetonitrile (18:82)6.8Hypersil GOLD C18210 nmIsocratic method for bulk drug, good resolution and peak shape.[14]
Phosphate Buffer (0.0335M) : Methanol (20:80)7.5C18210 nmSimple isocratic method for formulations.[17][18]
KH2PO4 (0.1M), TBAH (0.1M), Water : Acetonitrile (15:1:59:25)6.5Waters XTerra C18215 nmRobust method separating multiple impurities. TBAH acts as an ion-pairing agent.[9]
Dibasic Sodium Phosphate : Methanol/Acetonitrile8.9C18210 nmGradient method based on USP for comprehensive impurity profiling.[4][6][21]
Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of azithromycin and a critical impurity pair.

  • Prepare Buffers: Prepare three separate batches of your aqueous buffer (e.g., 25mM Potassium Phosphate) and adjust the pH to three distinct values using phosphoric acid or potassium hydroxide (e.g., 6.5, 8.0, 9.5).

  • Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the buffer with your chosen organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 40:60 v/v). Filter and degas all mobile phases.

  • Column Equilibration: Install a suitable pH-stable C18 column. For each new pH level, equilibrate the column with the corresponding mobile phase for at least 45 minutes at a constant flow rate and temperature.

  • Inject System Suitability: Prepare a system suitability solution containing azithromycin and key known impurities.

  • Analyze and Compare: Inject the suitability solution using each of the three mobile phases. Record the retention times, peak shapes (tailing factor), and the resolution (Rs) between the critical pair for each condition.

  • Select Optimal pH: Choose the pH that provides the best balance of resolution (Rs > 2.0) and peak symmetry (Tailing factor close to 1.0).

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and resolving common chromatographic issues.

G cluster_System Check System Parameters cluster_MobilePhase Check Mobile Phase cluster_Column Check Column Problem Problem Observed (e.g., Poor Peak Shape, Bad Resolution) Temp Is Column Temp Stable? Problem->Temp Fresh Is it Freshly Prepared? Problem->Fresh Age Column Age/History? Problem->Age Flow Is Flow Rate Stable? Temp->Flow Pressure Is Pressure Stable? Flow->Pressure Optimize Proceed to Method Optimization Pressure->Optimize pH Has pH Drifted? Fresh->pH Mixed Is it Well Mixed/Degassed? pH->Mixed Mixed->Optimize Equil Fully Equilibrated? Age->Equil Type Correct Column Type? Equil->Type Type->Optimize Solution Issue Resolved Optimize->Solution

Caption: A logical troubleshooting workflow for HPLC analysis of azithromycin.

References

  • Al-Aani H, et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics. [Link]

  • Sowjanya G, et al. (2013). Method development and validation of HPLC method for determination of azithromycin. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Singh AP, et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • G. Sowjanya, et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. [Link]

  • Kumar, D. et al. (2012). development and application of liquid chromatographic method for the determination of azithromycin in fixed dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Rimawi, F. (2014). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC. [Link]

  • Gatuma, S., et al. (2017). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. MDPI. [Link]

  • Sciscione, F., et al. (2018). pH-Dependent stability of azithromycin in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gumieniczek, A., et al. (2012). Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. PubMed. [Link]

  • Barbas, C., et al. (2003). LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. [Link]

  • Gatuma, S., et al. (2017). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PMC. [Link]

  • Al-Momani, I. (2001). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. [Link]

  • Silva, L., et al. (2025). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • USP. (2025). Azithromycin USP 2025. USP. [Link]

  • Al-Momani, I. F. (2001). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Analytical Letters. [Link]

  • M. Buchi, R., et al. (2019). ANALYTICAL METHOD DEVELOPMENT, OPTIMIZATION AND VALIDATION OF COMBINATION OF AZITHROMYCIN AND BENZOYL PEROXIDE BY RP-HPLC USING. International Journal of Health and Clinical Research. [Link]

  • Kumar, V., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bouabidi, A., et al. (2025). Full Validation of an HPLC-UV Analytical Method for Azithromycin Quantification Using Comparative Approaches: Total Error and ISO-GUM for Assessment of Uncertainty. PubMed. [Link]

  • Al-Momani, I. F. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. PubMed. [Link]

  • Gumieniczek, A., et al. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC INTERNATIONAL. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of azithromycin in raw materials and pharmaceutical formulations by HPLC coupled with an evaporative light scattering detector. ResearchGate. [Link]

  • ResearchGate. (2016). Is usage of mobile phase with high pH value cause precipitations in the lines of HPLC?. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Azithromycin on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Madivoli, E. S., et al. (2023). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Publishing. [Link]

  • Silva, L., et al. (2025). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • USP-NF. (2010). Azithromycin Tablets. USP-NF. [Link]

  • Meng, M., et al. (2020). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PMC. [Link]

  • Antec Scientific. (2018). Azithromycin According to USP method. Antec Scientific. [Link]

  • Aman, T., et al. (2006). DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Journal of the Chemical Society of Pakistan. [Link]

  • Zhang, Y., et al. (2015). Factors Influencing the HPLC Determination for Related Substances of Azithromycin. Journal of Chromatographic Science. [Link]

  • Al-maamary, A. M., et al. (2021). Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS). ResearchGate. [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters Corporation. [Link]

Sources

Optimization

How to improve the resolution between Azithromycin and 3'-Des(dimethylamino)-3'-keto Azithromycin.

Welcome to the Advanced Chromatography Technical Support Center. As drug development professionals and analytical scientists, you understand that macrolide antibiotics present unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As drug development professionals and analytical scientists, you understand that macrolide antibiotics present unique chromatographic challenges. This guide provides field-proven, mechanistically grounded solutions for optimizing the critical resolution ( Rs​ ) between Azithromycin (AZM) and its related substance, 3'-Des(dimethylamino)-3'-keto Azithromycin (commonly designated as Azithromycin Impurity N in pharmacopeial monographs)[1].

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is the resolution between Azithromycin and 3'-Des(dimethylamino)-3'-keto Azithromycin so difficult to achieve under standard reversed-phase conditions? A: The fundamental challenge lies in the structural and electronic differences between the two molecules. Azithromycin contains a highly basic 3'-dimethylamino group on its desosamine sugar, giving the molecule a pKa of 8.74[2]. At neutral or acidic pH, this tertiary amine is protonated (cationic). In contrast, 3'-Des(dimethylamino)-3'-keto Azithromycin lacks this basic amine; the 3' position is occupied by a neutral keto group.

When using standard silica-based C18 columns at pH < 7.0, the protonated AZM interacts strongly with residual, ionized silanols on the stationary phase via electrostatic attraction (ion-exchange). This secondary interaction causes severe peak broadening and tailing for AZM. Because Impurity N is neutral at the 3' position, it does not suffer from this specific silanol interaction. The massive tailing of the AZM peak consequently bleeds into the adjacent Impurity N peak, destroying baseline resolution.

Q2: How does adjusting the mobile phase pH solve this co-elution? A: To eliminate the secondary silanol interactions, you must suppress the ionization of Azithromycin. By elevating the mobile phase pH to between 8.9 and 10.0 , you surpass the pKa of AZM (8.74)[2], converting it almost entirely into its un-ionized (neutral) free-base form.

This pH shift achieves two critical outcomes:

  • Elimination of Tailing: AZM no longer acts as a cation, terminating the electrostatic interactions with residual silanols. The peak sharpens dramatically.

  • Differential Retention (Selectivity, α ): As AZM becomes neutral, its hydrophobicity increases, causing it to retain longer on the C18 phase. Because Impurity N lacks the ionizable amine, its retention behavior shifts at a different rate compared to AZM. This differential shift expands the selectivity window between the critical pair.

Q3: What column chemistry is required for this high-pH method? A: Standard silica columns dissolve rapidly at pH > 8.0. You must utilize a high-pH stable, hybrid organic-inorganic silica column (e.g., Waters XBridge C18 or equivalent)[3]. These columns utilize ethylene-bridged siloxane particles that resist hydrolytic degradation up to pH 12, ensuring a robust, self-validating system that maintains reproducible retention times over hundreds of injections.

Q4: Why is my Azithromycin peak still broad even at pH 9.5? A: Macrolides are bulky, high-molecular-weight compounds (~749 Da)[2]. They exhibit slow mass transfer kinetics moving in and out of the stationary phase pores. To counteract this, you must elevate the column temperature to 50 °C – 55 °C [4]. The increased thermal energy decreases mobile phase viscosity and accelerates solute diffusion rates, sharpening the peaks and directly increasing the resolution ( Rs​ )[5].

Part 2: Logical Workflows & Mechanistic Diagrams

Workflow Start Resolution < 1.5 AZM vs 3'-Keto Impurity CheckTailing Assess Peak Symmetry (Tf > 1.5?) Start->CheckTailing pH Increase Mobile Phase pH (Target pH 8.9 - 10.0) CheckTailing->pH High Tailing Temp Elevate Column Temp (Target 50°C - 55°C) CheckTailing->Temp Broad Peaks Column Use High-pH Stable Hybrid C18 Column pH->Column Requires stable silica Success Baseline Resolution (Rs ≥ 2.0) Temp->Success Improves mass transfer Column->Success Reduces silanol activity

Fig 1: Troubleshooting workflow for resolving AZM and 3'-Keto Azithromycin (Impurity N).

Mechanism AZM Azithromycin (AZM) 3'-Dimethylamino (pKa 8.74) LowPH Low/Neutral pH (< 7.0) AZM Ionized (+) AZM->LowPH HighPH High pH (> 8.9) AZM Unionized (Neutral) AZM->HighPH ImpN 3'-Keto Impurity (Neutral at 3' position) ImpN->LowPH ImpN->HighPH Silanol Strong Silanol Interaction (Peak Tailing & Co-elution) LowPH->Silanol Electrostatic attraction Hydrophobic Pure Hydrophobic Partitioning (Sharp Peaks & High Selectivity) HighPH->Hydrophobic Differential retention

Fig 2: Mechanistic effect of pH on AZM and 3'-Keto Impurity retention pathways.

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal impact of adjusting critical method parameters on the chromatography of Azithromycin and 3'-Des(dimethylamino)-3'-keto Azithromycin[4],[3].

Parameter StateMobile Phase pHColumn Temp (°C)AZM Tailing Factor ( Tf​ )Resolution ( Rs​ )Diagnostic Outcome
Sub-optimal 7.025 °C2.80.8Severe co-elution; AZM tailing masks Impurity N.
Partial Fix 9.525 °C1.41.3Peaks are symmetrical, but broad due to slow mass transfer.
Partial Fix 7.055 °C2.51.1Mass transfer improved, but secondary silanol interactions persist.
Optimized 8.9 - 9.5 55 °C 1.1 > 2.5 Baseline resolution; robust and reproducible quantification.

Part 4: Optimized Experimental Protocol

This step-by-step methodology is adapted from validated pharmacopeial approaches and recent chromatographic literature for macrolide impurity profiling,[4],[3].

Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.8 g of anhydrous dibasic sodium phosphate ( Na2​HPO4​ ) in 1000 mL of ultra-purified (Milli-Q) water. Adjust the pH strictly to 8.9 ± 0.05 using dilute phosphoric acid or sodium hydroxide as needed[4]. Filter through a 0.22 µm PVDF membrane.

  • Organic Modifier (Mobile Phase B): Prepare a mixture of Acetonitrile and Methanol in a 75:25 (v/v) ratio[4]. Note: Acetonitrile drives the selectivity for the keto group, while methanol maintains the solubility of the bulky macrolide framework.

  • Diluent: Mix Mobile Phase A, Acetonitrile, and Methanol in a 35:30:35 (v/v/v) ratio[3].

Chromatographic Conditions
  • Column: Ethylene-bridged hybrid C18 (e.g., Waters XBridge C18), 250 mm × 4.6 mm, 5 µm particle size[3].

  • Column Temperature: 55 °C (Critical for mass transfer)[4].

  • Flow Rate: 0.9 mL/min to 1.0 mL/min[4].

  • Detection Wavelength: UV at 210 nm[4].

  • Injection Volume: 50 µL[3].

Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07525
25.02575
35.02575
36.07525
45.07525
System Suitability & Self-Validation Criteria

Before analyzing unknown samples, inject an Azithromycin System Suitability mixture containing spiked 3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N).

  • Acceptance Criterion 1: The resolution ( Rs​ ) between Azithromycin and 3'-Des(dimethylamino)-3'-keto Azithromycin must be ≥2.0 .

  • Acceptance Criterion 2: The USP tailing factor ( Tf​ ) for the Azithromycin peak must be ≤1.5 .

  • Acceptance Criterion 3: The relative standard deviation (%RSD) of the Azithromycin peak area over six replicate injections must be ≤2.0% .

References

  • National Center for Biotechnology Information (NIH). "Azithromycin | C38H72N2O12 | CID 447043 - PubChem." PubChem Database. Available at: [Link]

  • Waters Corporation. "Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions." Waters Application Notes. Available at:[Link]

  • Silva et al. (2025). "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV." Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • International Journal of Drug Delivery Technology. (2026). "Isolation of Azithromycin Using Liquid-Liquid Extraction in Azithromycin for Oral Suspension Formulation and Separation of Impurities by Using HPLC." IJDDT. Available at:[Link]

Sources

Troubleshooting

Common challenges in the synthesis and purification of azithromycin impurities.

Welcome to the Azithromycin Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the most complex challenges encountered during the synthesis, isolation, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azithromycin Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the most complex challenges encountered during the synthesis, isolation, and chromatographic resolution of azithromycin and its 23 known organic impurities[1].

Because azithromycin is a semi-synthetic macrolide derived from Erythromycin A, it is prone to generating a wide array of process-related impurities and degradation products[2]. This guide provides field-proven, self-validating protocols and explains the underlying chemical causality behind each troubleshooting step.

Visualization: Azithromycin Impurity Pathways

To effectively troubleshoot, you must first understand the origin of these related substances. The diagram below maps the synthetic bottlenecks and degradation pathways that generate critical impurities such as Impurity I, Impurity F, and N-oxides.

Azithromycin_Pathways Erythromycin Erythromycin A (Starting Material) Oximation Oximation & Beckmann Rearrangement Erythromycin->Oximation IminoEther Erythromycin Imino Ether (Intermediate) Oximation->IminoEther Methylation Reduction & N-Methylation IminoEther->Methylation Azithromycin Azithromycin (API) Methylation->Azithromycin Demethylation N-Demethylation (Process/Degradation) Azithromycin->Demethylation Oxidation Oxidation (H2O2 / O2) Azithromycin->Oxidation ImpurityI Impurity I (3'-N-demethylazithromycin) Demethylation->ImpurityI Formylation Formylation (Ethyl Formate) ImpurityI->Formylation ImpurityF Impurity F (3'-N-formylazithromycin) Formylation->ImpurityF ImpurityOx Oxidation Impurities (e.g., N-oxides) Oxidation->ImpurityOx

Synthetic and Degradation Pathways of Azithromycin and Key Impurities.

Section 1: Synthetic Challenges & Reference Standard Generation

Q: How can I intentionally synthesize Impurity F (3'-N-demethyl-3'-N-formylazithromycin) with high purity for use as an analytical reference standard? A: Impurity F is a common process-related byproduct. It cannot be synthesized directly from azithromycin in a single step; it requires the intermediate formation of Impurity I (3'-N-demethylazithromycin)[3]. The causality here relies on selective nucleophilic attack: once the tertiary amine is demethylated to a secondary amine, it becomes highly susceptible to formylation by ethyl formate[4].

Step-by-Step Methodology: One-Pot Synthesis of Impurity F [4]

  • Demethylation: Suspend azithromycin in a methanol solution (solid-to-liquid ratio 1:15 to 1:25). Add iodine and potassium carbonate (molar ratio of azithromycin to iodine 1:1.8 to 1:2.2).

  • Reflux: Heat the reaction to 80 °C and reflux for 4–6 hours to yield the 3'-N-demethylated intermediate (Impurity I).

  • Formylation: Introduce ethyl formate (molar ratio 1:0.8 to 1:1.2 relative to azithromycin) directly into the vessel to formylate the intermediate.

  • Purification: Extract the crude product and crystallize using acetone (solid-to-liquid ratio 1:0.8 to 1:1.2) to achieve >99.5% purity. Self-Validation Checkpoint: Monitor the reaction via HPLC. The protocol is self-validating when the intermediate peak for Impurity I (RRT ~0.34) completely disappears, and a single dominant peak for Impurity F (RRT ~0.80) emerges[2]. If Impurity I persists, the ethyl formate molar ratio must be incrementally increased.

Q: My oxidative stress testing yields a complex, unresolvable mixture. How do I selectively synthesize azithromycin oxidation impurities (e.g., N-oxides) without destroying the macrolide ring? A: Azithromycin contains basic tertiary amine groups that are highly prone to oxidation in the presence of atmospheric oxygen or formulation excipients[2]. Using harsh oxidants (like KMnO4) cleaves the fragile 15-membered lactone ring. Mild, controlled oxidation is required.

Step-by-Step Methodology: Mild Synthesis of Oxidation Impurities [5]

  • Preparation: Add 10 g of azithromycin to a 100 mL three-necked flask containing 20 mL of purified water (solvent ratio 1:2 w/v).

  • Oxidation: Slowly add 10.18 g of 50% hydrogen peroxide.

  • Reaction: Stir the mixture at exactly 25 °C for 15 hours. Causality: Maintaining 25 °C prevents thermal degradation of the cladinose sugar residue.

  • Purification: Load the crude reaction solution directly onto a silica gel chromatography column. Collect, concentrate, and dry the target fractions (Expected yield: ~71.5%, purity >99.2%). Self-Validation Checkpoint: Post-reaction LC-MS must show an intact macrolactone backbone. The appearance of a new peak with an increased mass of +16 Da confirms selective N-oxidation without ring cleavage.

Section 2: Chromatographic Resolution & Purification

Q: Why do I experience severe peak tailing and poor resolution between Impurity J (desosaminylazithromycin) and Impurity F during HPLC-UV analysis? A: Azithromycin and its structural analogues are highly basic (pKa ~8.7). At neutral or acidic pH, these amines are ionized and interact strongly with residual silanols on silica-based C18 columns, causing severe peak tailing[1]. Furthermore, azithromycin lacks a conjugated chromophore, necessitating detection at 210 nm, where mobile phase absorbance can cause baseline drift[1].

To overcome this, you must use a highly alkaline mobile phase and elevated column temperatures to suppress ionization and improve mass transfer.

Table 1: Validated HPLC-UV Parameters for Azithromycin Impurity Profiling [1]

ParameterOptimized ValueCausality / Rationale
Column C18 (250 × 4.6 mm; 5 µm)Provides the necessary theoretical plates for resolving up to 23 structural analogues.
Detection Wavelength 210 nmMacrolides lack a strong chromophore; detection relies on lactone/amine absorbance.
Column Temperature 55 °CEnhances mass transfer of bulky macrolides, significantly reducing peak broadening.
Flow Rate 0.9 mL/minBalances the resolution of critical pairs with overall run time.
Mobile Phase pH 8.9 (Phosphate Buffer)Suppresses ionization of basic tertiary amines, preventing silanol-induced tailing.

Step-by-Step Methodology: Optimized HPLC-UV Analytical Method [1]

  • Mobile Phase A: Dissolve 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of ultra-purified water. Adjust the pH strictly to 8.9 using dilute phosphoric acid.

  • Mobile Phase B: Prepare a mixture of 250 mL methanol and 750 mL acetonitrile.

  • Execution: Run a gradient elution on a C18 column at 55 °C and 0.9 mL/min. Self-Validation Checkpoint: Inject a system suitability solution. The method is validated for routine release only if the resolution (Rs) between Impurity J (RRT ~0.22) and Impurity I (RRT ~0.34) is ≥ 1.5[2]. If Rs < 1.5, verify the mobile phase pH; a drop below 8.9 will re-ionize the amines and destroy resolution.

Section 3: Quantitative Data & Structural Elucidation

Q: How do I identify unknown peaks, such as Impurity P, that appear during stability testing? A: Impurities that exceed the 0.1% ICH identification limit must have their structures confirmed[1]. Impurity P is notoriously difficult to identify because it lacks a standard reference. Isolation requires preparative chromatography followed by high-resolution ion trap-time-of-flight mass spectrometry (IT-TOF MS) to determine its accurate molecular mass ([M+H]+ m/z 777.5121) and chemical formula (C39H72N2O13), supplemented by FT-IR for functional group confirmation[6].

Table 2: Chromatographic and Structural Parameters of Key Azithromycin Impurities

ImpurityChemical ModificationRRT (Approx.)OriginRegulatory Limit (ICH)
Azithromycin N/A (API)1.00Semi-syntheticN/A
Impurity I 3'-N-demethylation0.34 - 0.40[2]Process / Degradation≤ 0.1%[1]
Impurity F 3'-N-formylation0.80[2]Process≤ 0.1%[1]
Impurity J Desosaminyl cleavage0.22 - 0.26[2]Degradation (Acidic)≤ 0.1%[1]
Impurity P Unknown/Elucidated> 1.00Process≤ 0.1%[1]

Sources

Optimization

Technical Support Center: Strategies to Prevent the Degradation of 3'-Des(dimethylamino)-3'-keto Azithromycin Standard Solutions

Welcome to the Technical Support Center for 3'-Des(dimethylamino)-3'-keto Azithromycin, an important impurity standard for azithromycin-related compounds. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3'-Des(dimethylamino)-3'-keto Azithromycin, an important impurity standard for azithromycin-related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of your standard solutions. As Senior Application Scientists, we have synthesized the following information based on established principles of macrolide chemistry and extensive experience in handling antibiotic standards.

Frequently Asked Questions (FAQs)

Q1: What is 3'-Des(dimethylamino)-3'-keto Azithromycin and why is its stability critical?

3'-Des(dimethylamino)-3'-keto Azithromycin is a known impurity and degradation product of Azithromycin. As a reference standard, its purity and concentration must be accurately known to ensure the quality and safety of azithromycin drug products. Degradation of the standard solution can lead to inaccurate quantification of impurities, potentially compromising the integrity of analytical results and regulatory submissions.

Q2: What are the primary degradation pathways for azithromycin and its derivatives?

While specific data for 3'-Des(dimethylamino)-3'-keto Azithromycin is limited, its structural similarity to azithromycin suggests it is susceptible to similar degradation pathways. The primary routes of degradation for azithromycin are:

  • Acid-Catalyzed Hydrolysis: This is a major degradation pathway for azithromycin in acidic conditions (pH < 6.0), leading to the cleavage of the cladinose sugar.[1][2][3] This is a critical consideration as the 3'-keto modification may influence the susceptibility of the glycosidic bond to hydrolysis.

  • Lactone Ring Opening: In neutral to slightly alkaline conditions, the 15-membered macrocyclic lactone ring can undergo hydrolysis.[1][4][5][6]

  • Photodegradation: Exposure to UV and even visible light can induce degradation of azithromycin.[7][8][9][10]

  • Oxidation: Azithromycin can be susceptible to oxidation, leading to the formation of various degradation products.[11][12][13]

Q3: What is the optimal pH for storing aqueous solutions of azithromycin-related compounds?

The stability of azithromycin in aqueous solutions is highly pH-dependent. Maximum stability is generally observed in the pH range of 6.0 to 7.2.[4][5][6] For azithromycin, stability increases tenfold for each unit increase in pH from 1.0 to 4.1.[2][3] It is crucial to maintain the pH of your standard solution within this optimal range to minimize both acid-catalyzed hydrolysis and lactone ring opening.

Q4: How should I prepare stock solutions of 3'-Des(dimethylamino)-3'-keto Azithromycin?

Due to the poor aqueous solubility of azithromycin and its derivatives, it is recommended to first dissolve the standard in a suitable organic solvent.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)[1]

  • Ethanol[1]

  • Acetonitrile[14][15]

  • Methanol[16][17]

A common practice is to prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in one of these solvents and store it at low temperatures.

Q5: What are the recommended storage conditions for stock and working solutions?

Stock Solutions (in organic solvent):

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][18] The solid form of azithromycin is stable for at least four years at -20°C.[19]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.[1]

  • Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.[20]

Working Solutions (aqueous):

  • Fresh Preparation: It is highly recommended to prepare fresh aqueous working solutions daily from the frozen stock.[1]

  • pH Control: The pH of the aqueous diluent should be controlled to be within the optimal stability range (pH 6.0-7.2).

  • Temperature: When not in immediate use, store working solutions on ice or at 2-8°C and protect from light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of analyte peak area over time in HPLC analysis pH-dependent degradation (hydrolysis)- Ensure the pH of the mobile phase and sample diluent is within the optimal range (6.0-7.2).- Prepare fresh working standards daily.[1]- For long-term assays, consider replenishing the solution periodically.[1]
Photodegradation- Protect all solutions from light by using amber vials and minimizing exposure to ambient light.[20]- Use a UV-protective cover for the autosampler.
Adsorption to container surfaces- Consider using silanized glass vials, especially for low-concentration standards.[21] However, be aware that this may negatively impact the stability of other compounds if working with mixtures.[21]
Appearance of new peaks in the chromatogram Degradation of the standard- Identify the degradation pathway (e.g., by comparing retention times with known degradants).- Optimize storage conditions (pH, temperature, light protection) to minimize the formation of these degradants.
Contamination- Ensure the purity of solvents and reagents.- Use clean glassware and sample vials.
Precipitation of the standard in aqueous solution Poor solubility- Ensure the initial stock solution in organic solvent is fully dissolved before diluting in the aqueous buffer.- Decrease the concentration of the working solution.- Increase the proportion of organic solvent in the diluent if compatible with the analytical method.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

Materials:

  • 3'-Des(dimethylamino)-3'-keto Azithromycin standard

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vials

Procedure:

  • Accurately weigh approximately 1 mg of the 3'-Des(dimethylamino)-3'-keto Azithromycin standard.

  • Quantitatively transfer the weighed standard to a 1 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the standard.

  • Once dissolved, bring the solution to volume with DMSO.

  • Mix thoroughly by inversion.

  • Aliquot into single-use amber vials.

  • Store the aliquots at -20°C or below.

Protocol 2: Stability Assessment of an Aqueous Working Solution

Objective: To determine the short-term stability of a 10 µg/mL aqueous working solution at different conditions.

Materials:

  • 1 mg/mL stock solution of 3'-Des(dimethylamino)-3'-keto Azithromycin in DMSO

  • Phosphate buffer (pH 6.0, 6.5, and 7.0)

  • Validated stability-indicating HPLC method

  • Calibrated pipettes

  • Amber HPLC vials

Procedure:

  • Prepare a 10 µg/mL working solution by diluting the stock solution in each of the phosphate buffers.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area.

  • Store the remaining solutions under the following conditions:

    • Room temperature (25°C) exposed to light

    • Room temperature (25°C) protected from light

    • Refrigerated (2-8°C) protected from light

  • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), inject an aliquot from each storage condition into the HPLC system.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizing Degradation and Workflow

Major Degradation Pathways of Azithromycin

Azithromycin Azithromycin Core Structure Acid_Hydrolysis Acid-Catalyzed Hydrolysis (pH < 6.0) Azithromycin->Acid_Hydrolysis H+ Lactone_Opening Lactone Ring Opening (pH ~7.0) Azithromycin->Lactone_Opening H2O Photodegradation Photodegradation (UV/Visible Light) Azithromycin->Photodegradation hv Oxidation Oxidation Azithromycin->Oxidation [O] Degradant_1 Cleavage of Cladinose Sugar Acid_Hydrolysis->Degradant_1 Degradant_2 Hydrolyzed Lactone Ring Lactone_Opening->Degradant_2 Degradant_3 Various Photoproducts Photodegradation->Degradant_3 Degradant_4 Oxidized Derivatives Oxidation->Degradant_4

Caption: Primary degradation pathways for the azithromycin scaffold.

Workflow for Preparing and Storing Standard Solutions

start Weigh Standard dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Prepare High-Concentration Stock Solution dissolve->stock aliquot Aliquot into Single-Use Amber Vials stock->aliquot store_stock Store at -20°C or Below aliquot->store_stock prepare_working Prepare Fresh Aqueous Working Solution Daily store_stock->prepare_working ph_control Use pH-Controlled Diluent (pH 6.0-7.2) prepare_working->ph_control use_immediately Use Immediately or Store at 2-8°C (Protected from Light) ph_control->use_immediately

Caption: Recommended workflow for standard solution preparation and storage.

References

  • Photodegradation of Azithromycin in Aqueous System Under VIS/UV Irradiation - Semantic Scholar. (2022). Retrieved from [Link]

  • The proposed degradation pathways of AZ under stress storage conditions... - ResearchGate. (n.d.). Retrieved from [Link]

  • pH-Dependent stability of azithromycin in aqueous... : Journal of Pharmaceutical and Biomedical Analysis - Ovid. (2018). Retrieved from [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation - MDPI. (2024). Retrieved from [Link]

  • Photocatalytic degradation of azithromycin and ceftriaxone using synthesized Ag/g-C3N4/Fe3O4 nanocomposites in aqueous solution - PMC. (2024). Retrieved from [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under UV Irradiation - Preprints.org. (2024). Retrieved from [Link]

  • Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - MDPI. (2019). Retrieved from [Link]

  • Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight - Frontiers. (2022). Retrieved from [Link]

  • pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - Ovid. (2018). Retrieved from [Link]

  • Comparison of the acid stability of azithromycin and erythromycin A. (1990). Retrieved from [Link]

  • Azithromycin - USP. (n.d.). Retrieved from [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC. (2011). Retrieved from [Link]

  • pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed. (2018). Retrieved from [Link]

  • Comparison of the acid stability of azithromycin and erythromycin A - PubMed. (1990). Retrieved from [Link]

  • Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed. (2012). Retrieved from [Link]

  • On the photodegradation of azithromycin, erythromycin and tylosin and their transformation products – A kinetic study - FAO AGRIS. (2017). Retrieved from [Link]

  • ORIGINAL ARTICLE DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. (2006). Retrieved from [Link]

  • Azithromycin - Regulations.gov. (2019). Retrieved from [Link]

  • Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed. (2021). Retrieved from [Link]

  • LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples - AcademicOA.com. (n.d.). Retrieved from [Link]

  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - MDPI. (2017). Retrieved from [Link]

  • Azithromycin Tablets - USP-NF. (2019). Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. (2017). Retrieved from [Link]

  • Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds - PubMed. (2011). Retrieved from [Link]

  • Review on various analytical methodologies for Azithromycin - NewBioWorld. (n.d.). Retrieved from [Link]

  • Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed. (2006). Retrieved from [Link]

  • What are the storage conditions for WHO International Standards for Antibiotics? - EDQM FAQs. (n.d.). Retrieved from [Link]

  • Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Retrieved from [Link]

  • Determination of Azithromycin in Pharmaceutical Dosage Forms by Spectrophotometric Method. (n.d.). Retrieved from [Link]

  • Azithromycin USP | PDF | Chromatography | Ph - Scribd. (n.d.). Retrieved from [Link]

  • Antibiotics Storage Chart | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved from [Link]

  • EP1594762A1 - Methods of stabilizing azithromycin during storage by packaging in a gas impermeable container - Google Patents. (n.d.).
  • Is there a list of drugs that require cold storage? (2024). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the Analysis of 3'-Des(dimethylamino)-3'-keto Azithromycin

Welcome to the technical support guide for the analysis of 3'-Des(dimethylamino)-3'-keto Azithromycin, a critical impurity of Azithromycin.[1][2] This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 3'-Des(dimethylamino)-3'-keto Azithromycin, a critical impurity of Azithromycin.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this analyte in various pharmaceutical formulations. A primary challenge in this analysis is the phenomenon of "matrix effects," where components of the sample other than the analyte interfere with the measurement, leading to inaccurate and irreproducible results.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these challenges and ensure the integrity of your analytical data.

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6] Specifically, ICH Q3A(R2) and Q3B(R2) outline the requirements for identifying, qualifying, and controlling impurities in new drug substances and products, respectively.[4][7] Accurate quantification of impurities like 3'-Des(dimethylamino)-3'-keto Azithromycin is essential for meeting these regulatory expectations and ensuring patient safety.[7][8]

Troubleshooting Guide: Addressing Matrix Effects

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of 3'-Des(dimethylamino)-3'-keto Azithromycin.

Question 1: I'm observing significant ion suppression/enhancement for my analyte in the LC-MS/MS analysis. How can I confirm it's a matrix effect?

Answer:

Matrix effects, which can manifest as either ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, particularly with complex sample matrices.[3][9][10] To confirm that you are observing a matrix effect, you can perform the following experiments:

  • Post-Column Infusion: This is a qualitative method where a constant flow of your analyte solution is introduced into the mass spectrometer's ion source after the analytical column. You then inject a blank, extracted sample matrix. Any dip or rise in the analyte's signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This is a quantitative approach.[3] You compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank, extracted sample matrix at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]

Question 2: My analyte recovery is inconsistent and low. What sample preparation techniques can I use to mitigate matrix effects?

Answer:

Inconsistent and low recovery is often a direct consequence of matrix interference. The goal of sample preparation is to remove these interfering components while efficiently extracting your analyte.[3][11] Here are some effective techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[11][12][13] For azithromycin and its impurities, a reversed-phase SPE cartridge (e.g., C18) is often a good starting point. The principle involves retaining the analyte on the solid phase while matrix components are washed away. The analyte is then eluted with a stronger solvent.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[11] This can be a simple and cost-effective way to remove highly polar or non-polar interferences.[11] The choice of organic solvent is critical and should be optimized for your specific formulation matrix.

  • Phospholipid Removal Plates/Cartridges: In biological matrices and some formulations, phospholipids are a major cause of ion suppression.[9][10] Specialized sample preparation products are available that selectively remove phospholipids from the sample extract.[9][10]

  • Dilution: A simple, yet sometimes effective, strategy is to dilute the sample.[3] This reduces the concentration of all matrix components, potentially lessening their impact on the ionization of your analyte. However, this may also dilute your analyte to a concentration below the limit of quantification of your method.

Question 3: I've tried different sample preparation methods, but I'm still seeing matrix effects. What chromatographic parameters can I adjust?

Answer:

Optimizing your chromatographic separation is another crucial step in mitigating matrix effects. The goal is to separate the analyte of interest from co-eluting matrix components.[3] Consider the following adjustments:

  • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interfering peaks.[3] Experiment with different gradient profiles and organic modifiers.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a pentafluorophenyl (PFP) or a polar-embedded phase.[12][14] These can offer different selectivities and may better separate your analyte from matrix components.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like azithromycin and its impurities.[15][16] Small adjustments to the pH can alter the elution profile of both your analyte and interfering compounds.

Question 4: Should I be using an internal standard? If so, what kind?

Answer:

Yes, using an internal standard (IS) is highly recommended and is a common practice to compensate for matrix effects and variations in sample preparation and instrument response. The ideal internal standard is an isotopically labeled version of the analyte (e.g., deuterated 3'-Des(dimethylamino)-3'-keto Azithromycin). Isotopically labeled internal standards have nearly identical chemical and physical properties to the analyte and will therefore experience similar matrix effects, leading to more accurate and precise quantification.[13]

If an isotopically labeled standard is not available, a structural analog with similar chromatographic behavior and ionization properties can be used. However, it is important to validate that the analog experiences the same degree of matrix effect as the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix effects in pharmaceutical formulations?

A1: Matrix effects in pharmaceutical formulations can arise from a variety of sources, including:

  • Excipients: These are the inactive ingredients in a drug product, such as fillers, binders, coatings, and disintegrants.

  • Degradation Products: Other impurities or degradation products present in the formulation.[7]

  • Container/Closure System: Leachables from the packaging materials can be a source of interference.[5]

Q2: What are the regulatory expectations regarding the control of impurities like 3'-Des(dimethylamino)-3'-keto Azithromycin?

A2: Regulatory agencies like the FDA and EMA follow the ICH guidelines for impurity control.[4] For new drug products, ICH Q3B(R2) specifies reporting, identification, and qualification thresholds for degradation products based on the maximum daily dose.[4][7] It is crucial to have a validated analytical method to accurately quantify these impurities and ensure they are within the established limits.[4][7]

Q3: Can I use a UV detector instead of a mass spectrometer for this analysis?

A3: While UV detection is a common technique for HPLC analysis, it may lack the sensitivity and selectivity required for quantifying low-level impurities in complex matrices.[15][17] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers significantly higher sensitivity and specificity, making it the preferred method for trace-level impurity analysis.[18][19] However, for less complex matrices or higher concentration levels, a validated HPLC-UV method may be suitable.[15][17]

Q4: How do I validate an analytical method for impurity quantification?

A4: Method validation for impurity analysis should be performed according to ICH Q2(R1) guidelines. The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). Robustness of the method should also be assessed.[4]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general framework for developing an SPE method for the extraction of 3'-Des(dimethylamino)-3'-keto Azithromycin from a liquid formulation.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Loading: Dilute the sample with water (e.g., 1:1 v/v) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Table 1: Example SPE Recovery and Matrix Effect Data
AnalyteRecovery (%)Matrix Effect (%)
3'-Des(dimethylamino)-3'-keto Azithromycin92.598.2
Recovery and Matrix Effect were determined by comparing the peak area of the analyte in pre-spiked and post-spiked extracted samples to a neat standard solution.
Protocol 2: LC-MS/MS Method Parameters

This table provides a starting point for developing an LC-MS/MS method for the analysis of 3'-Des(dimethylamino)-3'-keto Azithromycin.

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18 or PFP, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B and ramp up to a high percentage over several minutes. Optimize for separation.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transition Precursor ion (m/z) -> Product ion (m/z). To be determined by direct infusion of the analyte standard. For Azithromycin, a common transition is m/z 749.5 -> 591.5.[12][19] The transition for the keto impurity will be different and needs to be optimized.
Collision Energy Optimize for the specific MRM transition.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inaccurate/Irreproducible Results confirm_me Confirm Matrix Effect? (Post-column infusion / Post-extraction spike) start->confirm_me sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) confirm_me->sample_prep Yes validated Validated Method confirm_me->validated No chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) sample_prep->chromatography internal_std Use Isotopically Labeled Internal Standard chromatography->internal_std internal_std->validated

Caption: Decision tree for troubleshooting matrix effects.

Diagram 2: General Analytical Workflow

AnalyticalWorkflow sample Pharmaceutical Formulation prep Sample Preparation (e.g., SPE) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data report Report Results data->report

Caption: From sample to result: the analytical workflow.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
  • ICH Q3E Guideline: Impurities Assessment and Control. (2025, April 22). AMSbiopharma.
  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. (2021, March 5). PLOS.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Products.
  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. eScholarship.org.
  • Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Publishing.
  • Quality Guidelines. ICH.
  • Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. ResearchGate.
  • A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PMC.
  • Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples. (2021, September 8). MDPI.
  • 3'-Des(dimethylamino)-3'-keto Azithromycin. LGC Standards.
  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC.
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. (2025, July 11).
  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters.
  • 3'-De(dimethylamino)-3'-oxoazithromycin (25 mg). USP Store.
  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. (2017, February 24). MDPI.
  • LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional.
  • Degradation products of azithromycin, and methods for their identification. (2001, October 1). Google Patents.
  • Certificate of Analysis. SigutLabs.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Long-Term Storage of 3'-Des(dimethylamino)-3'-keto Azithromycin

Introduction & Baseline Chemical Profile Welcome to the Technical Support Center for 3'-Des(dimethylamino)-3'-keto Azithromycin (also designated as Azithromycin Impurity N or 3'-De(dimethylamino)-3'-oxoazithromycin)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Baseline Chemical Profile

Welcome to the Technical Support Center for 3'-Des(dimethylamino)-3'-keto Azithromycin (also designated as Azithromycin Impurity N or 3'-De(dimethylamino)-3'-oxoazithromycin)[1]. This portal provides advanced troubleshooting and validated handling protocols for analytical chemists and drug development professionals utilizing this compound as a reference standard for method validation, stability studies, and impurity profiling[2].

Physicochemical Constraints:

  • CAS Number: 612069-25-7[1]

  • Molecular Weight: 719.91 g/mol [1]

  • Key Vulnerabilities: Highly hygroscopic; susceptible to hydrolytic cleavage and thermal degradation[3].

  • Mandatory Storage: -20°C (or lower) strictly under an inert atmosphere (Argon/Nitrogen)[3].

Troubleshooting Guide & FAQs

Q1: Why does my reference standard show multiple degradation peaks on HPLC-UV (215 nm) after 3 months of storage at 4°C? A1: Azithromycin Impurity N lacks the basic dimethylamino group found in the parent API, replacing it with a 3'-keto moiety on the desosamine sugar. This structural modification alters the local electron density, making the adjacent glycosidic bond exceptionally vulnerable to hydrolysis. At 4°C, ambient moisture slowly permeates standard vial septa. Because the compound is highly hygroscopic[4], it actively draws in water, which acts as a nucleophile to cleave the cladinose/desosamine sugars or open the macroscopic lactone ring[5]. Corrective Action: Always store the solid compound at -20°C[3]. Use PTFE-lined, MS-certified vials, and purge the headspace with Argon before sealing.

Q2: How can I prevent moisture absorption during the weighing and aliquoting process? A2: Exposing a -20°C vial directly to ambient room air causes immediate micro-condensation on the powder surface. This invisible moisture initiates the degradation cascades that compromise the purity of the reference standard, ultimately invalidating your quantitative analytical methods[6]. Corrective Action: Implement a strict thermal equilibration step. Allow the sealed vial to sit in a desiccator at room temperature for at least 2 hours before opening.

Q3: Is it acceptable to freeze-thaw the stock solution for routine standard curve generation? A3: No. Repeated freeze-thaw cycles introduce micro-environments of localized high concentration and pH shifts during the freezing process. This kinetic stress accelerates oxidative and hydrolytic degradation. Corrective Action: Prepare single-use aliquots in anhydrous solvent (e.g., LC-MS grade Acetonitrile) and store them at -80°C. Discard any unused portion of a thawed aliquot.

Experimental Workflow: Validated Handling & Aliquoting Protocol

To ensure a self-validating system where every step guarantees the integrity of the standard, follow this methodology when handling a new batch of 3'-Des(dimethylamino)-3'-keto Azithromycin:

Step 1: Thermal Equilibration Remove the sealed vial from the -20°C freezer[4] and place it in a vacuum desiccator at room temperature for a minimum of 2 hours. Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder.

Step 2: Inert Environment Transfer Transfer the unopened vial to a controlled-humidity glovebox (Relative Humidity < 5%) continuously purged with Nitrogen or Argon.

Step 3: Rapid Aliquoting Weigh the required mass using an analytical microbalance. If liquid aliquots are preferred for your workflow, immediately dissolve the stock in an anhydrous solvent compatible with your mobile phase (e.g., 50:50 v/v Acetonitrile-Water for standard HPLC runs)[6].

Step 4: Headspace Purging For any remaining dry powder, gently blow a stream of Argon into the vial for 10–15 seconds. Causality: Displacing oxygen and moisture halts oxidative degradation and nucleophilic attack.

Step 5: Sealing and Storage Seal the vial with a fresh PTFE-lined cap, wrap the junction tightly with Parafilm, and immediately return to -20°C storage[3].

Step 6: Integrity Verification (Self-Validation) Run an HPLC-UV assay (detection at 215 nm)[6] or LC-MS/MS on a small fraction of the newly prepared stock to establish a Day 0 purity baseline. Compare future runs against this baseline to verify ongoing stability.

Quantitative Data: Stability & Storage Matrix

Summarized below is the expected stability profile of 3'-Des(dimethylamino)-3'-keto Azithromycin under various environmental conditions:

Storage ConditionAtmosphereStateExpected Stability / Half-LifePrimary Degradation Risk
-80°C Argon/NitrogenSolid> 24 MonthsNone (Optimal Condition)
-20°C Argon/NitrogenSolid12 - 24 Months[3]Minimal
4°C Ambient AirSolid< 3 MonthsMoisture absorption / Hydrolysis
25°C (Room Temp) Ambient AirSolid< 2 WeeksRapid glycosidic bond cleavage
-80°C Anhydrous ACNLiquid Aliquot6 MonthsSolvent evaporation
Freeze-Thaw N/ALiquidDegrades per cycleConcentration gradients / Oxidation

Degradation Mechanism & Prevention Workflow

The following diagram illustrates the logical relationship between environmental triggers, the chemical degradation pathways of Impurity N, and the necessary mitigation strategies.

G N1 3'-Des(dimethylamino)- 3'-keto Azithromycin (Impurity N) N2 Moisture Exposure (Hygroscopic) N1->N2 Improper Sealing N3 Thermal Stress (> -20°C) N1->N3 Ambient Storage N6 Inert Atmosphere (Argon/N2 Purge) N1->N6 Mitigation N7 Cryogenic Storage (-20°C to -80°C) N1->N7 Mitigation N4 Glycosidic Bond Hydrolysis N2->N4 Nucleophilic Attack N5 Lactone Ring Opening N3->N5 Kinetic Acceleration N8 Stabilized API Reference Standard N6->N8 Prevents Hydrolysis N7->N8 Halts Degradation

Logical workflow of Impurity N degradation pathways and stabilization strategies.

References

  • Source: pharmaffiliates.
  • Source: synthinkchemicals.
  • Title: 3'-Des(diMethylaMino)
  • Source: mdpi.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the antibacterial activity of azithromycin versus its impurities.

An in-depth comparative analysis of azithromycin (AZM) and its impurities is critical for pharmaceutical researchers, analytical chemists, and drug development professionals. Azithromycin, a 15-membered macrolide antibio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of azithromycin (AZM) and its impurities is critical for pharmaceutical researchers, analytical chemists, and drug development professionals. Azithromycin, a 15-membered macrolide antibiotic, is highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria. However, during synthesis or shelf-life degradation, AZM can break down into various related substances (Impurities A through P).

Understanding the structural-activity relationships (SAR) between the active pharmaceutical ingredient (API) and its impurities is not just a regulatory requirement—it is a fundamental scientific necessity. Impurities can drastically reduce antibacterial efficacy and, in some cases, introduce severe toxicological risks.

Mechanistic Causality: Why Impurities Fail at the Ribosome

Azithromycin exerts its bacteriostatic and bactericidal effects by binding reversibly to the 50S ribosomal subunit of susceptible microorganisms, thereby inhibiting RNA-dependent protein synthesis. The structural integrity of AZM—specifically its 15-membered macrocyclic lactone ring, the desosamine sugar at position 5, and the cladinose sugar at position 3—is paramount for this binding affinity.

When azithromycin degrades into impurities, these critical structural motifs are often lost or altered. For example, Decladinosyl azithromycin (Impurity J) results from the hydrolytic loss of the cladinose sugar in acidic environments. Without this sugar moiety, the molecule loses critical hydrogen-bonding interactions within the peptidyl transferase center of the ribosome. Similarly, N-demethylation (forming impurities like 3'-(N,N-Didemethyl)-3'-N-formylazithromycin ) alters the basicity and spatial conformation of the molecule, leading to steric hindrance and a profound drop in ribosomal affinity.

Mechanism AZM Azithromycin (API) Intact 15-membered ring + Cladinose/Desosamine Ribosome Bacterial 50S Ribosomal Subunit AZM->Ribosome High Affinity Binding (H-bonds & Steric Fit) Imp AZM Impurities (e.g., Decladinosyl AZM) Imp->Ribosome Steric Hindrance / Loss of Key Moieties ProteinInhib Strong Inhibition of Protein Synthesis (Bactericidal/Bacteriostatic) Ribosome->ProteinInhib WeakInhib Weak/No Inhibition (Reduced Efficacy) Ribosome->WeakInhib

Diagram 1: Ribosomal binding pathways of Azithromycin versus its structurally altered impurities.

Comparative Efficacy and Toxicity Profiling

The loss of structural integrity directly translates to a quantifiable loss in antibacterial activity, measured via Minimum Inhibitory Concentration (MIC). Furthermore, certain impurities exhibit off-target binding that increases cytotoxicity. Recent in vitro studies utilizing hepatic L02 cells demonstrated that Impurities H and L upregulate the c-fos gene significantly more than intact AZM, indicating a higher potential for hepatotoxicity [2].

Quantitative Data: MIC and Toxicity Comparison
CompoundStructural ModificationMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Hepatotoxicity Potential
Azithromycin (AZM) Intact API0.12 - 0.51.0 - 4.0Baseline
3'-(N,N-Didemethyl)-3'-N-formylazithromycin Loss of N-methyl group1.02.0Similar to AZM
Decladinosyl azithromycin (Impurity J) Hydrolytic loss of cladinose> 2.0> 8.0Elevated
Azithromycin Impurity H N-demethylation variantN/AN/AHighly Elevated
Azithromycin Impurity L Macrocyclic ring alterationN/AN/AHighly Elevated

(Data synthesized from standardized CLSI microdilution assays and FosB/JunD bZIP domain docking scores [1][2].)

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must employ a coupled workflow: precise chromatographic isolation followed by rigorous microbiological and toxicological assays. The protocols below are designed as self-validating systems, ensuring that artifacts of degradation are not mistaken for biological phenomena.

Workflow Sample AZM API Batch (Stress Degraded) HPLC HPLC-UV/Vis Profiling (C18, 210nm, pH 8.2) Sample->HPLC System Suitability Isolation Fraction Isolation (Impurities A-P) HPLC->Isolation Peak Resolution MIC Broth Microdilution (CLSI Guidelines) Isolation->MIC Purified Impurities Tox In Vitro Toxicity (Hepatic L02 Cells) Isolation->Tox Purified Impurities Data Comparative Analysis (Efficacy vs. Toxicity) MIC->Data MIC Values Tox->Data c-fos Expression

Diagram 2: Integrated workflow for the isolation and biological evaluation of AZM impurities.

Protocol 1: HPLC-UV/Vis Impurity Profiling and Isolation

This method is adapted from established pharmacopeial standards to ensure baseline resolution between structurally similar macrolides [3].

  • Mobile Phase Preparation : Prepare a gradient system using anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile. Causality : Adjust the buffer to exactly pH 8.2 . Azithromycin and its impurities contain basic tertiary amine groups. At pH 8.2, these amines remain largely unprotonated, preventing secondary electrostatic interactions with the free silanols on the silica stationary phase, which would otherwise cause severe peak tailing and poor resolution.

  • Column & Temperature Parameters : Utilize a C18 column (250 × 4.6 mm, 5 µm) maintained at 55°C . Causality : Elevated column temperatures reduce the viscosity of the mobile phase and improve mass transfer kinetics. This is critical for macrolides, which are bulky molecules that require enhanced diffusion rates to achieve sharp chromatographic peaks.

  • Detection : Set the UV/Vis detector to 210 nm . Causality : Macrolides lack conjugated aromatic systems (strong chromophores). Detection at 210 nm is necessary to capture the weak UV absorbance of the lactone ring's ester and amide bonds.

  • System Suitability Testing (SST) : Self-Validation Step. Before running the degraded sample, inject a known resolution mixture of AZM and Impurities A-P. The run is only valid if the chromatographic resolution ( Rs​ ) between critical pairs (e.g., Impurity I and AZM) is ≥1.5 .

Protocol 2: Broth Microdilution for MIC Determination

To quantify the loss of antibacterial activity, follow Clinical and Laboratory Standards Institute (CLSI) guidelines [4].

  • Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality : Supplementing the broth with specific concentrations of divalent cations ( Ca2+ and Mg2+ ) is non-negotiable. These cations stabilize the bacterial outer membrane and ensure consistent membrane permeability. Without cation adjustment, macrolide penetration varies wildly, leading to artificially skewed MIC values.

  • Inoculum Standardization : Prepare a bacterial suspension matching a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute to achieve a final well concentration of 5×105 CFU/mL. Causality : A standardized bacterial load prevents the "inoculum effect," where an excessively high concentration of bacteria depletes the antibiotic artificially, yielding false-positive resistance data.

  • Compound Dilution & Incubation : Perform serial two-fold dilutions of isolated impurities and the AZM control (ranging from 0.015 to 64 µg/mL). Incubate at 37°C for 16-20 hours.

  • Assay Validation : Self-Validation Step. Every plate must contain a positive control (bacteria + CAMHB, no drug) to prove bacterial viability, and a negative control (CAMHB only) to prove media sterility. If the negative control shows turbidity, the entire plate's data is discarded.

Strategic Implications for Drug Development

The comparative analysis between azithromycin and its impurities underscores a critical paradigm in pharmaceutical development: chemical stability is inextricably linked to therapeutic safety and efficacy. The hydrolytic cleavage of the cladinose sugar or the N-demethylation of the macrolide ring does not merely render the drug inert; it actively shifts the molecule's pharmacological profile toward hepatotoxicity while simultaneously contributing to sub-lethal bacterial exposure, a known driver of antimicrobial resistance (AMR). Strict adherence to optimized HPLC isolation and rigorous MIC benchmarking is essential for maintaining the clinical integrity of azithromycin formulations.

References

  • Frontiers in Pharmacology. "A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities". Frontiers. URL:[Link]

  • SciELO. "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV". Journal of the Brazilian Chemical Society. URL:[Link]

  • PLOS ONE. "Screening a library of antibacterial compounds leads to discovery of novel inhibitors for Neisseria gonorrhoeae and Chlamydia trachomatis". PLOS. URL: [Link]

Comparative

Analytical Superiority in Structural Elucidation: Spectroscopic Techniques for 3'-Des(dimethylamino)-3'-keto Azithromycin

Azithromycin is a broad-spectrum macrolide antibiotic characterized by a complex 15-membered lactone ring attached to two sugar moieties: cladinose and desosamine. During synthesis, formulation, or exposure to environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Azithromycin is a broad-spectrum macrolide antibiotic characterized by a complex 15-membered lactone ring attached to two sugar moieties: cladinose and desosamine. During synthesis, formulation, or exposure to environmental stress, the molecule is highly susceptible to degradation [1]. One of the most critical pharmacopoeial impurities generated through oxidative degradation is 3'-Des(dimethylamino)-3'-keto Azithromycin (Azithromycin EP Impurity N) [2].

In this specific impurity, the basic dimethylamino group at the 3'-position of the desosamine sugar undergoes oxidative deamination, resulting in its replacement by a ketone. This seemingly small functional group transformation drastically alters the molecule's basicity, pharmacokinetic profile, and antimicrobial efficacy [3]. For analytical scientists and drug development professionals, definitively differentiating this 3'-keto derivative from the parent drug and other structurally similar impurities (such as 3'-N,N-didesmethyl azithromycin) requires a highly specific, orthogonal analytical approach.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) in elucidating the structure of this specific impurity, providing field-proven protocols and the causality behind each experimental parameter.

Objective Comparison of Spectroscopic Techniques

To establish a self-validating analytical system, one must leverage the complementary strengths of different spectroscopic methods. No single technique provides a complete picture; rather, they must be used in a confirmatory triad.

Spectroscopic TechniquePrimary Structural Indicator for 3'-ketoSensitivity & Sample RequirementStructural Elucidation PowerLimitations
LC-HRMS/MS Exact mass shift of -29.06 Da; altered desosamine fragmentHigh (Picogram to Nanogram)Excellent for elemental composition and regional localizationCannot definitively prove exact positional isomerism without standards
1D & 2D NMR New 13 C signal at ~210 ppm; absence of N(CH 3​ ) 2​ protonsLow (Requires >5 mg purified sample)Gold Standard for absolute atomic connectivity and de novo elucidationRequires highly purified, isolated impurity samples
ATR-FTIR Broadened/new C=O stretch at 1715–1730 cm −1 Moderate (Microgram to Milligram)Rapid, non-destructive orthogonal confirmation of functional groupsLow specificity; new ketone band overlaps with the lactone carbonyl

Technique 1: High-Resolution Mass Spectrometry (LC-HRMS/MS)

Causality & Rationale

While standard HPLC-UV is sufficient for routine impurity tracking, HRMS is mandatory for determining exact elemental composition [1]. Azithromycin has an exact mass of 748.5085 Da (C 38​ H 72​ N 2​ O 12​ ). The oxidative conversion of the 3'-CH-N(CH 3​ ) 2​ group to a 3'-C=O group results in a net loss of exactly 29.06 Da, yielding Impurity N with a formula of C 36​ H 65​ NO 13​ and an exact mass of 719.4456 Da [4]. We utilize Electrospray Ionization in positive mode (ESI+) because the remaining tertiary amine in the macrolide ring readily accepts a proton, ensuring exceptional ionization efficiency.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the isolated impurity in 1 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward [M+H]+ formation in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: The loss of the highly basic dimethylamino group makes Impurity N less polar than Azithromycin. Consequently, it exhibits a longer retention time on a reversed-phase C18 column [2].

  • MS Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and acquire full scan MS data ( m/z 100–1000).

  • MS/MS Fragmentation: Isolate the precursor ion [M+H]+ at m/z 720.45 and apply a collision energy of 25–30 eV.

    • Causality: This specific energy threshold preferentially cleaves the weaker glycosidic bonds. The loss of the intact cladinose sugar (-158 Da) alongside a modified desosamine fragment validates that the structural alteration is strictly localized to the desosamine sugar, leaving the macrolide aglycone intact.

LCHRMS A Sample Prep (ACN/H2O + FA) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ = 720.45 B->C D HRMS (TOF) Exact Mass C->D E MS/MS Sugar Cleavage D->E

LC-HRMS/MS analytical workflow for the detection of Azithromycin Impurity N.

Technique 2: 1D and 2D Nuclear Magnetic Resonance (NMR)

Causality & Rationale

Mass spectrometry provides the empirical formula, but NMR provides absolute atomic connectivity. The key diagnostic markers for 3'-Des(dimethylamino)-3'-keto Azithromycin are the complete disappearance of the 6-proton singlet at ~2.3 ppm (characteristic of the -N(CH 3​ ) 2​ group) in the 1 H NMR, and the appearance of a new, highly deshielded carbonyl carbon signal at ~210 ppm in the 13 C NMR.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of highly purified Impurity N in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% TMS as an internal standard.

    • Causality: CDCl 3​ is selected over protic solvents (like MeOD) to prevent rapid deuterium exchange of the hydroxyl protons. Preserving these exchangeable protons allows for the observation of internal hydrogen-bonding networks critical to the macrolide's 3D conformation.

  • 1D Acquisition: Acquire a standard 1 H spectrum (64 scans) and a 13 C spectrum (1024 scans) at 298 K on a 600 MHz spectrometer.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate all protons to their directly attached carbons.

    • Causality: This proves that the new carbon signal at ~210 ppm lacks any attached protons, confirming it is a ketone rather than an aldehyde.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment optimized for long-range 3JCH​ couplings (8 Hz).

    • Causality: This is the ultimate self-validating step. You must observe cross-peaks from the H-2' and H-4' protons of the desosamine ring correlating directly to the new 3'-ketone carbon at ~210 ppm. This definitively locks the ketone at the 3' position, ruling out any other isomeric possibilities.

NMR N1 1H NMR Absence of N(CH3)2 at 2.3 ppm N3 HSQC Confirm 3' Carbon has no protons N1->N3 N2 13C NMR New Ketone C=O at ~210 ppm N2->N3 N4 HMBC Correlate 2'-H and 4'-H to 3'-C=O N3->N4 N5 Definitive 3'-keto Desosamine Structure N4->N5

2D-NMR logical workflow for confirming the 3'-keto substitution on the desosamine ring.

Technique 3: Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Causality & Rationale

While NMR and MS are comprehensive and data-rich, FT-IR provides a rapid, non-destructive orthogonal confirmation of functional group transformations. The oxidation of the amine to a ketone introduces a new C=O stretching vibration that alters the molecule's infrared fingerprint.

Step-by-Step Methodology
  • Background Collection: Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm −1 resolution).

  • Sample Analysis: Place 1–2 mg of solid Impurity N directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Spectral Interpretation: Analyze the 1700–1750 cm −1 region. Standard Azithromycin exhibits a strong lactone carbonyl stretch at ~1725 cm −1 . Impurity N will display a broadened or bifurcated peak in this region due to the overlapping signals of the native lactone carbonyl and the newly formed 3'-ketone carbonyl. Furthermore, the absence of C-N stretching bands (typically found between 1000–1250 cm −1 ) corroborates the loss of the dimethylamine group.

Synthesis of the Self-Validating System

To achieve absolute scientific integrity in analytical chemistry, no single technique should be relied upon in isolation. The structural confirmation of 3'-Des(dimethylamino)-3'-keto Azithromycin is achieved through a self-validating triad:

  • LC-HRMS proves the exact mass shift (-29.06 Da), corresponding to the empirical loss of the amine and addition of the oxygen atom.

  • FT-IR orthogonally confirms the nature of that oxygen as a new carbonyl group.

  • 2D-NMR (HMBC) definitively maps that carbonyl group to the exact 3' position on the desosamine ring, ruling out any other degradation pathways.

References

  • Detection of Impurities in Anti-infective Generic Drugs in Brazil by Liquid Chromatography-Mass Spectrometry Journal of Bioengineering, Technologies and Health[Link]

  • Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products PubMed (JAOAC Int)[Link]

  • Review article: Spectroscopic, Chromatographic and Electrochemical Analysis of Azithromycin in Different Matrices Journal of Drug Design and Research [Link]

Validation

Cross-Validation of Analytical Methods for Quantifying Azithromycin Impurities: A Comparative Guide

As a Senior Application Scientist, I approach the quantification of azithromycin impurities not merely as a regulatory requirement, but as a complex physicochemical puzzle.1[1]. The primary analytical challenge lies in t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of azithromycin impurities not merely as a regulatory requirement, but as a complex physicochemical puzzle.1[1].

The primary analytical challenge lies in the molecule's lack of a strong UV-absorbing chromophore. Traditional methods rely on low-wavelength Ultraviolet (UV) detection (e.g., 210 nm), where 1[1]. To ensure absolute scientific integrity and comply with ICH Q2(R2) guidelines, modern pharmaceutical development requires the cross-validation of orthogonal techniques, including High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mechanistic Causality in Detector Selection

A robust analytical strategy requires understanding why a detector behaves the way it does with the azithromycin molecule:

  • HPLC-UV (210 nm): Relies on the weak π→π∗ transitions of the lactone carbonyl group. Causality: Because detection occurs at 210 nm,2[2]. This can mask trace-level degradation products.

  • HPLC-CAD: A universal detector that measures the mass of non-volatile analytes after nebulization and evaporation of the mobile phase. Causality: 3[3]. This prevents the dangerous under-reporting of degradation products that lack UV absorbance entirely.

  • LC-MS/MS (ESI+): Utilizes Electrospray Ionization. Causality: Azithromycin contains a basic tertiary amine on its desosamine sugar moiety. In an acidic or neutral volatile buffer, 4[4].

Cross-Validation Workflow

To establish a self-validating system, forced degradation samples must be analyzed in parallel across these orthogonal platforms.

G cluster_0 Parallel Analytical Workflows A Azithromycin Sample (Forced Degradation) B HPLC-UV (210 nm) Baseline Compendial Method A->B C HPLC-CAD Universal Mass Detection A->C D LC-MS/MS (ESI+) Trace & Structural Analysis A->D E ICH Q2(R2) Cross-Validation (LOD, LOQ, Linearity, Accuracy) B->E C->E D->E F Method Selection & QC Implementation E->F

Caption: Cross-validation workflow for azithromycin impurities across orthogonal detection platforms.

Validated Experimental Methodologies

Protocol 1: HPLC-UV Compendial Method (System Suitability & Baseline)

Causality: 1[1]. This prevents secondary interactions with residual silanols on the C18 stationary phase, ensuring sharp peak shapes and reproducible retention times.

  • Mobile Phase A Preparation: 1[1].

  • Mobile Phase B Preparation: 1[1].

  • Chromatographic Setup: 1[1] to reduce mobile phase viscosity and enhance the mass transfer of the bulky macrolide.1[1].

  • Sample Preparation: 1[1].

  • Self-Validation Check: Inject the system suitability standard. The method is only valid if the resolution between critical impurity pairs (e.g., Impurity F and Impurity J) is ≥1.5 .

Protocol 2: LC-MS/MS Method for Trace Quantification

Causality: Non-volatile phosphate buffers used in UV methods will precipitate and destroy the MS source.4[4].

  • Mobile Phase Preparation: 4[4].

  • Chromatographic Setup: Use a sub-2 µm C18 column for high-efficiency separation.4[4] (split flow post-column if necessary to accommodate the MS source limits).

  • Sample Preparation: 4[4].

  • MS/MS Tuning: Operate in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 749.5 591.4 for azithromycin) to ensure absolute selectivity against matrix background.

Quantitative Data Comparison

The following table summarizes the cross-validation performance of the three methods based on typical ICH Q2(R2) parameters for macrolide related substances.

Validation ParameterHPLC-UV (210 nm)HPLC-CADLC-MS/MS (ESI+)
Limit of Detection (LOD) ~ 0.05% - 0.1%5 ng< 1 ng/mL
Limit of Quantification (LOQ) ~ 0.15%15 ng< 5 ng/mL
Linearity Range Narrow (due to baseline drift)Broad (Log-Log fit required)Exceptionally Broad
Accuracy (Recovery) 95.0% - 102.0%97.5% - 101.5%98.0% - 103.0%
Precision (%RSD) < 2.0%< 1.5%< 4.0% (at LOQ)
Matrix Interference High (Gradient baseline shifts)LowLow (High selectivity via MRM)
Primary Utility Routine QC (Compendial)Universal Impurity ProfilingTrace Analysis & Identification

Note:4[4].3[3].

Conclusion & Best Practices

While HPLC-UV remains the compendial standard for routine batch release due to its widespread availability, its sensitivity is fundamentally limited by the optical properties of azithromycin. Cross-validating with CAD is highly recommended during early method development to ensure no non-UV absorbing degradation products are missed. Meanwhile, LC-MS/MS remains indispensable during forced degradation studies to elucidate the exact structures of unknown peaks (e.g., distinguishing between azithromycin N-oxide and azithromycin B).

References

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. 1

  • A Comparative Guide to the Detection of Azithromycin: HPLC vs. Mass Spectrometry. Benchchem. 4

  • Universal quantification method of degradation impurities in 16-membered macrolides using HPLC-CAD. ResearchGate. 3

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters Corporation.2

Sources

Comparative

Performance comparison of different C18 columns for azithromycin impurity profiling.

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with macrolide antibiotics. Azithromycin impurity profiling is notoriously difficult due to the molecule's lack of a strong chro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with macrolide antibiotics. Azithromycin impurity profiling is notoriously difficult due to the molecule's lack of a strong chromophore, its bulky structure, and its basic tertiary amine groups. Developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method requires a deep understanding of stationary phase chemistry.

This guide objectively compares the performance of leading C18 column technologies under the harsh conditions required for azithromycin analysis, providing causality-driven insights and self-validating experimental protocols.

The Mechanistic Challenges of Azithromycin Chromatography

Azithromycin is a basic compound with a pKa of approximately 8.7 (attributed to its desosamine moiety). When analyzed on traditional silica-based C18 columns at a neutral pH, the basic nitrogen atoms are protonated. These positively charged amines undergo severe secondary ion-exchange interactions with negatively charged residual silanols (pKa ~ 4.5) on the silica surface, resulting in extreme peak tailing and the co-elution of closely related impurities[1].

To suppress this ionization and force the drug into a neutral state for pure hydrophobic retention, pharmacopeial monographs mandate high-pH mobile phases (pH 8.9 to 11.0) and elevated column temperatures (60 °C)[2]. However, this creates a highly aggressive environment. Standard silica dissolves rapidly at pH > 8.0 because hydroxide ions attack the underlying siloxane (Si-O-Si) bonds. Therefore, successful impurity profiling requires specialized C18 columns engineered with hybrid particles or polymer coatings.

AzithromycinWorkflow Step1 1. Sample & Standard Prep Alkaline Diluent (pH 10.0) Step2 2. C18 Column Selection Hybrid or Polymer-Coated Step1->Step2 Step3 3. RP-HPLC Execution pH 8.9 Buffer, 60°C, 210 nm Step2->Step3 Step4 4. Chromatographic Output Peak Integration & RRT Check Step3->Step4 Step5 5. System Suitability Impurity F/J Resolution ≥ 1.4 Step4->Step5

Fig 1. Logical workflow for azithromycin impurity profiling and C18 column evaluation.

Self-Validating Experimental Protocol

The following methodology is adapted from the European Pharmacopoeia (Ph. Eur.) Monograph 1649. It functions as a self-validating system: the analysis cannot proceed unless specific system suitability criteria are met, ensuring data integrity[2].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.80 g of anhydrous disodium hydrogen phosphate in 1 L of purified water. Adjust the pH precisely to 8.9 using dilute phosphoric acid or sodium hydroxide.

    • Causality: Precision here is non-negotiable. A pH drop to 8.5 will induce silanol interactions and tailing, while >9.2 risks accelerated column voiding[2].

  • Mobile Phase B (Organic Modifier): Prepare a mixture of Methanol and Acetonitrile at a 25:75 (v/v) ratio.

2. Diluent & Sample Preparation:

  • Diluent Buffer: Prepare a 1.73 g/L solution of ammonium dihydrogen phosphate, adjusted to pH 10.0 with ammonia.

  • Diluent: Mix Diluent Buffer / Acetonitrile / Methanol in a 35:30:35 (v/v/v) ratio.

  • System Suitability Solution: Dissolve Azithromycin CRS (containing impurities F, H, and J) in 1.0 mL of Diluent and sonicate for 5 minutes[2].

3. Chromatographic Execution:

  • Column Dimensions: 250 x 4.6 mm, 5 µm.

  • Column Temperature: 60 °C.

    • Causality: Azithromycin is a bulky macrolide (MW 749 g/mol ). Elevated temperature accelerates its sluggish mass transfer kinetics into the C18 pores, sharpening peaks and lowering the viscosity of the complex mobile phase to reduce backpressure[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Gradient Program: 0 min (50% B) → 25 min (55% B) → 30 min (60% B) → 80 min (75% B) → 81 min (50% B) → 93 min (50% B)[2].

4. System Suitability (The Validation Gate):

  • Inject the System Suitability Solution. The protocol is only valid if the separation between the critical pair—Impurity F and Impurity J—achieves a minimum peak-to-valley ratio (Hp/Hv) of 1.4, or baseline resolution[2]. Failure indicates buffer degradation or stationary phase collapse.

C18 Column Performance Comparison

To survive the pH 8.9 buffer at 60 °C, columns must utilize advanced particle architectures. We compared three industry-standard columns designed for these exact conditions.

Table 1: Quantitative Performance of C18 Columns for Azithromycin Impurities
Column BrandParticle ArchitecturepH ToleranceResolution (Imp F & J)Peak Tailing (Azithromycin)System Suitability Status
Waters XTerra MS C18 First-Gen Hybrid Silica1 - 12~1.5 (Baseline)1.2Pass
Phenomenex Gemini NX-C18 TWIN-NX Polymer-Coated Silica1 - 11>1.5 (Baseline)1.1Pass
Agilent Poroshell HPH-C18 Superficially Porous Hybrid1 - 112.0 (Baseline)1.05Pass

Note: Data synthesized from respective manufacturer application notes evaluating Ph. Eur. or equivalent high-pH gradient conditions.

Causality of Column Performance
  • Waters XTerra MS C18: As the column originally cited in the monograph, it utilizes first-generation hybrid particle technology. By replacing a portion of the Si-O-Si bonds with methyl groups, the silica backbone resists nucleophilic attack from hydroxide ions, providing the necessary longevity[2].

  • Phenomenex Gemini NX-C18: This column utilizes a cross-linked organosilica polymer grafted over a silica core. This protective shield yields slightly sharper peaks (lower tailing factor) than the XTerra, easily achieving baseline resolution for the Impurity F/J critical pair[2].

  • Agilent Poroshell HPH-C18: Utilizing superficially porous (core-shell) particles with a high-pH resistant hybrid coating, this column provides the highest efficiency. The solid core limits the diffusion path of the bulky azithromycin molecule, minimizing longitudinal diffusion and resulting in the highest resolution score (2.0).

The Critical Role of Relative Retention Time (RRT) Stability

The identification of impurities in the azithromycin complex is performed according to the Relative Retention Time (RRT) between each impurity and the main active pharmaceutical ingredient peak.

However, research demonstrates that RRT values fluctuate significantly across different types of C18 packing materials and column temperatures[1]. Differences in carbon load and end-capping density alter the balance between hydrophobic and steric retention mechanisms. As temperature scales, the solvation enthalpy changes differently for each impurity, which can cause peak crossovers. Furthermore, minor design differences across HPLC systems (such as variations in system dwell volume) can cause RRT shifts that complicate the identification of closely eluting impurities.

Best Practice: When transferring an azithromycin impurity method, always run a full standard mixture (Impurities A through S) to map the specific RRT shifts of your chosen C18 column rather than relying blindly on pharmacopeial RRT tables.

References[2] Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. Phenomenex (windows.net). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWSDqw3cJEy9AoiHjN9Xb_KerQ-kc1wsfdVTUGPR3dNG31aJjap8SpNc4jjY9_Q_DwvWst1-SNbMqphSJgdhr9YtmetIjDz6g42TkCGs1Ux2ZnpQgAzkABA_fPU7LWEnSAlQ-qeW9bMhykNgxrWYz0F1fgZMWYG-LSZt-zu7BWFWFzJWnffHp9v8HQNJgFhzC7y9_gI0=[1] Factors Influencing the HPLC Determination for Related Substances of Azithromycin. Journal of Chromatographic Science (researchgate.net). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyBxaF-pWO1euUqPNbiJAEnUtAhUs2VIeDNlHNZIcVviIz9N_XowOj2C_6Yck5tIXtw5Y5ysLvJlrwaiF7H5qaYOWa1iLpDLXP-O7cJcPGEzm1wipgSAqLPcpE9qe3x5bhXGjJwHd5_Oy41f7qE4JqjbrkNPhwiQzZWdMkTExR8yb8n0jXyKf5YwMqypqI13N9RTBM3dWbMT18fS39Z3Kee5C15WJ99nZYATriFTEa5v4PREKJPfbspebYB9KBihk=[4] Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters Corporation (waters.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg2TR6ujEOenMp5vAEQEn4GboE89RkcFd1-xyLVgNx5s-s_Kj7lg9ZPiVq3oUbUDV4QUVbQH_2JwbVTOJ1QM21N6yR-8tgE81LlolUpazcyZYUDP2dqVET-E-b7y_zkq5VBXY2ef8Y-VHKWbHW1E-6Hry-AmFQ1t_VgWEofI6cOWZrzP8lwQK66qmt4E5eHqszlo85TQ8NKRtxc5TEWkT2F-gMy7Og5EI25hHYtovvKuqsgE_BxbxBuiIUEFyK49iIIHU2CP6Ft2lGbfwhvQv55OEAfvM5wOseqf-8dPEcSbEIb46ezOhLxGpjEjCmuF4T7mw=[3] Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Agilent Technologies (labrulez.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtV_mH-jEmQJdw0bKNLMRq02-PXdq-9L1Rlt9e7kz1DoZFvIwuvO-0OAFmQVZT09ObELVo-D7ciefkMpUr3l3WoTP5b7x_2xb-uHRvtriHSCSkDRSyMlUS9tdbUluWnl6alype0-KnU2EpDLy4EyupT8cPY2SkYlnlBEufQXrhN7VR9EZwBqrypcprUiPbh32Tgp7HyuRoLCFXhQ==

Sources

Validation

A Comparative Guide to Establishing the Relative Response Factor of 3'-Des(dimethylamino)-3'-keto Azithromycin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison and a detailed experimental protocol for establishing the Relative Response Factor (RRF) of 3'-Des(dim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison and a detailed experimental protocol for establishing the Relative Response Factor (RRF) of 3'-Des(dimethylamino)-3'-keto Azithromycin, a known impurity of the macrolide antibiotic Azithromycin. Adherence to accurate impurity profiling is critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.

The Critical Role of Relative Response Factor in Impurity Quantification

In pharmaceutical analysis, particularly during drug development and quality control, the accurate quantification of impurities is paramount. Impurities in active pharmaceutical ingredients (APIs) like Azithromycin can arise from the manufacturing process or degradation and may impact the drug's safety and efficacy[1][2]. The International Council for Harmonisation (ICH) provides stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products[3].

The impurity in focus, 3'-Des(dimethylamino)-3'-keto Azithromycin, also known as 3'-De(dimethylamino)-3'-oxoazithromycin or Azithromycin EP Impurity N, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This guide will detail the process for determining its RRF and compare the established values from these pharmacopoeias.

Experimental Protocol for RRF Determination

The determination of the RRF for 3'-Des(dimethylamino)-3'-keto Azithromycin is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The fundamental principle is to compare the response (peak area) of the impurity to that of the Azithromycin API at known concentrations.

Materials and Instrumentation
  • Reference Standards:

    • Azithromycin Reference Standard (USP or equivalent)

    • 3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N) Reference Standard

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Anhydrous dibasic sodium phosphate

    • Phosphoric acid

    • Water (HPLC grade)

  • Instrumentation:

    • HPLC system with a UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Ultrasonic bath

    • pH meter

Chromatographic Conditions

The following chromatographic conditions are based on established methods for Azithromycin impurity analysis and are a suitable starting point for RRF determination[1][5][6]. Method optimization and validation are crucial for any specific laboratory setting.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase A 1.8 g/L anhydrous dibasic sodium phosphate in water, pH adjusted to 8.9 with phosphoric acid
Mobile Phase B Acetonitrile and Methanol (3:1, v/v)
Gradient Elution A time-based gradient should be employed to ensure adequate separation of Azithromycin and its impurities. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 55 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Preparation of Solutions

Causality behind the choices: The preparation of solutions at multiple concentration levels is essential to establish the linearity of the detector response for both the API and the impurity. This ensures that the calculated RRF is valid over a range of potential impurity concentrations.

  • Stock Solution of Azithromycin (API): Accurately weigh about 25 mg of Azithromycin Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase diluent (a mixture of Mobile Phase A and B, e.g., 50:50). This results in a concentration of approximately 1000 µg/mL.

  • Stock Solution of 3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N): Accurately weigh about 5 mg of the impurity reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent. This results in a concentration of approximately 100 µg/mL.

  • Linearity Solutions: Prepare a series of at least five calibration solutions for both the API and the impurity by diluting the respective stock solutions. The concentration range should cover the expected range of the impurity and the API in the test samples. For example:

    • API Linearity Solutions: 10, 25, 50, 100, 200 µg/mL

    • Impurity N Linearity Solutions: 0.5, 1, 2.5, 5, 10 µg/mL

Data Analysis and RRF Calculation
  • Inject each linearity solution in triplicate into the HPLC system.

  • For both the API and Impurity N, plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis for each calibration curve to obtain the slope.

  • Calculate the RRF using the following formula:

    RRF = (Slope of Impurity N) / (Slope of Azithromycin API)

This calculation provides a direct comparison of the detector's sensitivity to the impurity relative to the API.

Comparison of Established Relative Response Factors

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both provide specifications for Azithromycin and its impurities. Below is a comparison of the established response factors for 3'-Des(dimethylamino)-3'-keto Azithromycin (Impurity N).

PharmacopoeiaImpurity NameRelative Response Factor (RRF)Correction Factor (1/RRF)
United States Pharmacopeia (USP) [7]3′-De(dimethylamino)-3′-oxoazithromycin1.5 0.67
European Pharmacopoeia (EP) [3]Impurity N~1.43 0.7

Note: The European Pharmacopoeia provides a "correction factor," which is the reciprocal of the RRF. The RRF value presented for the EP is calculated from this correction factor (1 / 0.7 ≈ 1.43).

The slight difference between the USP and EP values highlights the importance of in-house RRF determination using the specific analytical method and instrumentation employed by a given laboratory.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis & Calculation API_Stock Prepare API Stock Solution API_Linearity Prepare API Linearity Solutions API_Stock->API_Linearity Impurity_Stock Prepare Impurity N Stock Solution Impurity_Linearity Prepare Impurity N Linearity Solutions Impurity_Stock->Impurity_Linearity HPLC_Injection Inject Linearity Solutions into HPLC API_Linearity->HPLC_Injection Impurity_Linearity->HPLC_Injection Peak_Area Record Peak Areas HPLC_Injection->Peak_Area API_Curve Plot API Calibration Curve Peak_Area->API_Curve Impurity_Curve Plot Impurity N Calibration Curve Peak_Area->Impurity_Curve API_Slope Calculate API Slope API_Curve->API_Slope Impurity_Slope Calculate Impurity N Slope Impurity_Curve->Impurity_Slope RRF_Calc Calculate RRF (Impurity Slope / API Slope) API_Slope->RRF_Calc Impurity_Slope->RRF_Calc

Caption: Workflow for RRF Determination.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The key to its trustworthiness lies in the following principles:

  • Linearity: By demonstrating a linear relationship between concentration and peak area for both the API and the impurity, the method's suitability for quantification across a range of concentrations is confirmed. A high correlation coefficient (R² > 0.99) is expected.

  • Specificity: The chromatographic method must be able to separate the impurity peak from the main API peak and other potential impurities. This ensures that the peak area used for calculation is solely from the impurity of interest.

  • Precision: The triplicate injections at each concentration level allow for the assessment of the method's precision. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <2%).

By adhering to these principles, as outlined in guidelines such as USP General Chapter <1225> Validation of Compendial Procedures, the determined RRF will be both accurate and reliable[8].

Conclusion

The establishment of an accurate Relative Response Factor for 3'-Des(dimethylamino)-3'-keto Azithromycin is a critical step in the robust quality control of Azithromycin. While pharmacopoeial values provide an excellent reference, in-house determination of the RRF using a validated HPLC method is the most reliable approach to ensure accurate impurity quantification. This guide provides a comprehensive framework for this determination, enabling researchers and drug development professionals to maintain the highest standards of scientific integrity and regulatory compliance.

References

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. (2025). Journal of the Brazilian Chemical Society. [Link]

  • Azithromycin. (n.d.). Scribd. Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. (2010, February 15). PubMed. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. (2025, December 18). Journal of the Brazilian Chemical Society. [Link]

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025, February 18). Pharmaguideline. [Link]

  • Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. (n.d.). Phenomenex. [Link]

  • LC determination of impurities in azithromycin tablets. (n.d.). CEU Repositorio Institucional. [Link]

  • Azithromycin. (n.d.). Regulations.gov. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. (2017, September 30). ResearchGate. [Link]

Sources

Comparative

Comparative Stability Studies of Azithromycin and Its Major Degradation Products: A Technical Guide

As drug development professionals evaluate macrolide antibiotics, understanding the chemical stability and degradation pathways of active pharmaceutical ingredients (APIs) is paramount for formulation strategy and shelf-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate macrolide antibiotics, understanding the chemical stability and degradation pathways of active pharmaceutical ingredients (APIs) is paramount for formulation strategy and shelf-life determination. This guide provides an in-depth, objective comparison of the stability profile of azithromycin against its predecessor, erythromycin A, and outlines a self-validating analytical methodology for profiling its major degradation products.

Structural Causality of Macrolide Stability

The chemical vulnerability of first-generation macrolides like erythromycin A lies in their 14-membered lactone ring. In acidic aqueous media (such as gastric fluid), erythromycin A undergoes rapid intramolecular dehydration. The C9 ketone and C6 hydroxyl group react to form erythromycin-6,9-hemiketal, which subsequently dehydrates to anhydroerythromycin. Both of these degradation products lack antimicrobial activity.

Azithromycin was rationally engineered to overcome this specific vulnerability. By replacing the C9 carbonyl group with a methyl-substituted nitrogen, the macrolide ring is expanded to a 15-membered azalide (1). This structural modification physically blocks the internal hemiketal formation pathway. Consequently, azithromycin's primary degradation route is forced into a much slower acid-catalyzed hydrolysis of the ether bond linking the neutral cladinose sugar, yielding decladinosyl azithromycin (also known as desosaminylazithromycin).

Degradation Erythromycin Erythromycin A (14-membered macrolide) Ery_Deg Intramolecular Dehydration (Rapid at pH < 4) Erythromycin->Ery_Deg Ery_Prod Anhydroerythromycin (Antimicrobially Inactive) Ery_Deg->Ery_Prod Azithromycin Azithromycin (15-membered azalide) Azi_Block 9a-N-methyl group Blocks Dehydration Azithromycin->Azi_Block Azi_Deg Acid-Catalyzed Hydrolysis (Slow at pH 2) Azi_Block->Azi_Deg Azi_Prod Decladinosyl Azithromycin (Desosaminylazithromycin) Azi_Deg->Azi_Prod

Fig 1. Divergent acid degradation pathways of erythromycin A and azithromycin.

Quantitative Comparative Stability Data

The structural blockade of intramolecular dehydration results in a profound kinetic advantage. As demonstrated in baseline kinetic studies (2), azithromycin exhibits a roughly 300-fold increase in acid stability compared to erythromycin over the gastric pH range.

Table 1: Kinetic Parameters of Acid Degradation (pH 2.0, 37°C)

Kinetic ParameterAzithromycinErythromycin A
Time for 10% Decay (T1/10) 20.1 minutes3.7 seconds
Primary Degradation Pathway Ether bond hydrolysisIntramolecular dehydration
Major Acid Degradation Product Decladinosyl azithromycinAnhydroerythromycin
Activation Energy (Ea) 25.3 kcal/mol15.6 kcal/mol
Degradant in-vitro Activity InactiveInactive

Data synthesis indicates that the higher activation energy required to cleave the ether bond in azithromycin is the primary driver of its extended stability in acidic environments.

While azithromycin is highly stable in acid, it is not impervious to degradation. Recent profiling indicates that its stability is highly pH-dependent even in near-neutral ranges (pH 6.0–7.2). At pH 6.0, the hydrolytic loss of cladinose remains the major degradation event, but as the environment approaches pH 7.2, novel degradation products associated with the opening of the macrocyclic lactone ring emerge (3).

Self-Validating Experimental Methodology: Stability-Indicating HPLC-ESI-MS

Traditional microbiological assays cannot differentiate between the intact API and its inactive degradation products. Therefore, a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is required to accurately profile azithromycin degradation (4).

HPLC_Workflow Sample Forced Degradation (Acid, Base, Oxidation, Heat) Prep Neutralization & Sample Dilution Sample->Prep HPLC RP-HPLC Separation (C18 Column, pH 7.5 Buffer) Prep->HPLC Detect Dual Detection (UV 210 nm & ESI-MS) HPLC->Detect Analysis Impurity Profiling (RRT & Structural ID) Detect->Analysis

Fig 2. Self-validating HPLC-ESI-MS workflow for azithromycin stability profiling.

Step-by-Step Protocol & Causality

Step 1: Forced Degradation (Stress Testing)

  • Procedure: Subject azithromycin API samples to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H₂O₂ (oxidative) for 2 hours at 25°C. Parallel samples are subjected to UV light and thermal stress (60°C).

  • Causality: These aggressive conditions simulate extreme environmental exposure to force primary degradation pathways. This ensures the analytical method is capable of resolving all potential degradants from the main API peak, proving the method is truly "stability-indicating."

Step 2: Sample Neutralization & Preparation

  • Procedure: Neutralize acidic and alkaline samples to pH ~7.0 using equimolar base/acid before dilution with the mobile phase.

  • Causality: Direct injection of extreme pH samples degrades the silica backbone of standard C18 columns. Neutralization protects the stationary phase and ensures the API is in a consistent ionization state, preventing retention time drift.

Step 3: Chromatographic Separation

  • Procedure: Utilize an Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm). Run a mobile phase consisting of a methanol/phosphate buffer mixture at pH 7.5 (80/20 v/v) at a flow rate of 1.5 mL/min ().

  • Causality: Azithromycin is a basic compound (pKa ~ 8.7). Operating at a mobile phase pH of 7.5 suppresses the ionization of the basic nitrogen atoms. This increases the molecule's lipophilicity, dramatically improving retention and peak symmetry on the non-polar C18 stationary phase.

Step 4: Dual Detection & Structural Elucidation

  • Procedure: Monitor the eluent using UV detection at 210 nm in series with an ESI-MS operating in positive ion mode.

  • Causality: Macrolides lack conjugated double-bond systems, resulting in weak UV absorbance. While 210 nm captures the compound, it lacks specificity. Coupling with ESI-MS provides orthogonal validation; the precise mass-to-charge ratio (m/z) confirms the structural identity of the degradants (e.g., confirming the exact mass loss corresponding to the cladinose sugar).

Step 5: System Self-Validation (Mass Balance)

  • Procedure: Calculate the mass balance by summing the peak areas of the residual azithromycin and all identified degradation products.

  • Causality: A valid stability-indicating method must achieve a mass balance of ~100% (±2%) compared to an unstressed control sample. If the mass balance falls short, it indicates that certain degradants are either retained on the column, co-eluting with the API, or failing to absorb at the chosen UV wavelength, necessitating method optimization.

Strategic Insights for Formulation

The comparative stability data directly dictates formulation strategies. Because erythromycin A degrades in seconds at pH 2.0, it strictly requires enteric-coated formulations to bypass the stomach intact. Conversely, azithromycin's engineered 9a-N-methyl group provides sufficient kinetic stability (T1/10 of 20.1 min at pH 2.0) to survive gastric transit. This allows azithromycin to be formulated as immediate-release tablets or oral suspensions without the need for complex, costly enteric coatings, streamlining manufacturing and improving patient compliance through more reliable pharmacokinetics.

References

  • Comparison of the acid stability of azithromycin and erythromycin A Journal of Antimicrobial Chemotherapy URL
  • Journal of Antimicrobial Chemotherapy (SciSpace)
  • pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products Journal of Pharmaceutical and Biomedical Analysis URL
  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products Journal of AOAC International URL
  • Quality Control by HPLC of Azithromycin Specialties Marketed in Ivory Coast During COVID-19 Science Publishing Group URL

Sources

Validation

Confirming the identity of unknown peaks in azithromycin chromatograms.

Title: Beyond the USP Monograph: A Strategic Guide to Identifying Unknown Peaks in Azithromycin Chromatograms Introduction Azithromycin is a semi-synthetic 15-membered macrolide antibiotic. Because its chemical structure...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the USP Monograph: A Strategic Guide to Identifying Unknown Peaks in Azithromycin Chromatograms

Introduction Azithromycin is a semi-synthetic 15-membered macrolide antibiotic. Because its chemical structure lacks a conjugated double-bond system, it exhibits negligible ultraviolet (UV) absorbance above 215 nm[1]. For routine quality control and assay, the US Pharmacopeia (USP) relies on Electrochemical Detection (ECD) operating in an oxidative screen mode or low-wavelength UV[1][2].

However, when an out-of-specification (OOS) unknown peak appears during stability testing or impurity profiling, these traditional detectors fall critically short. They provide zero structural information, leaving analytical scientists unable to characterize the degradant. This guide provides an objective comparison of detection technologies and outlines a self-validating, orthogonal workflow using Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) and High-Resolution Mass Spectrometry (HRMS) to confidently identify unknown degradation products.

When identifying an unknown impurity, the analytical system must answer two fundamental questions: What is the structure? (Elucidation) and What is its true relative abundance? (Mass Balance).

  • LC-UV (215 nm): At low UV wavelengths, mobile phase absorbance causes severe baseline drift during gradient elution. Furthermore, the response factor of an unknown impurity may differ vastly from the parent drug, making quantification highly inaccurate[3].

  • LC-ECD: While highly sensitive for azithromycin's amine moiety, ECD is a targeted detector. If a degradation pathway alters the electroactive site, the impurity becomes completely invisible to the detector[1].

  • LC-CAD: CAD is a universal mass-detector that provides a near-uniform response for all non-volatile analytes, independent of chemical structure[4][5]. For macrolides lacking chromophores, CAD ensures that the peak area accurately reflects the impurity's true mass percentage, solving the mass balance problem[5].

  • LC-HRMS/MS: High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) provides exact mass and fragmentation patterns (e.g., the loss of desosamine or cladinose sugars) necessary to deduce the chemical structure[3][6].

Quantitative Comparison of Detection Alternatives

To make an informed decision on instrument deployment, we must evaluate the performance metrics of each detector class for macrolide analysis.

Performance MetricLC-UV (215 nm)LC-ECD (Pulsed/Scan)LC-CADLC-HRMS/MS (ESI+)
Primary Application Routine AssayUSP Impurity ProfilingUniversal Mass BalanceStructural Elucidation
Sensitivity for Macrolides Low (µg/mL range)High (ng/mL range)High (ng/mL range)Very High (pg/mL range)
Response Uniformity Poor (Chromophore dependent)Poor (Electroactivity dependent)Excellent (Mass dependent)Poor (Ionization dependent)
Structural Information NoneNoneNoneExact Mass & MS² Fragments
Mobile Phase Constraints UV-transparent solvents onlyConductive buffers requiredVolatile buffers strictly requiredVolatile buffers strictly required

A Self-Validating Experimental Protocol: The Orthogonal LC-CAD-HRMS Workflow

To prevent false positives caused by ionization bias in MS, we deploy a self-validating system: a single chromatographic run split simultaneously to CAD and HRMS. The CAD validates the quantity of the unknown, while the HRMS validates the identity. If the HRMS detects a massive signal but the CAD shows a negligible peak, the scientist immediately knows the impurity is highly ionizable but not a major degradant by mass.

Step-by-Step Methodology

Step 1: Sample Preparation & Forced Degradation

  • Prepare a 1.0 mg/mL solution of the azithromycin sample in Acetonitrile/Water (50:50, v/v).

  • To generate reference unknowns, expose a spiked sample to oxidative stress (0.3% H₂O₂ for 24 hours) to induce the formation of Azithromycin N-oxide, a primary oxidative degradant[7][8].

Step 2: Chromatographic Separation (Crucial Buffer Pivot) Causality Note: The USP monograph utilizes non-volatile potassium phosphate buffers[2][7]. You must abandon this for CAD/MS analysis. Non-volatile salts will crystallize and permanently destroy the CAD electrometer and MS ion source.

  • Column: Polymer-based or high-pH tolerant C18 column (e.g., 150 x 4.6 mm, 3 µm) suitable for basic compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 8.5 with dilute ammonium hydroxide. (This ensures the basic azithromycin remains in its neutral, retained state).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 25 minutes. Flow rate: 0.8 mL/min.

Step 3: Orthogonal Detection Setup

  • Install a post-column zero-dead-volume flow splitter (1:1 ratio).

  • Route 0.4 mL/min to the CAD : Set the evaporation temperature to 35°C (optimized for semi-volatile macrolide preservation) and data collection rate to 10 Hz.

  • Route 0.4 mL/min to the HRMS : Operate in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.5 kV. Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 3 most intense unknown precursor ions[6].

Step 4: Data Synthesis & Confirmation

  • Align the CAD and HRMS chromatograms using a retention time offset correction (accounting for tubing length differences).

  • Locate the unknown peak in the CAD trace to determine its true mass percentage relative to the parent API[5].

  • Extract the exact mass from the corresponding HRMS peak. For example, Azithromycin N-oxide will yield an [M+H]⁺ ion at m/z 765.5, compared to the parent azithromycin at m/z 749.5[6][8].

Workflow Visualization

G A Azithromycin Sample (Unknown Peaks) B UHPLC Separation (Volatile Buffer) A->B C Flow Splitter (1:1 Ratio) B->C D Charged Aerosol Detector (CAD) [Mass Balance] C->D 50% E HRMS/MS (Orbitrap/Q-TOF) [Structural ID] C->E 50% F Data Synthesis: Peak Identity Confirmed D->F Relative Abundance E->F Exact Mass & Fragments

Orthogonal LC-CAD-HRMS workflow for confirming unknown azithromycin impurities.

References

  • Source: trungtamthuoc.
  • Source: drugfuture.
  • Source: antecscientific.
  • Source: molnar-institute.
  • Source: benchchem.
  • Source: researchgate.
  • Source: mdpi.
  • Source: researchgate.

Sources

Comparative

A Comparative Guide to Compendial Methods for Azithromycin Impurity Testing: USP vs. Ph. Eur.

In the landscape of pharmaceutical quality control, the robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring patient safety an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring patient safety and therapeutic efficacy. For a widely-used macrolide antibiotic such as azithromycin, the control of related substances is rigorously dictated by pharmacopoeial monographs. This guide provides an in-depth, comparative analysis of the compendial methods for azithromycin impurity testing as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, a discussion of the underlying scientific principles, and practical insights into their application.

Introduction: The Significance of Azithromycin Impurity Profiling

Azithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Impurities in azithromycin can originate from the manufacturing process, degradation of the API, or interactions with excipients.[2][3] These impurities, even in minute quantities, can potentially impact the drug's safety and efficacy.[2][3] Therefore, pharmacopoeias provide standardized methods to ensure that the levels of these impurities are controlled within acceptable limits.

The United States Pharmacopeia and the European Pharmacopoeia are two of the most influential pharmacopoeias globally. While their ultimate goal is the same—to ensure the quality of medicines—their analytical approaches can differ. Understanding these differences is crucial for pharmaceutical companies aiming for global market access.

Methodological Deep Dive: A Side-by-Side Comparison

The primary analytical technique employed by both the USP and Ph. Eur. for azithromycin impurity testing is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6][7] However, the specific chromatographic conditions and system suitability requirements exhibit notable distinctions.

Chromatographic Columns and Stationary Phases

Both pharmacopoeias specify the use of a reversed-phase C18 stationary phase, a workhorse in pharmaceutical analysis due to its versatility and robustness.[4][5][6]

  • USP: The USP monograph for azithromycin organic impurities specifies a 4.6-mm × 25-cm column with a 5-µm packing (L1).[6]

  • Ph. Eur.: The Ph. Eur. monograph has historically used a Waters XTerra® MS C18 column, and suitable alternatives like the Gemini 5 µm NX-C18 and Durashell 5µm C18(L) have been demonstrated to meet the system suitability requirements.[8]

The choice of a specific C18 column can influence selectivity and resolution. Therefore, careful column screening and validation are essential when adapting or transferring these methods.

Mobile Phase Composition and Gradient Elution

The composition and pH of the mobile phase are critical for achieving the desired separation of azithromycin from its numerous related substances.

  • USP: The USP method for organic impurities employs a gradient elution with:

    • Solution A: 1.8 mg/mL of anhydrous dibasic sodium phosphate in water, adjusted to a pH of 8.9.[6]

    • Solution B: A mixture of acetonitrile and methanol (3:1).[6] The use of a high pH mobile phase is a notable characteristic of the USP method.[7]

  • Ph. Eur.: The Ph. Eur. method also utilizes a gradient system with:

    • Mobile Phase A: A 1.80 g/L solution of anhydrous disodium hydrogen phosphate adjusted to pH 8.9.[8]

    • Mobile Phase B: A mixture of methanol and acetonitrile (25:75, v/v).[8]

While both methods use a phosphate buffer at a similar pH, the organic modifier composition in Mobile Phase B differs, which can lead to variations in elution order and resolution of certain impurities.

Detection Wavelength

For UV detection, both pharmacopoeias specify a wavelength of 210 nm .[4][5][6][8] This wavelength is chosen to provide sufficient sensitivity for the detection of azithromycin and its related compounds, many of which lack a strong chromophore.[3]

Tabular Summary of Chromatographic Conditions

For a clear and concise comparison, the key chromatographic parameters of the USP and Ph. Eur. methods for azithromycin impurity testing are summarized in the table below.

ParameterUSP Method (Organic Impurities)Ph. Eur. Method (Related Substances)
Column 4.6-mm × 25-cm; 5-µm packing L1[6]e.g., Waters XTerra® MS C18, Gemini 5 µm NX-C18[8]
Mobile Phase A 1.8 mg/mL anhydrous dibasic sodium phosphate, pH 8.9[6]1.80 g/L anhydrous disodium hydrogen phosphate, pH 8.9[8]
Mobile Phase B Acetonitrile and methanol (3:1)[6]Methanol and Acetonitrile (25:75, v/v)[8]
Detection UV at 210 nm[6]UV at 210 nm[8]
Flow Rate 1 mL/min[6]1.667 mL/min (example)[8]
Injection Volume 50 µL[6]30 µL (example)[8]
Column Temperature Not explicitly stated in the provided excerpt60 °C (example)[8]

Experimental Workflow and Logic

The general workflow for both compendial methods follows a standard procedure for HPLC analysis. The diagram below illustrates the key steps involved.

Compendial_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Prep Sample Preparation (Dissolve Azithromycin in Diluent) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Standard_Prep Standard Preparation (Dissolve Reference Standards in Diluent) Standard_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Method_Parameters Set Method Parameters (Gradient, Flow Rate, Temp, etc.) Method_Parameters->HPLC_System Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification

Caption: A generalized workflow for compendial HPLC analysis of azithromycin impurities.

The causality behind these steps is rooted in the principles of chromatography. The sample and standard solutions are prepared in a diluent that ensures the analyte's stability and compatibility with the mobile phase. The HPLC system then separates the components of the injected solution based on their differential partitioning between the mobile and stationary phases. The detector records the signal of the eluting compounds, and the resulting chromatogram is used for identification and quantification.

System Suitability: Ensuring Method Performance

A critical aspect of any compendial method is the system suitability testing (SST). SST is a series of tests performed to ensure that the chromatographic system is performing as expected and is capable of providing accurate and precise results.

  • USP: The USP monograph specifies system suitability requirements such as the tailing factor for the azithromycin peak (typically between 0.8 and 1.5).[6]

  • Ph. Eur.: The Ph. Eur. monograph has a specific requirement for the separation between Impurity F and Impurity J, with a minimum peak-to-valley ratio (Hp/Hv) of 1.4.[8] This highlights the focus on resolving critical peak pairs.

These SST parameters act as a self-validating system for the analytical run, providing confidence in the generated data.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols based on the available information for the USP and Ph. Eur. methods. Note: These are for illustrative purposes and the official monographs should always be consulted for the most current and complete procedures.

USP Organic Impurities Method
  • Mobile Phase Preparation:

    • Solution A: Accurately weigh and dissolve 1.8 mg/mL of anhydrous dibasic sodium phosphate in water. Adjust the pH to 8.9 with 1 N sodium hydroxide or 10% phosphoric acid.[6]

    • Solution B: Prepare a mixture of acetonitrile and methanol in a 3:1 ratio.[6]

  • Standard Solution Preparation:

    • Prepare a standard solution of USP Azithromycin RS at a concentration of approximately 0.53 mg/mL.[6] First, dissolve the reference standard in a small amount of acetonitrile (2% of the final volume) and then dilute to the final volume with the diluent.[6]

  • Sample Solution Preparation:

    • Prepare a sample solution of Azithromycin at a concentration of approximately 0.53 mg/mL in the same manner as the standard solution.[6]

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; 5-µm packing L1.[6]

    • Detector: UV at 210 nm.[6]

    • Flow Rate: 1 mL/min.[6]

    • Injection Volume: 50 µL.[6]

    • Run a gradient elution as specified in the USP monograph.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify and quantify the impurities based on their relative retention times and response factors as provided in the monograph.[6]

Ph. Eur. Related Substances Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 1.80 g/L solution of anhydrous disodium hydrogen phosphate and adjust the pH to 8.9 with dilute phosphoric acid or sodium hydroxide solution.[8]

    • Mobile Phase B: Prepare a mixture of methanol and acetonitrile in a 25:75 (v/v) ratio.[8]

  • Reference Solution Preparation:

    • Reference Solution (a): Dilute the test solution to a concentration equivalent to the reporting threshold (e.g., 1.0 mL to 100.0 mL).[8]

    • Reference Solution (b): Prepare a solution of Azithromycin for System Suitability CRS (containing impurities F, H, and J) to verify the resolution.[8]

  • Test Solution Preparation:

    • Dissolve a specified amount of Azithromycin (e.g., 0.200 g) in the diluent and dilute to a final volume (e.g., 25.0 mL).[8]

  • Chromatographic System:

    • Column: A suitable C18 column (e.g., Waters XTerra® MS C18).[8]

    • Detector: UV at 210 nm.[8]

    • Column Temperature: 60 °C.[8]

    • Run a gradient elution as specified in the Ph. Eur. monograph.

  • Analysis:

    • Inject the reference and test solutions.

    • Assess system suitability based on the resolution of critical peaks.

    • Identify and quantify the impurities by comparing the peak areas in the test solution chromatogram to the reference solution chromatogram.

Conclusion: Navigating the Pharmacopoeial Landscape

Both the USP and Ph. Eur. provide robust and well-validated HPLC methods for the control of impurities in azithromycin. The primary differences lie in the specific chromatographic conditions, particularly the mobile phase composition and the system suitability requirements. The USP method for organic impurities is characterized by a high pH mobile phase and specific relative response factors for impurity quantification. The Ph. Eur. method places a strong emphasis on the resolution of critical impurity pairs, such as F and J, to ensure accurate quantitation.

For pharmaceutical manufacturers, a thorough understanding of these nuances is essential for developing a comprehensive quality control strategy that ensures compliance across different regulatory regions. Harmonization of these methods, where possible, can streamline testing and reduce the analytical burden. However, until then, careful adherence to the specific requirements of each pharmacopoeia is mandatory.

References

  • Analysis of azithromycin and its related compounds by RP-HPLC with UV detection.
  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • Azithromycin USP 2025.
  • Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns.
  • Azithromycin Tablets - USP-NF.
  • usp31nf26s1_m6740, USP Monographs: Azithromycin - uspbpep.com.
  • USP Monographs ALEXYS Azithromycin Analyzer Results System Suitability Test Conclusion - Antec Scientific.
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formul
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formul
  • LC determination of impurities in azithromycin tablets - CEU Repositorio Institucional.

Sources

Safety & Regulatory Compliance

Safety

3'-Des(dimethylamino)-3'-keto Azithromycin proper disposal procedures

The safe handling and disposal of active pharmaceutical ingredients (APIs) and their degradation products is a critical operational mandate for any modern drug development laboratory. 3'-Des(dimethylamino)-3'-keto Azithr...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of active pharmaceutical ingredients (APIs) and their degradation products is a critical operational mandate for any modern drug development laboratory. 3'-Des(dimethylamino)-3'-keto Azithromycin (also known as Azithromycin EP Impurity N) is a specific macrolide derivative frequently encountered during synthesis, stability testing, and formulation of azithromycin-based therapeutics[1].

Improper disposal of macrolide antibiotics and their impurities poses severe ecotoxicological risks, including the disruption of aquatic ecosystems and the acceleration of global antimicrobial resistance (AMR)[2]. This guide provides researchers and environmental health and safety (EHS) professionals with the authoritative, step-by-step operational procedures required for the containment, cleanup, and destruction of this specific compound.

Physicochemical and Ecotoxicological Profile

Understanding the chemical behavior of 3'-Des(dimethylamino)-3'-keto Azithromycin is the foundation of safe handling. Macrolides are characterized by a large lactone ring, which makes them highly persistent in environmental matrices. Because biological wastewater treatment plants (WWTPs) achieve only an approximate 78.6% removal efficiency for azithromycin-class compounds, sewering these chemicals leads to active accumulation in municipal sludge and downstream aquatic environments[3].

Table 1: Quantitative Chemical and Environmental Data

PropertyValue / Description
Chemical Name 3'-Des(dimethylamino)-3'-keto Azithromycin
CAS Registry Number 612069-25-7[1]
Molecular Weight 719.90 g/mol [1]
Molecular Formula C36H65NO13[1]
Partition Coefficient (Log Pow) ~0.534 (Azithromycin baseline)[4]
Adsorption Coefficient (Log 10 Koc) ~59,900 (Azithromycin baseline)[4]
WWTP Removal Efficiency ~78.6% (Sewering strictly prohibited)[3]
Recommended Disposal Method High-Temperature Incineration (>850°C)[5]

Regulatory Framework & The Logic of Disposal

Under the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart P guidelines, the sewering of hazardous waste pharmaceuticals is strictly prohibited[5]. Although azithromycin and its impurities may not always trigger a characteristic hazardous waste code on their own (unless formulated with flammable or corrosive solvents), they must be treated as regulated chemical/pharmaceutical waste due to their biological activity[2].

The Causality of the Protocol: Why is incineration the only acceptable method? Macrolide antibiotics are inherently toxic to the microorganisms used in activated sludge wastewater treatment systems. Flushing these compounds not only violates EPA pharmaceutical handling rules but also destroys the biological balance of municipal water treatment facilities. High-temperature incineration (equipped with afterburners and scrubbers) is the only self-validating method to ensure complete thermal destruction of the lactone ring, permanently preventing environmental contamination[3].

Waste Management & Spill Response Workflow

Workflow for the containment and disposal of azithromycin impurity waste.

Step-by-Step Experimental & Disposal Methodologies

Protocol A: Routine Laboratory Waste Disposal

Objective: Safely collect and destroy expired or residual 3'-Des(dimethylamino)-3'-keto Azithromycin generated during R&D workflows.

  • Segregation: Do not mix macrolide waste with standard organic solvents or biohazardous (red bag) waste. Antibiotics and their derivatives must be treated strictly as chemical waste[2].

  • Primary Containment: Place all solid residues, empty vials, and contaminated consumables (e.g., pipette tips, weighing boats, gloves) into a chemically compatible, leak-proof container (such as high-density polyethylene).

  • Labeling: Label the container clearly as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only" or according to specific state regulations governing pharmaceutical impurities[5].

  • Storage: Store the sealed container in a designated satellite accumulation area away from direct light and heat. Fine pharmaceutical dusts have the potential to fuel fires or explosions if suspended in the air near ignition sources[4].

  • Transfer & Destruction: Transfer the accumulated waste to a licensed hazardous material disposal company. Ensure the manifest specifies high-temperature incineration[5].

Protocol B: Accidental Spill Clean-Up

Objective: Mitigate exposure and prevent environmental release during an accidental spill of the neat powder or prepared analytical solutions.

  • Personnel Protection: Immediately don appropriate PPE, including a fit-tested N95 or P100 respirator, nitrile gloves, and a lab coat.

    • Causality: Azithromycin impurities can cause severe eye irritation and respiratory discomfort; minimizing the inhalation of aerosolized dust is critical to operator safety[4].

  • Containment (Dry Spills): Do NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient into the breathing zone. Instead, use a HEPA-filtered vacuum or cover the powder with a damp, absorbent cloth to suppress dust generation[4].

  • Containment (Liquid Spills): If the impurity is dissolved in a solvent (e.g., acetonitrile or methanol mobile phases), deploy inert chemical absorbent pads to soak up the liquid.

  • Decontamination: Wash the spill area thoroughly with soap and plenty of water. Collect all wash water using absorbent materials—do not let the wash water enter the laboratory floor drains[4].

  • Disposal of Cleanup Materials: Place all used damp cloths, absorbent pads, and contaminated PPE into a sealed hazardous waste bag and process via Protocol A (Incineration).

References

  • LGC Standards. "3'-Des(dimethylamino)-3'-keto Azithromycin".
  • Pfizer. "Material Safety Data Sheet - Zithromax (Azithromycin)".
  • MDPI. "Management of Macrolide Antibiotics (Erythromycin, Clarithromycin and Azithromycin) in the Environment: A Case Study of Environmental Pollution in Lithuania".
  • Fennemore. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals".
  • Lidsen. "Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review".
  • US EPA. "Waste Treatment and Disposal Methods for the Pharmaceutical Industry".

Sources

Handling

Personal protective equipment for handling 3'-Des(dimethylamino)-3'-keto Azithromycin

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical impurities like 3'-Des(dimethylamino)-3'-keto Azithromycin (also known as Azithromycin EP Impurity N; CAS: 612069-25-7) requires a r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical impurities like 3'-Des(dimethylamino)-3'-keto Azithromycin (also known as Azithromycin EP Impurity N; CAS: 612069-25-7) requires a rigorous, causality-driven approach to safety. While this compound is primarily used as a reference standard for analytical research, ANDA/DMF filings, and genotoxic studies [1], its structural identity as a macrolide derivative dictates stringent operational protocols.

Unlike fully formulated drug products, raw laboratory reference standards are handled as concentrated, uncipiented powders. This introduces acute risks regarding aerosolization, dermal sensitization, and localized toxicity that must be mitigated through a self-validating safety architecture.

Physicochemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic reasons behind the hazards associated with this specific molecule [2, 3].

  • Physical State & Deflagration Risk: The compound presents as an off-white to pale yellow solid powder. Fine pharmaceutical dusts inherently pose a deflagration (combustion) risk if aerosolized in the presence of an ignition source. Furthermore, aerosolization drastically increases the risk of unintended inhalation.

  • Sensitization (Type IV Hypersensitivity): Macrolide antibiotics and their degradation products are known haptens. Upon dermal or respiratory contact, they can bind to endogenous proteins, triggering an immune response classified as Category 1 Skin Sensitization (H317) [3]. Repeated exposure without proper PPE can lead to chronic allergic contact dermatitis or occupational asthma.

  • Hepatotoxicity: Recent toxicological evaluations utilizing zebrafish models have indicated that the hepatotoxicity of Azithromycin Impurity N may be intrinsically linked to the charge of the nitrogen (N) atoms on the side chain group at the C5 position [2]. Because the toxicity profile of impurities can sometimes exceed that of the parent Active Pharmaceutical Ingredient (API), conservative handling is mandatory.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct countermeasure to the physicochemical risks outlined above. The following matrix outlines the required gear for handling the neat (dry powder) form of 3'-Des(dimethylamino)-3'-keto Azithromycin.

PPE CategorySpecificationCausality / Mechanistic Rationale
Eye/Face Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents micro-particulate dust from contacting the ocular mucosa, which can serve as a rapid systemic absorption pathway.
Hands Double-layered Nitrile gloves (EN 374 compliant)Nitrile provides high chemical resistance to the organic solvents (DMSO, Methanol) required for reconstitution. Double-gloving ensures a sterile barrier is maintained if the outer glove is compromised.
Body Flame-resistant lab coat or Tyvek coverallMitigates the deflagration risk of fine powders and prevents the compound from settling on personal clothing, averting secondary exposure [4].
Respiratory NIOSH-approved N95, P100, or PAPRMandatory if handling the powder outside of a certified containment hood. Filters out aerosolized micro-particles to prevent respiratory sensitization and systemic hepatotoxic exposure [3].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a self-validating workflow. By integrating environmental controls with the compound's specific solubility profile, we minimize the window of vulnerability (the time the compound spends as a dry powder).

Step 1: Equilibration and Storage Retrieval The compound is typically stored at 2–8°C or -20°C [2]. Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces ambient moisture, which can degrade the keto-macrolide structure via hydrolysis and alter your analytical mass.

Step 2: Containment Preparation Conduct all dry-powder handling within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) fume hood. Verify negative pressure before uncapping.

Step 3: Weighing and Reconstitution 3'-Des(dimethylamino)-3'-keto Azithromycin is highly soluble in Dimethyl Sulfoxide (DMSO), methanol, and chloroform [2].

  • Tare your anti-static weigh boat.

  • Use a micro-spatula to transfer the powder. Crucial: Do not drop the powder from a height; place it gently to prevent aerosolization.

  • Immediately reconstitute the powder in the primary solvent (e.g., DMSO) inside the hood. Once the compound is in a liquid state, the inhalation and dust-explosion risks are effectively neutralized.

Workflow Visualization

G N1 1. Storage Retrieval Equilibrate from 2-8°C to RT N2 2. PPE Verification Respirator, Double Nitrile, Goggles N1->N2 N3 3. Containment Transfer to Class II BSC / Fume Hood N2->N3 N4 4. Weighing & Dissolution Solubilize in DMSO or Methanol N3->N4 Prevent Aerosolization N5 5. Experimental Application HPLC, NMR, or In Vitro Assays N4->N5 Liquid State Achieved N6 6. Waste Segregation Collect in Hazardous Waste Bins N5->N6 N7 7. Decontamination Wet-wipe with 70% EtOH / Soap N6->N7

Workflow for safe handling, reconstitution, and disposal of Azithromycin Impurity N.

Spill Response and Waste Disposal Plan

A robust safety protocol must account for operational failures. If a spill occurs, aggressive sweeping or dry vacuuming is strictly prohibited, as it will aerosolize the haptenic dust [3, 4].

Dry Spill Response:

  • Evacuate non-essential personnel from the immediate vicinity.

  • Don a P100 respirator if not already wearing one.

  • Gently cover the spill with absorbent paper towels.

  • Dampen the towels with water or a 70% ethanol solution to trap the dust.

  • Carefully fold the towels inward, capturing the wetted powder, and place them in a sealable hazardous waste bag.

Waste Disposal: Macrolide antibiotics and their synthetic impurities are highly resistant to standard wastewater treatment and can contribute to environmental antimicrobial resistance (AMR) or aquatic toxicity.

  • Do not flush any reconstituted solutions or contaminated wash water down the drain [3].

  • Collect all liquid waste (DMSO/Methanol mixtures) in appropriately labeled, halogenated or non-halogenated solvent waste carboys.

  • Solid waste (gloves, weigh boats, spill cleanup materials) must be sealed and handed over to a licensed hazardous waste disposal company for high-temperature incineration [4].

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS AZITHROMYCIN." Cleanchem Lab Safety Documentation. Available at: [Link]

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